Product packaging for Met5-enkephalin-Arg-Phe(Cat. No.:)

Met5-enkephalin-Arg-Phe

Cat. No.: B15130364
M. Wt: 877.0 g/mol
InChI Key: KTQKWSPZOZKAEE-UHFFFAOYSA-N
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Description

Met5-enkephalin-Arg-Phe is a useful research compound. Its molecular formula is C42H56N10O9S and its molecular weight is 877.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H56N10O9S B15130364 Met5-enkephalin-Arg-Phe

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQKWSPZOZKAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H56N10O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Origin of Met5-enkephalin-Arg-Phe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of the endogenous opioid peptide, Met5-enkephalin-Arg-Phe (MERF). It details the seminal discovery of this heptapeptide, tracing its isolation from bovine adrenal medulla and striatum. The guide elucidates the biosynthetic pathway of MERF, originating from the precursor protein proenkephalin, and presents detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it explores the interaction of MERF with opioid receptors and the subsequent signaling cascades. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this significant neuropeptide.

Discovery of this compound

The pioneering discovery of this compound was a significant advancement in the field of endogenous opioids.

Initial Isolation and Identification

In 1979, Stern and his colleagues at the Roche Institute of Molecular Biology reported the isolation and characterization of a novel opioid heptapeptide from bovine adrenal medullary granules and striatum.[1][2][3] This discovery was a direct result of investigations into the variety of enkephalin-containing peptides present in these tissues. The researchers identified a peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, which demonstrated opioid activity.[1]

Key Researchers and Institutions

The discovery was made by a team of researchers including Alvin S. Stern, Randolph V. Lewis, Sadao Kimura, Jean Rossier, Stanley Stein, and Sidney Udenfriend at the Roche Institute of Molecular Biology in Nutley, New Jersey.[1][2][3]

Origin and Biosynthesis of MERF

This compound is not synthesized directly but is proteolytically processed from a larger precursor protein, proenkephalin.[4][5]

The Proenkephalin Precursor

Proenkephalin is a polypeptide that contains multiple copies of Met-enkephalin and one copy of Leu-enkephalin.[5][6] Within the amino acid sequence of proenkephalin, the heptapeptide sequence of MERF is located at the C-terminus.[5]

Enzymatic Processing Pathway

The generation of MERF from proenkephalin involves a series of enzymatic cleavages by prohormone convertases and carboxypeptidases.[5][7] Paired basic amino acid residues flanking the enkephalin sequences within the precursor are the primary sites for proteolytic processing.

proenkephalin_processing Proenkephalin Proenkephalin Intermediate_Peptides Intermediate Peptides (e.g., Peptide B, Peptide E, Peptide F) Proenkephalin->Intermediate_Peptides Prohormone Convertases (PC1/2) MERF Met-enkephalin-Arg-Phe (MERF) Intermediate_Peptides->MERF Carboxypeptidase E Met_Enk Met-enkephalin Intermediate_Peptides->Met_Enk Carboxypeptidase E Leu_Enk Leu-enkephalin Intermediate_Peptides->Leu_Enk Carboxypeptidase E

Caption: Biosynthetic pathway of MERF from proenkephalin.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of MERF.

Tissue Extraction

This protocol outlines the initial steps for extracting neuropeptides from bovine adrenal medulla.

  • Tissue Homogenization: Freshly obtained bovine adrenal medullas are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid containing 20 mM HCl and protease inhibitors like phenylmethylsulfonyl fluoride and pepstatin) to inactivate endogenous proteases.[1]

  • Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g for 30 minutes) to pellet cellular debris.[1]

  • Acid Precipitation: The resulting supernatant is treated with a protein precipitating agent, such as trichloroacetic acid (TCA), to remove larger proteins.[1]

  • Ether Extraction: The TCA is removed from the supernatant by repeated extractions with diethyl ether.[1]

  • Lyophilization: The aqueous phase is then lyophilized to concentrate the peptide fraction.[1]

High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a critical technique for separating and purifying MERF from the crude tissue extract.

  • Column: A reverse-phase C18 column is typically used for the separation of neuropeptides.[1]

  • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile or propanol) in an aqueous acidic buffer (e.g., 0.5 M formic acid/0.1 M pyridine) is used to elute the peptides.[1]

  • Detection: The eluate is monitored by UV absorbance at 210-220 nm to detect the peptide bonds.[8]

  • Fraction Collection: Fractions are collected at regular intervals throughout the chromatographic run.

  • Bioassay/Immunoassay: The collected fractions are then assayed for opioid activity using a radioreceptor assay or for immunoreactivity using a specific radioimmunoassay to identify the fractions containing MERF.[1]

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the concentration of MERF in biological samples.

  • Antibody Production: Antibodies specific to MERF are raised in animals (e.g., rabbits) by immunization with a MERF-carrier protein conjugate.[9][10]

  • Radiolabeling: A small amount of synthetic MERF is radiolabeled, typically with iodine-125 (¹²⁵I), to serve as a tracer.[9]

  • Competitive Binding: A standard curve is generated by incubating a fixed amount of antibody and radiolabeled MERF with varying concentrations of unlabeled, synthetic MERF. The unknown samples are run in parallel.

  • Separation: The antibody-bound (both labeled and unlabeled) MERF is separated from the free radiolabeled MERF, often by precipitation with a secondary antibody or protein A/G.

  • Quantification: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of MERF in the unknown samples is determined by comparing their displacement of the radiolabeled tracer to the standard curve.

Amino Acid Sequencing

The primary structure of the purified peptide is determined by amino acid sequencing.

  • Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by incubation in 6 M HCl at 110°C for 24 hours.[1]

  • Amino Acid Analysis: The amino acid composition of the hydrolysate is determined using an amino acid analyzer.[1]

  • Edman Degradation: The N-terminal amino acid sequence is determined by sequential Edman degradation, where the N-terminal amino acid is derivatized, cleaved, and identified by HPLC. This process is repeated for subsequent residues.[1][11]

Quantitative Data

The following tables summarize the quantitative data related to the tissue distribution and receptor binding of MERF.

Table 1: Tissue Distribution of this compound

TissueSpeciesConcentration (pmol/g tissue or pmol/mg protein)Reference
Bovine Adrenal MedullaBovine~45 pmol/g[1]
Bovine StriatumBovineComparable to Leu-enkephalin[1]
Rat Globus PallidusRatHighest concentration in brain[9]
Rat Caudate-PutamenRatIntermediate concentration[9]
Rat HypothalamusRatIntermediate concentration[9]
Rat CortexRatLow concentration[9]
Rat CerebellumRatLow concentration[9]
Rat Spinal Cord (Sacral)RatHighest in spinal cord[12]
Rat LungRat0.68 ± 0.08 pmol/mg protein[13]
Guinea Pig LungGuinea Pig0.76 ± 0.12 pmol/mg protein[13]
Human LungHuman0.63 pmol/mg protein[13]

Table 2: Opioid Receptor Binding Affinity of this compound

Receptor TypePreparationKd (nM)Bmax (fmol/mg protein)Reference
Opioid ReceptorsFrog Brain Membranes3.6630[14]
µ-Opioid ReceptorNot SpecifiedPotent Agonist-[5]
δ-Opioid ReceptorNot SpecifiedPotent Agonist-[5]
κ-Opioid ReceptorNot SpecifiedLower Affinity-[5]

Signaling Pathways

MERF exerts its biological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[5]

Receptor Activation and G-Protein Coupling

Upon binding of MERF to an opioid receptor (e.g., µ or δ), the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (Gαi/o). The activated G-protein dissociates into its Gα and Gβγ subunits.

Downstream Effector Modulation

The dissociated G-protein subunits modulate the activity of downstream effector molecules:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These signaling events ultimately lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other physiological effects of MERF.

MERF_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF MERF Opioid_Receptor Opioid Receptor (µ, δ) MERF->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi/o inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates VGCC VGCC G_Protein->VGCC Gβγ inhibits ATP ATP K_ion GIRK->K_ion Efflux Ca_ion VGCC->Ca_ion Influx cAMP cAMP ATP->cAMP Converts Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Reduced_Neurotransmitter_Release

References

A Comparative Analysis of α-neo-endorphin and Met5-enkephalin-Arg-Phe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of two endogenous opioid peptides: α-neo-endorphin and Met5-enkephalin-Arg-Phe. Both peptides play crucial roles in nociception and neuromodulation through their interaction with opioid receptors. This document details their biochemical properties, receptor binding affinities, and functional activities at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Detailed experimental protocols for key assays and visual representations of their signaling pathways are provided to facilitate further research and drug development in the field of opioid pharmacology.

Introduction

Endogenous opioid peptides are critical components of the body's intrinsic pain management and reward systems.[1] These peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems.[2] Understanding the distinct pharmacological profiles of these peptides is paramount for the development of novel analgesics with improved efficacy and reduced side effects.

This guide focuses on two such peptides: α-neo-endorphin, a product of the prodynorphin gene, and this compound, a proenkephalin-derived peptide.[3][4] While both are integral to the opioid system, they exhibit unique receptor binding and signaling properties that dictate their physiological functions.

Biochemical and Pharmacological Profiles

α-neo-endorphin

α-neo-endorphin is an endogenous opioid peptide derived from the precursor protein prodynorphin.[3] It is part of the neo-endorphin family, which also includes β-neo-endorphin. The amino acid sequence for α-neo-endorphin is Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys.[3] It is recognized for its significant role in pain sensation and is active in the central nervous system.[3]

This compound

This compound (MERF) is a heptapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is derived from the precursor protein proenkephalin and is considered a variant of Met-enkephalin.[4] MERF is known to bind to opioid receptors and is considered a putative neurotransmitter or neuromodulator.[4]

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of α-neo-endorphin and this compound at the human mu (µ), delta (δ), and kappa (κ) opioid receptors. The data is compiled from comprehensive studies utilizing radioligand binding, GTPγS binding, and cAMP inhibition assays.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptideµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
α-neo-endorphin 1.8 ± 0.42.5 ± 0.60.3 ± 0.1
This compound 1.5 ± 0.33.2 ± 0.725 ± 5

Data extracted from Gomes et al., 2020 (Supplementary Information).

Table 2: G-Protein Activation ([³⁵S]GTPγS Binding) - Potency (EC50, nM) and Efficacy (Emax, %)

Peptideµ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
EC50 (nM) Emax (%) EC50 (nM) Emax (%) EC50 (nM) Emax (%)
α-neo-endorphin 5.2 ± 1.285 ± 510 ± 275 ± 60.8 ± 0.295 ± 7
This compound 3.5 ± 0.892 ± 68.1 ± 1.588 ± 845 ± 965 ± 8

Emax is relative to the standard agonist for each receptor (DAMGO for µ, DPDPE for δ, and U50,488 for κ). Data extracted from Gomes et al., 2020 (Supplementary Information).

Table 3: Inhibition of cAMP Accumulation - Potency (EC50, nM)

Peptideµ-Opioid Receptor (EC50, nM)δ-Opioid Receptor (EC50, nM)κ-Opioid Receptor (EC50, nM)
α-neo-endorphin 7.8 ± 1.515 ± 31.2 ± 0.3
This compound 5.1 ± 1.112 ± 2.568 ± 12

Data extracted from Gomes et al., 2020 (Supplementary Information).

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of α-neo-endorphin and this compound.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of opioid peptides to opioid receptors expressed in cell membranes.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled opioid peptides by their ability to compete with a radiolabeled ligand for binding to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Unlabeled opioid peptides (α-neo-endorphin, this compound).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer.

    • 50 µL of unlabeled peptide at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM naloxone).

    • 50 µL of radiolabeled ligand at a concentration near its Kd.

    • 100 µL of diluted cell membranes (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Determine the IC50 value from the resulting competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of opioid peptides in stimulating G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Opioid peptides (α-neo-endorphin, this compound).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer.

    • 50 µL of opioid peptide at various concentrations. For basal binding, add buffer. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • 50 µL of GDP (final concentration ~10-30 µM).

    • 50 µL of [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

    • 100 µL of diluted cell membranes (10-20 µg of protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting: Terminate the assay, wash the filters, and count the radioactivity as described for the radioligand binding assay.

  • Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the percentage of stimulation over basal against the logarithm of the peptide concentration. Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

cAMP Inhibition Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC50) of opioid peptides in inhibiting cAMP production.

Materials:

  • Whole cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Opioid peptides (α-neo-endorphin, this compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or radiometric-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-treatment: Aspirate the growth medium and pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) in serum-free media for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Agonist and Forskolin Stimulation: Add various concentrations of the opioid peptide to the wells, followed immediately by a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader, spectrophotometer).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the inhibitory opioid agonist. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the peptide concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Visualizations

Both α-neo-endorphin and this compound primarily signal through Gi/o-coupled opioid receptors. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, G-protein activation leads to the dissociation of the Gα and Gβγ subunits, which can modulate other downstream effectors such as ion channels. Furthermore, agonist binding can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.[5][6]

Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid Peptide Opioid Peptide Opioid Receptor Opioid Receptor (GPCR) Opioid Peptide->Opioid Receptor Binds G-Protein (inactive) Gαi/o-GDP Gβγ Opioid Receptor->G-Protein (inactive) Activates G-Protein (active) Gαi/o-GTP Gβγ G-Protein (inactive)->G-Protein (active) GDP/GTP Exchange Adenylyl Cyclase Adenylyl Cyclase G-Protein (active):f0->Adenylyl Cyclase Inhibits Ion Channels (e.g., K+, Ca2+) Ion Channels (e.g., K+, Ca2+) G-Protein (active):f1->Ion Channels (e.g., K+, Ca2+) Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist-Bound Receptor Agonist-Bound Opioid Receptor GRK GRK Agonist-Bound Receptor->GRK Recruits Phosphorylated Receptor Phosphorylated Receptor GRK->Phosphorylated Receptor Phosphorylates β-Arrestin β-Arrestin Phosphorylated Receptor->β-Arrestin Recruits Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization Mediates G-protein Independent Signaling G-protein Independent Signaling β-Arrestin->G-protein Independent Signaling Initiates Experimental_Workflow Start Start Peptide Synthesis & Purification Peptide Synthesis & Purification Start->Peptide Synthesis & Purification Cell Culture & Membrane Prep Cell Culture & Membrane Prep Start->Cell Culture & Membrane Prep Radioligand Binding Assay Radioligand Binding Assay Peptide Synthesis & Purification->Radioligand Binding Assay GTPγS Binding Assay GTPγS Binding Assay Peptide Synthesis & Purification->GTPγS Binding Assay cAMP Inhibition Assay cAMP Inhibition Assay Peptide Synthesis & Purification->cAMP Inhibition Assay Cell Culture & Membrane Prep->Radioligand Binding Assay Cell Culture & Membrane Prep->GTPγS Binding Assay Cell Culture & Membrane Prep->cAMP Inhibition Assay Data Analysis Data Analysis Radioligand Binding Assay->Data Analysis GTPγS Binding Assay->Data Analysis cAMP Inhibition Assay->Data Analysis Determine Ki Determine Ki Data Analysis->Determine Ki Determine EC50 & Emax Determine EC50 & Emax Data Analysis->Determine EC50 & Emax Comparative Analysis Comparative Analysis Determine Ki->Comparative Analysis Determine EC50 & Emax->Comparative Analysis End End Comparative Analysis->End

References

Met5-enkephalin-Arg-Phe peptide sequence and structure

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Met-Enkephalin-Arg-Phe (MERF)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the endogenous opioid heptapeptide, Met-enkephalin-Arg-Phe (MERF). It details its molecular structure, biosynthesis, receptor interactions, and the experimental methodologies used for its characterization.

Peptide Sequence and Physicochemical Properties

Met-enkephalin-Arg-Phe, abbreviated as MERF, is a C-terminally extended derivative of Met-enkephalin.[1] Its primary structure consists of a seven-amino-acid sequence.

Amino Acid Sequence:

  • Three-Letter Code: Tyr-Gly-Gly-Phe-Met-Arg-Phe

  • One-Letter Code: YGGFMRF

The peptide's structure is fundamental to its biological activity. The N-terminal tyrosine residue is considered crucial for its interaction with opioid receptors, analogous to the 3-hydroxyl group on morphine.[1][2] The addition of Arginine and Phenylalanine at the C-terminus distinguishes it from the pentapeptide Met-enkephalin, potentially altering its receptor affinity, selectivity, and metabolic stability.[3]

PropertyValue
Molecular FormulaC42H57N11O9S
Molecular Weight900.04 g/mol
Canonical SMILESCSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
IUPAC Name(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Biosynthesis and Metabolism

MERF is an endogenous peptide derived from the precursor protein proenkephalin (also known as proenkephalin A).[1][4] The proenkephalin gene encodes a polypeptide that contains multiple copies of opioid peptides.[5] Post-translational processing of proenkephalin by specific enzymes releases the biologically active peptides.

The biosynthetic pathway involves two main enzymatic steps:

  • Endoproteolytic Cleavage: Prohormone convertases (PC1 and PC2), which are trypsin-like endopeptidases, cleave the proenkephalin precursor at specific basic amino acid residue sites.[1]

  • Exopeptidase Trimming: Carboxypeptidase E (CPE), formerly known as enkephalin convertase, removes the C-terminal basic residues from the resulting intermediates to yield the final peptide products.[1][6]

One molecule of proenkephalin A yields one copy of the heptapeptide MERF, alongside four copies of Met-enkephalin and one copy of Leu-enkephalin.[1] MERF has been isolated from bovine adrenal medullary granules and the striatum.[3][7] Like other enkephalins, MERF has a short biological half-life due to rapid degradation by various peptidases known as enkephalinases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP).[1]

G cluster_0 Biosynthesis of MERF Proenkephalin_A Proenkephalin A Precursor Intermediates Peptide Intermediates with C-terminal Basic Residues Proenkephalin_A->Intermediates  Prohormone Convertases  (PC1/PC2) MERF Met-enkephalin-Arg-Phe (MERF) Intermediates->MERF Carboxypeptidase E (CPE) Other_Peptides Met-enkephalin, Leu-enkephalin, etc. Intermediates->Other_Peptides Carboxypeptidase E (CPE) G cluster_0 Opioid Receptor Signaling Pathway MERF MERF Peptide OR Opioid Receptor (GPCR) MERF->OR Binds G_Protein Inactive G-Protein (αβγ-GDP) OR->G_Protein Activates G_Protein_Active Active G-Protein G_Protein->G_Protein_Active GTP for GDP Exchange G_alpha α-GTP G_Protein_Active->G_alpha G_betagamma βγ G_Protein_Active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Channels Ion Channels (K+, Ca2+) G_betagamma->Channels Modulates cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization & ↓ Neurotransmitter Release Channels->Hyperpolarization G cluster_0 General Experimental Workflow for MERF Characterization Synth Peptide Synthesis (Solid-Phase) Purify Purification & Verification (HPLC, Mass Spec) Synth->Purify Binding In Vitro Binding Assays (Radioligand Competition) Purify->Binding Function In Vitro Functional Assays ([³⁵S]GTPγS Binding) Binding->Function Result Determine Affinity (Kᵢ), Potency (EC₅₀), & Efficacy Binding->Result Vivo In Vivo/Ex Vivo Studies (Antinociception, Tissue Release) Function->Vivo Function->Result Vivo->Result

References

The Biochemical Blueprint: A Technical Guide to the Processing of Proenkephalin A into Met-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic cascade responsible for the conversion of proenkephalin A into the bioactive heptapeptide, Met5-enkephalin-Arg-Phe. This document details the key processing enzymes, their cleavage specificity, and the experimental methodologies used to elucidate this critical biochemical pathway.

Introduction: The Proenkephalin A Precursor

Proenkephalin A is a polypeptide precursor that undergoes extensive post-translational modification to yield several biologically active opioid peptides, including Met-enkephalin and Leu-enkephalin.[1][2] Among the C-terminal extended Met-enkephalin derivatives is the heptapeptide this compound, a crucial product of this processing pathway.[1] The generation of these active peptides is a highly regulated process, occurring within the secretory pathways of neuroendocrine cells, and is fundamental to various physiological functions, including pain modulation and stress response.[3]

The Enzymatic Machinery: A Multi-step Process

The conversion of proenkephalin A to this compound is a two-step enzymatic process involving endoproteolytic cleavage followed by exopeptidase trimming. This cascade ensures the precise liberation of the active peptide from its precursor.

Endoproteolytic Cleavage: The Role of Prohormone Convertases

The initial and rate-limiting step in proenkephalin A processing is the endoproteolytic cleavage at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys).[4][5] This crucial step is mediated by members of the prohormone convertase (PC) family of serine proteases, primarily PC1/3 (also known as PCSK1) and PC2 (also known as PCSK2).[2][6]

Studies have shown that while both PC1/3 and PC2 can process proenkephalin A, PC2 exhibits a broader specificity and is more efficient at generating smaller, active opioid peptides.[4][6] PC1/3 tends to produce larger intermediate fragments, whereas PC2 can further process these intermediates to liberate peptides such as this compound.[6]

Proenkephalin_Processing

Exopeptidase Trimming: The Final Polish by Carboxypeptidase E

Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates often retain C-terminal basic residues. The removal of these residues is essential for the full biological activity of the peptide. This "trimming" step is catalyzed by Carboxypeptidase E (CPE), also known as enkephalin convertase.[5] CPE specifically cleaves C-terminal lysine or arginine residues, thereby liberating the final, active this compound heptapeptide.

Quantitative Analysis of Proenkephalin A Processing

The differential processing of proenkephalin A by PC1/3 and PC2 leads to distinct profiles of resulting peptides. Studies utilizing co-expression systems have allowed for a quantitative comparison of the products generated by each enzyme.

EnzymeMajor Immunoreactive ProductsRelative Efficiency in Generating Small Active Peptides
PC1/3 Intermediate-sized products (3-10 kDa), Peptide B, 5.3-kDa fragment, free Leu5-enkephalin.[6]Lower
PC2 Free this compound, free Met5-enkephalin-Arg-Gly-Leu, free Leu5-enkephalin, free Met5-enkephalin.[6]Higher
Furin Peptide B, unidentified intermediate fragments.[6]Very Low

Experimental Protocols for Studying Proenkephalin A Processing

The elucidation of the proenkephalin A processing pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Co-expression of Proenkephalin A and Processing Enzymes

A common experimental approach involves the co-expression of human proenkephalin A with specific processing enzymes (e.g., mouse PC1/3, PC2) in a cell line that does not endogenously express them, such as GH4C1 rat pituitary cells.[6]

Methodology:

  • Vector Construction: Recombinant vaccinia virus vectors are constructed to carry the cDNAs for human proenkephalin A and the respective processing enzymes.[6]

  • Cell Culture and Infection: GH4C1 cells are cultured to near confluence and then co-infected with the vaccinia virus vectors carrying the proenkephalin A and the specific convertase gene.

  • Sample Collection: After a suitable incubation period (e.g., 24-48 hours), both the cell extracts and the conditioned media are collected for analysis.

  • Extraction: Peptides are extracted from cells and media, often using acidic conditions to prevent degradation.

Experimental_Workflow

Analysis of Processing Products

The identification and quantification of the resulting peptides are critical to understanding the processing pathway.

Methodology:

  • High-Pressure Gel Permeation Chromatography (HP-GPC): This technique is used to separate the extracted peptides based on their size.[6]

  • Radioimmunoassay (RIA): Specific antibodies raised against different enkephalin-containing peptides are used to quantify the amount of each peptide in the separated fractions.[6] This method offers high sensitivity and specificity.

  • Mass Spectrometry (MS): For precise identification of the cleavage products, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be employed.[7] This technique provides accurate molecular weight information, confirming the identity of the processed peptides.

Regulation of Proenkephalin A Gene (PENK) Expression

The expression of the proenkephalin A gene (PENK) is a highly regulated process, influenced by various signaling pathways. Understanding this regulation is crucial for comprehending the overall control of enkephalin biosynthesis.

Studies have shown that PENK gene expression is modulated by the cyclic AMP (cAMP) and protein kinase C (PKC) signaling pathways.[1] The DNA sequences responsible for this regulation are located in the 5' flanking region of the PENK gene.[1] Activation of adenylate cyclase, leading to increased intracellular cAMP, or stimulation of PKC by phorbol esters, results in an upregulation of proenkephalin mRNA levels.[1]

PENK_Gene_Regulation

Conclusion and Future Directions

The processing of proenkephalin A to this compound is a tightly controlled enzymatic cascade orchestrated by prohormone convertases and carboxypeptidase E. The differential activities of PC1/3 and PC2 play a significant role in determining the final profile of bioactive peptides. The experimental methodologies outlined in this guide provide a robust framework for investigating this and other prohormone processing pathways.

Future research in this area will likely focus on the development of specific inhibitors for prohormone convertases, which could have therapeutic potential in modulating opioid peptide levels. Furthermore, a deeper understanding of the tissue-specific regulation of proenkephalin A processing will provide valuable insights into the diverse physiological roles of its derived peptides. This knowledge is paramount for the rational design of novel therapeutics targeting the endogenous opioid system.

References

An In-depth Technical Guide to the Biological Functions of Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met5-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide derived from the proenkephalin precursor. It is found in various tissues, including the central nervous system, adrenal medulla, heart, and lungs. MERF functions as an opioid receptor agonist with a notable preference for kappa (κ) and delta (δ) opioid receptors over the mu (μ) opioid receptor. Its biological activities are diverse, encompassing analgesia, cardiovascular modulation, and neuroendocrine effects. This guide provides a comprehensive overview of the biological functions of MERF, detailing its receptor pharmacology, signaling pathways, physiological effects, and the experimental methodologies used for its characterization.

Introduction

Endogenous opioid peptides play a crucial role in modulating a wide range of physiological processes, with pain perception being one of the most extensively studied. This compound (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a C-terminally extended variant of Met-enkephalin.[1] It is generated through the proteolytic processing of proenkephalin A.[2] The presence of MERF in various tissues suggests its involvement in a broad spectrum of physiological functions, making it a subject of interest for understanding endogenous pain control mechanisms and for the development of novel analgesic drugs.

Receptor Pharmacology

MERF exerts its biological effects primarily through its interaction with opioid receptors. It acts as an agonist, activating these receptors to initiate intracellular signaling cascades.

Receptor Binding Affinity

While specific Ki values for this compound at the mu (μ), delta (δ), and kappa (κ) opioid receptors are not consistently reported across the literature, binding and functional assays indicate a preferential affinity for κ- and δ-opioid receptors over μ-opioid receptors.[3][4] Synthetic analogs of MERF have been shown to be potent competitors for [3H]naloxone binding sites, and this binding is decreased in the presence of NaCl and the non-hydrolyzable GTP analog Gpp(NH)p, which is characteristic of agonist binding to G protein-coupled receptors.[3]

Functional Activity

Signaling Pathways

Upon binding to opioid receptors, which are G protein-coupled receptors (GPCRs), MERF initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MERF This compound (MERF) OpioidReceptor Opioid Receptor (κ/δ) MERF->OpioidReceptor Binds G_protein Gi/o Protein (αβγ subunits) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel Modulation G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Altered Gene Expression CREB->GeneExpression Regulates Pharmacological_Characterization_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization cluster_data_analysis Data Analysis and Interpretation ReceptorBinding Radioligand Binding Assays (μ, δ, κ) Affinity Determine Ki values (Receptor Affinity) ReceptorBinding->Affinity GProteinActivation [35S]GTPγS Binding Assay Efficacy Determine EC50/IC50 and Emax (Functional Potency and Efficacy) GProteinActivation->Efficacy DownstreamSignaling cAMP Inhibition Assay DownstreamSignaling->Efficacy Analgesia Analgesia Models (e.g., Hot Plate, Tail Flick) PhysiologicalEffects Quantify Physiological Responses (Dose-Response Relationships) Analgesia->PhysiologicalEffects Cardiovascular Cardiovascular Studies (e.g., Heart Rate, Blood Pressure) Cardiovascular->PhysiologicalEffects SAR Structure-Activity Relationship (SAR) Studies Affinity->SAR Efficacy->SAR PhysiologicalEffects->SAR

References

The Heptapeptide Met-enkephalin-Arg-Phe: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Met-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide derived from the precursor proenkephalin A. As a member of the opioid peptide family, it plays a significant role in neuromodulation within the central nervous system (CNS). This technical guide provides an in-depth exploration of MERF's mechanism of action, focusing on its interaction with opioid receptors, subsequent downstream signaling pathways, and the methodologies used to elucidate these functions. Quantitative data on its binding and functional potency are presented, alongside detailed experimental protocols and visual representations of its signaling cascades.

Introduction

Met-enkephalin-Arg-Phe (Tyr-Gly-Gly-Phe-Met-Arg-Phe) is an extended form of the endogenous opioid Met-enkephalin.[1] It is generated through the proteolytic processing of proenkephalin A, a precursor that also yields multiple copies of Met-enkephalin and one copy of Leu-enkephalin.[1] Found throughout the CNS, MERF is implicated in a variety of physiological processes, most notably nociception. Its mechanism of action is primarily mediated through its interaction with the classical opioid receptors: mu (μ), delta (δ), and kappa (κ).[2] Understanding the nuances of this interaction and the subsequent cellular responses is critical for the development of novel therapeutics targeting the opioid system.

Receptor Binding and Functional Potency

One study investigating the effects of MERF on cholinergic neurotransmission in rabbit isolated atria determined a half-maximal inhibitory concentration (IC50) of 1.4 µmol/L.[3] In the context of G-protein activation in rat and frog brain membranes, MERF and its derivatives have been shown to primarily act via kappa- and delta-opioid receptors.[2] This was demonstrated by the potent inhibition of MERF-stimulated [³⁵S]GTPγS binding by the kappa-selective antagonist norbinaltorphimine and the delta-selective antagonist naltrindole, while the mu-selective antagonist cyprodime displayed the lowest potency.[2]

ParameterValueSpecies/TissueAssay TypeReference
IC50 1.4 µmol/LRabbit isolated atriaInhibition of cholinergic response[3]

Table 1: Functional Potency of Met-enkephalin-Arg-Phe

Signaling Pathways in the Central Nervous System

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), MERF initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

G-protein Coupling and Downstream Effectors

MERF's interaction with opioid receptors, predominantly of the kappa and delta subtypes, leads to the activation of inhibitory G-proteins (Gi/o).[2] This activation results in the dissociation of the Gα and Gβγ subunits, which then interact with their respective downstream effectors. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels.

A key consequence of this signaling is the inhibition of neurotransmitter release from presynaptic terminals and the hyperpolarization of postsynaptic neurons. This is achieved through the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

MERF_Signaling cluster_membrane Cell Membrane MERF Met-enkephalin-Arg-Phe Receptor Opioid Receptor (δ/κ preference) MERF->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_Protein->VGCC Inhibits (via Gβγ) GIRK GIRK Channel G_Protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts Ca_in Ca²⁺ Influx VGCC->Ca_in K_out K⁺ Efflux GIRK->K_out ATP ATP ATP->AC Inhibition_NT Inhibition of Neurotransmitter Release Ca_in->Inhibition_NT Hyperpolarization Hyperpolarization K_out->Hyperpolarization

MERF Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MERF.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled ligand (like MERF) by measuring its ability to displace a radiolabeled ligand from opioid receptors.

Objective: To determine the inhibitory constant (Ki) of MERF for mu, delta, and kappa opioid receptors.

Materials:

  • Brain tissue homogenates (e.g., from rat cortex or striatum) or cell membranes expressing specific opioid receptor subtypes.

  • Radiolabeled ligands:

    • For μ receptors: [³H]DAMGO

    • For δ receptors: [³H]Naltrindole

    • For κ receptors: [³H]U69,593

  • Unlabeled MERF at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of unlabeled MERF.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of MERF. Determine the IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Brain Membrane Homogenate incubation Incubate Membranes, Radioligand, and MERF prep_membranes->incubation prep_ligands Prepare Radioligand and MERF Solutions prep_ligands->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_data Plot Displacement Curve counting->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist, providing an indication of its efficacy.

Objective: To determine the potency (EC50) and efficacy (Emax) of MERF in activating G-proteins via opioid receptors.

Materials:

  • Brain membrane preparation.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (to ensure binding is agonist-dependent).

  • MERF at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Selective opioid receptor antagonists (for determining receptor specificity).

Procedure:

  • Membrane Preparation: Prepare brain membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, [³⁵S]GTPγS, and varying concentrations of MERF.

  • Incubation: Incubate the mixture at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of MERF concentration. Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.

Conclusion

Met-enkephalin-Arg-Phe is an important endogenous opioid peptide that contributes to neuromodulation in the CNS primarily through the activation of delta- and kappa-opioid receptors. Its mechanism of action follows the canonical pathway of Gi/o-coupled GPCRs, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively result in the inhibition of neuronal excitability and neurotransmitter release. While further research is needed to fully elucidate its binding affinities for all opioid receptor subtypes, the available functional data and our understanding of its signaling pathways provide a solid foundation for future investigations and the potential development of novel therapeutics targeting the enkephalinergic system.

References

Met-enkephalin-Arg-Phe: A Technical Guide to its Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide opioid with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. It is derived from the precursor protein proenkephalin A. As a naturally occurring ligand for opioid receptors, MERF plays a role in various physiological processes, including pain modulation. This technical guide provides an in-depth overview of the receptor binding profile of MERF, detailing its affinity for various opioid receptors, the experimental methodologies used to determine these interactions, and the downstream signaling pathways initiated upon binding.

Receptor Binding Affinity of Met-enkephalin-Arg-Phe

The affinity of Met-enkephalin-Arg-Phe for the three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—has been characterized through various radioligand binding assays. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity of Opioid Ligands (Illustrative Example)

LigandReceptor SubtypeKi (nM)RadioligandTissue Source
Met-enkephalin-Arg-Phe (MERF) µ (mu) Data not consistently reported in a single study
δ (delta) Data not consistently reported in a single study
κ (kappa) Data not consistently reported in a single study
DAMGO (µ-agonist)µ1.23[³H]DAMGOMonkey brain membranes[1]
DPDPE (δ-agonist)δ1.4[³H]DPDPEMonkey brain membranes[1]
U69,593 (κ-agonist)κ0.70[³H]U69,593Monkey brain membranes[1]

Note: This table serves as an illustrative example of how binding affinity data is presented. Specific Ki values for MERF require consulting full-text articles of relevant pharmacological studies.

Experimental Protocols

The characterization of the receptor binding profile of Met-enkephalin-Arg-Phe relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a ligand (in this case, MERF) for a receptor. It involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibition constant (Ki) of MERF for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue).

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, [³H]U-69,593 for κ receptors).

  • Unlabeled MERF at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the incubation buffer.

  • Assay Setup: In a series of tubes or a microplate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of unlabeled MERF.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. The receptors and the bound ligand are retained on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of unlabeled MERF that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Opioid Receptors Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]DAMGO) Radioligand->Incubation MERF Unlabeled MERF (Varying Concentrations) MERF->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Washing (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow of a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It provides information on the efficacy of a ligand.

Objective: To determine the potency (EC50) and efficacy (Emax) of MERF in activating G proteins via opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor and associated G proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (to ensure G proteins are in their inactive state).

  • MERF at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes as in the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and MERF.

  • Assay Setup: In a microplate, add the cell membranes, GDP, and varying concentrations of MERF.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure the retained radioactivity.

    • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads results in a detectable signal.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of MERF. The concentration of MERF that produces 50% of the maximal response is the EC50 value. The maximal response observed is the Emax.

GTP_gamma_S_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptor-G Protein Complex Incubation Incubation (G Protein Activation) Membranes->Incubation GDP GDP GDP->Incubation MERF MERF (Varying Concentrations) MERF->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Detection Detection (Filtration or SPA) Incubation->Detection EC50_Emax Determine EC50 & Emax Detection->EC50_Emax

Workflow of a [³⁵S]GTPγS binding assay.

Signaling Pathways

Upon binding of Met-enkephalin-Arg-Phe to its primary target, the mu-opioid receptor (a G-protein coupled receptor), a cascade of intracellular signaling events is initiated.

  • G-Protein Activation: The binding of MERF induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (typically of the Gi/o family). This involves the exchange of GDP for GTP on the Gα subunit.

  • Dissociation of G-Protein Subunits: The activated Gα-GTP subunit dissociates from the Gβγ dimer.

  • Downstream Effector Modulation:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.[2][3] Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, reducing calcium influx.[3][4][5]

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other physiological effects of MERF.

MERF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MERF Met-enkephalin-Arg-Phe (MERF) MOR Mu-Opioid Receptor (GPCR) MERF->MOR Binds G_protein Gi/o Protein (Inactive) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces K_channel GIRK Channel (Closed) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Ca_channel N-type Ca²⁺ Channel (Open) Reduced_Ca_influx ↓ Ca²⁺ Influx Ca_channel->Reduced_Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Opens G_beta_gamma->Ca_channel Inhibits Reduced_Neurotransmission ↓ Neurotransmitter Release Hyperpolarization->Reduced_Neurotransmission Reduced_Ca_influx->Reduced_Neurotransmission

References

endogenous role of Met5-enkephalin-Arg-Phe in pain modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Endogenous Role of Met5-enkephalin-Arg-Phe in Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MERF) is an endogenous heptapeptide derived from the proenkephalin A precursor. It plays a significant role in the modulation of pain through its interaction with the opioid receptor system. This technical guide provides a comprehensive overview of the core aspects of MERF's function, including its biosynthesis, receptor pharmacology, and downstream signaling pathways. Detailed experimental protocols for studying MERF's activity and quantitative data on its biological effects are presented to facilitate further research and drug development in the field of analgesia.

Introduction

Endogenous opioid peptides are crucial components of the body's natural pain-relief system. This compound (MERF), with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a C-terminally extended form of Met-enkephalin.[1] It is one of several bioactive peptides processed from proenkephalin A.[2] MERF exhibits analgesic properties by acting as an agonist at multiple opioid receptors, making it a subject of interest for understanding pain modulation and for the development of novel analgesic therapies.

Biosynthesis of MERF

MERF is generated through the proteolytic processing of its precursor protein, proenkephalin A (PENK). This process involves a series of enzymatic cleavages at specific sites within the precursor molecule.

Proenkephalin A Processing Pathway

The maturation of proenkephalin into functional opioid peptides like MERF is a multi-step process occurring within neuronal and endocrine cells.[3] It involves the coordinated action of several peptidases, including prohormone convertases (such as PC1/3 and PC2) and carboxypeptidases.[3] Cathepsin L has also been identified as an enzyme involved in the cleavage of proenkephalin.[4] The processing of proenkephalin can be tissue-specific, leading to different relative amounts of its derived peptides in various parts of the central nervous system.[5]

proenkephalin_processing proenkephalin Proenkephalin A (PENK) intermediates Processing Intermediates proenkephalin->intermediates Prohormone Convertases (e.g., PC1/3, PC2) Cathepsin L merf Met-enkephalin-Arg-Phe (MERF) intermediates->merf Carboxypeptidases met_enk Met-enkephalin intermediates->met_enk Carboxypeptidases leu_enk Leu-enkephalin intermediates->leu_enk Carboxypeptidases

Biosynthesis of MERF from Proenkephalin A.

Receptor Pharmacology

MERF exerts its physiological effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). It is known to interact with mu (μ), delta (δ), and kappa (κ) opioid receptors.

Opioid Receptor Binding Affinity
LigandReceptor SubtypeBinding Affinity (Ki) [nM]Reference
MERF Mu (μ)Data not consistently reported in a single source[4]
Delta (δ)Data not consistently reported in a single source
Kappa (κ)Data not consistently reported in a single source

Note: The lack of consistent, directly comparable Ki values for MERF across all opioid receptor subtypes in the available literature highlights a gap for future research.

Signaling Pathways

Upon binding to opioid receptors, MERF initiates a cascade of intracellular signaling events that ultimately lead to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesia.

G-Protein Coupling and Downstream Effectors

Opioid receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding, such as that of MERF, promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P from presynaptic terminals.

merf_signaling_pathway cluster_membrane Cell Membrane MERF MERF OpioidReceptor Opioid Receptor (μ, δ, or κ) MERF->OpioidReceptor Binds G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in K_channel K⁺ Channel K_ion_out K⁺ Efflux K_channel->K_ion_out G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP cAMP_decrease ↓ cAMP cAMP->cAMP_decrease neurotransmitter_release ↓ Neurotransmitter Release Ca_ion_in->neurotransmitter_release Ca_ion_out Ca²⁺ hyperpolarization Hyperpolarization K_ion_out->hyperpolarization K_ion_in K⁺ analgesia Analgesia cAMP_decrease->analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

MERF-induced opioid receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of MERF in pain modulation.

In Vivo Assessment of Antinociception

This protocol describes the administration of MERF directly into the cerebral ventricles of mice to study its central effects.

Materials:

  • MERF peptide

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Microsyringe (e.g., Hamilton syringe) with a 26-30 gauge needle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus (optional, for precise targeting)

  • Animal clippers, surgical scissors, and sutures/staples

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Shave the fur on the head to expose the scalp.

  • Surgical Procedure: Place the anesthetized mouse in a stereotaxic frame (if used) or hold it securely. Make a midline incision on the scalp to expose the skull.

  • Injection Site Identification: Identify the bregma (the intersection of the sagittal and coronal sutures). The injection site is typically 1 mm lateral and 0.5 mm posterior to the bregma.

  • Injection: Carefully drill a small hole through the skull at the identified coordinates. Lower the microsyringe needle to a depth of 2-3 mm from the skull surface.

  • Peptide Administration: Slowly infuse the desired volume of MERF solution (typically 1-5 µL) over 1-2 minutes. Leave the needle in place for an additional minute to prevent backflow.

  • Closure and Recovery: Slowly withdraw the needle and suture or staple the scalp incision. Place the mouse on a heating pad until it recovers from anesthesia.

This test measures the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to confine the animal on the plate

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Gently place the mouse on the hot plate within the Plexiglas cylinder and start the timer.

  • Response Latency: Observe the mouse for signs of nociception, such as licking a hind paw or jumping. Stop the timer at the first clear sign of a pain response. This is the baseline latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond by the cut-off time, remove it from the plate and record the latency as the cut-off time.

  • Drug Administration: Administer MERF (e.g., via ICV injection) or a vehicle control.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test to determine the post-treatment latency. An increase in latency indicates an analgesic effect.

This test measures the latency to withdraw the tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Timer

Procedure:

  • Animal Restraint: Gently place the mouse in a restrainer, leaving the tail exposed.

  • Stimulus Application: Position the tail over the radiant heat source, which focuses a beam of light on a specific portion of the tail.

  • Baseline Measurement: Activate the heat source and start the timer. The timer automatically stops when the mouse flicks its tail away from the heat. Record this baseline latency.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer MERF or a vehicle control.

  • Post-treatment Measurement: Test the tail-flick latency at different time points after drug administration. An increase in latency indicates analgesia.

In Vitro Characterization

This assay is used to determine the binding affinity of MERF to opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ)

  • Unlabeled MERF at various concentrations

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled MERF. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a standard unlabeled opioid).

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of MERF by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the MERF concentration to generate a competition curve. The IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand) can be determined from this curve and used to calculate the Ki (binding affinity).

experimental_workflow start Start: Hypothesis (MERF has analgesic effects) animal_prep Animal Preparation (e.g., Mice) start->animal_prep baseline Baseline Nociceptive Testing (Hot Plate / Tail Flick) animal_prep->baseline drug_admin Drug Administration (ICV injection of MERF or Vehicle) baseline->drug_admin post_testing Post-treatment Nociceptive Testing (at various time points) drug_admin->post_testing data_analysis Data Analysis (%MPE, ED50) post_testing->data_analysis conclusion Conclusion on Analgesic Efficacy data_analysis->conclusion

References

Tissue Distribution of Met5-enkephalin-Arg-Phe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MEAP), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A. As a potent ligand for opioid receptors, particularly the mu-opioid receptor (μOR), MEAP plays a significant role in various physiological processes, including nociception, neuroendocrine regulation, and potentially other central and peripheral functions. Understanding the tissue-specific distribution and concentration of MEAP is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the opioid system. This technical guide provides a comprehensive overview of the tissue distribution of MEAP, detailed experimental protocols for its quantification, and a description of its primary signaling pathway.

Data Presentation: Quantitative Tissue Distribution of this compound

The following tables summarize the quantitative data on the distribution of this compound in various tissues from different species. The data has been compiled from multiple studies and is presented to facilitate comparison. It is important to note that variations in extraction and quantification methodologies may contribute to differences in reported values between studies.

Table 1: Distribution of this compound in Rat Brain Regions

Brain RegionConcentration (pmol/g tissue)
Globus PallidusHighest
Caudate-PutamenIntermediate
HypothalamusIntermediate
CortexLow
CerebellumLow

Data from a study utilizing a specific radioimmunoassay for Met-enkephalin[Arg6,Phe7].[1]

Table 2: Distribution of this compound in Rat Spinal Cord

Spinal Cord RegionYGGFMRF Content
Dorsal Grey MatterHighest
Ventral Grey MatterHigh
Ventral White MatterIntermediate
Dorsal White MatterLow

The concentration of YGGFMRF on a per mg protein basis was highest in the sacral cord and successively decreased in more rostral segments.[2] The ratio of Met5-enkephalin to YGGFMRF concentration was found to be approximately 5.4 on average in all regions measured.[2]

Table 3: Concentration of this compound in Lung Tissue

SpeciesConcentration (pmol/mg protein)
Rat0.68 ± 0.08
Guinea Pig0.76 ± 0.12
Human0.63

These values were determined using a combination of Bio-Gel P-2 column chromatography, radioimmunoassay, and HPLC.[3]

Table 4: Presence of this compound in Other Tissues

TissueSpeciesFinding
Adrenal MedullaBovinePresent in amounts comparable to Leu-enkephalin.
Gastrointestinal TractRatDistribution pattern similar to Met5-enkephalin-Arg-Gly-Leu, with immunostaining primarily in the myenteric plexus and circular muscle layer.[4]
HypothalamusRatImmunoreactive MEAP detected.[5]
Dorsal Root GangliaRatImmunoreactive MEAP detected.[5]
AdrenalsRatImmunoreactive MEAP detected.[5]

Experimental Protocols

Radioimmunoassay (RIA) for this compound Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as peptides. The following protocol is a generalized procedure based on methodologies reported for the quantification of MEAP and other enkephalins.[1][5]

a. Antibody Production:

  • Antigen Preparation: Synthesize this compound. Due to the small size of the peptide, it needs to be conjugated to a larger carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)) to elicit a robust immune response. The methionine residue is often oxidized to methionine sulphoxide to create a more stable immunogen.[1]

  • Immunization: Emulsify the conjugated peptide with an adjuvant (e.g., Freund's complete adjuvant for the initial injection and incomplete adjuvant for subsequent booster injections) and inject into rabbits.

  • Titer Determination: Collect blood samples periodically and determine the antibody titer using a dilution series of the antiserum against a radiolabeled tracer.

b. Tracer Preparation:

  • Synthesize or purchase 125I-labeled Met(O)-enkephalin[Arg6,Phe7]. The labeling is typically done using the Chloramine-T method.

  • Purify the radiolabeled peptide using high-performance liquid chromatography (HPLC) to separate it from unlabeled peptide and free iodine.

c. Radioimmunoassay Procedure:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of synthetic this compound (oxidized form if using an antibody against the sulphoxide derivative).

  • Sample Preparation: Homogenize tissue samples in an appropriate extraction buffer (e.g., acid acetone). Centrifuge to pellet proteins and collect the supernatant. The extracts should be oxidized with hydrogen peroxide prior to the assay if the antibody is directed against the methionine sulphoxide derivative.[1]

  • Assay Setup: In assay tubes, add a fixed amount of the specific antiserum and the radiolabeled tracer.

  • Add either the standard solutions or the prepared tissue extracts to the respective tubes.

  • Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody binding sites.

  • Separation of Bound and Free Tracer: Precipitate the antibody-bound fraction using a second antibody (e.g., goat anti-rabbit IgG) or another separation method like charcoal adsorption. Centrifuge to pellet the precipitate.

  • Quantification: Measure the radioactivity in the precipitate (bound fraction) or the supernatant (free fraction) using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of MEAP in the tissue samples by interpolating their corresponding percentage of bound tracer on the standard curve.

High-Performance Liquid Chromatography (HPLC) for MEAP Separation and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For peptide analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, often coupled with mass spectrometry (MS) for sensitive and specific detection.

a. Sample Preparation:

  • Extract peptides from tissue homogenates using methods similar to those for RIA (e.g., acid acetone extraction).

  • Partially purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances and concentrate the peptides.

  • Reconstitute the dried eluate in the initial mobile phase.

b. HPLC System and Parameters:

  • Column: A C18 reversed-phase column is typically used for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptides. For example, a gradient of 5% to 60% B over 30 minutes.

  • Flow Rate: A typical flow rate is 1 mL/min for analytical columns.

  • Detection:

    • UV Detection: Peptides can be detected by their absorbance at 210-220 nm (peptide bond) or 280 nm (if aromatic amino acids are present).

    • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization source for peptides. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of MEAP based on its specific mass-to-charge ratio (m/z).

c. Quantification:

  • Generate a standard curve by injecting known concentrations of synthetic MEAP.

  • Inject the prepared tissue extracts.

  • Calculate the concentration of MEAP in the samples by comparing the peak area of the analyte with the standard curve.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is a potent agonist of the mu-opioid receptor (μOR), a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to various cellular responses.

MEAP_Signaling_Pathway MEAP This compound muOR μ-Opioid Receptor (μOR) MEAP->muOR Binds to G_protein Gi/o Protein muOR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Neuronal_inhibition Neuronal Hyperpolarization & Inhibition of Neurotransmitter Release Ca_influx->Neuronal_inhibition K_efflux->Neuronal_inhibition MEAP_Quantification_Workflow cluster_prep Sample Preparation start Tissue Sample Collection homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Peptide Extract) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Optional Purification) supernatant->spe oxidation Oxidation (for specific RIA) spe->oxidation analysis Analysis oxidation->analysis ria Radioimmunoassay (RIA) analysis->ria Competitive Binding Assay hplc HPLC-MS/MS analysis->hplc Chromatographic Separation & Mass Detection data_analysis Data Analysis and Quantification ria->data_analysis hplc->data_analysis Proenkephalin_Processing proenkephalin Proenkephalin A processing_enzymes Prohormone Convertases (e.g., PC1/3, PC2) Carboxypeptidase E proenkephalin->processing_enzymes Cleavage by products Processing Products processing_enzymes->products met_enk Met-enkephalin (4 copies) products->met_enk leu_enk Leu-enkephalin (1 copy) products->leu_enk meap Met-enkephalin-Arg-Phe (1 copy) products->meap meagl Met-enkephalin-Arg-Gly-Leu (1 copy) products->meagl other_peptides Other Peptides (e.g., Peptide E, BAM peptides) products->other_peptides

References

Met5-enkephalin-Arg-Phe Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF), a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is an endogenous opioid peptide derived from the precursor protein proenkephalin A. As a member of the enkephalin family, MERF plays a role in various physiological processes, including nociception. This technical guide provides a comprehensive overview of the signaling pathways associated with MERF, focusing on its interaction with opioid receptors and the subsequent intracellular cascades. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development in their understanding of this important signaling molecule.

Data Presentation

The quantitative data available for this compound is currently limited and, in some cases, presents conflicting findings in the scientific literature. The following tables summarize the available data and highlight areas where further research is needed.

Table 1: Opioid Receptor Binding Affinity of this compound (MERF)
LigandReceptor SubtypeTest SystemRadioligandKᵢ (nM)Reference
MERF Mu (μ)Human cerebral cortex membranes[³H]DAMGOHigh Affinity*[1]
MERF Delta (δ)Human cerebral cortex membranes[³H]DPDPENo significant affinity[1]
MERF Kappa (κ)Human cerebral cortex membranes[³H]U69,593No significant affinity[1]
MERF Kappa (κ) / Delta (δ)Frog and rat brain membranes[³H]naloxonePotent competitor**[2]

*The study reported high affinity without providing a specific Kᵢ value.[1] **This study suggests that MERF and its derivatives primarily activate G-proteins via kappa- and delta-opioid receptors, but does not provide specific Kᵢ values for MERF itself.[2]

Note: The conflicting reports on receptor selectivity warrant further investigation to fully elucidate the binding profile of MERF.

Table 2: Functional Potency of this compound (MERF)
AssayReceptor SubtypeTest SystemParameterValueReference
[³⁵S]GTPγS Binding Kappa (κ) / Delta (δ)Rat and frog brain membranesEC₅₀Data not available in abstract[2]
cAMP Inhibition Not specifiedNot specifiedIC₅₀Data not available
β-Arrestin Recruitment Not specifiedNot specifiedEC₅₀Data not available
ERK Phosphorylation Not specifiedNot specifiedEC₅₀Data not available

Note: There is a significant gap in the literature regarding the functional potency of MERF at the different opioid receptor subtypes.

Signaling Pathways

MERF, as an opioid peptide, is presumed to initiate signaling cascades typical of opioid receptor activation. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gα (Gαi/o) subunits.

Canonical Opioid Receptor Signaling

Activation of opioid receptors by an agonist like MERF leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

  • Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and downstream gene transcription.

  • Gβγ Pathway: The Gβγ subunit can directly modulate the activity of various effector proteins, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to membrane hyperpolarization and a decrease in neuronal excitability, while inhibition of VGCCs reduces neurotransmitter release.

Canonical Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol MERF This compound OpioidReceptor Opioid Receptor (μ, δ, or κ) MERF->OpioidReceptor Binds G_protein Gαi/oβγ OpioidReceptor->G_protein Activates G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts IonChannel Ion Channels (GIRK, VGCC) CellularResponse Cellular Response (e.g., Decreased Excitability, Reduced Neurotransmitter Release) IonChannel->CellularResponse G_alpha->AdenylylCyclase Inhibits G_beta_gamma->IonChannel Modulates ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activates PKA->CellularResponse

Caption: Canonical G-protein signaling pathway for opioid receptors.

β-Arrestin Mediated Signaling and MAP Kinase Activation

In addition to G-protein mediated signaling, agonist binding to opioid receptors can lead to their phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate a second wave of signaling that is independent of G-proteins. One important β-arrestin mediated pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).

Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep assay Binding Assay (Radioligand + MERF + Membranes) prep->assay incubation Incubation to Equilibrium assay->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end cAMP Accumulation Assay Workflow start Start culture Cell Culture with Opioid Receptor start->culture treatment Pre-incubation with Phosphodiesterase Inhibitor culture->treatment stimulation Stimulation with Forskolin + varying MERF concentrations treatment->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Quantification (EIA or HTRF) lysis->detection analysis Data Analysis (IC50) detection->analysis end End analysis->end

References

The Physiological Effects of Met5-enkephalin-Arg-Phe Administration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF), an endogenous heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a member of the opioid peptide family, derived from the precursor proenkephalin A.[1] It is found in various tissues, including the central nervous system, adrenal medulla, and the gastrointestinal tract.[2][3] MERF exhibits a range of physiological effects, mediated primarily through its interaction with opioid receptors. This technical guide provides a comprehensive overview of the physiological effects of MERF administration, with a focus on its analgesic, cardiovascular, neuroendocrine, and gastrointestinal properties. Detailed experimental protocols, quantitative data summaries, and visualizations of signaling pathways are presented to support further research and drug development efforts in this area.

Core Physiological Effects

Analgesic Effects

MERF administration has been shown to produce significant antinociceptive effects. Studies in rats have demonstrated that intracerebroventricular (i.c.v.) injection of MERF induces analgesia. The analgesic properties of MERF are mediated through its interaction with opioid receptors.

Quantitative Data: Antinociceptive Effects of MERF

ParameterValueSpeciesRoute of AdministrationCitation
Antinociceptive Dose68.4 and 91.2 µmol/kgRatIntraperitoneal (i.p.)[4]

Experimental Protocol: Hot Plate Test for Antinociception

A common method to assess the analgesic effect of MERF is the hot plate test.

  • Animal Model: Male Wistar rats (200-250g) are typically used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each rat before drug administration. A cut-off time (e.g., 45 seconds) is established to prevent tissue damage.

    • MERF or a vehicle control is administered (e.g., i.p. or i.c.v.).

    • At predetermined time intervals after administration (e.g., 15, 30, 60, and 120 minutes), the rats are placed back on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Logical Relationship: MERF-Induced Analgesia

MERF This compound (MERF) Administration OpioidReceptors Opioid Receptor Binding (μ, δ, κ) MERF->OpioidReceptors NeuronalInhibition Inhibition of Nociceptive Signal Transmission OpioidReceptors->NeuronalInhibition Analgesia Analgesic Effect NeuronalInhibition->Analgesia

Caption: Logical flow of MERF-induced analgesia.

Cardiovascular Effects

MERF administration exerts notable effects on the cardiovascular system. In isolated rabbit hearts, MERF has been shown to inhibit the negative chronotropic response to field stimulation, suggesting a prejunctional site of action on cholinergic neurotransmission.[5] Furthermore, studies in anesthetized rabbits have indicated that Met5-enkephalin, a closely related peptide, can cause a decrease in blood pressure, partly due to vasodilation in skeletal muscle.[6]

Quantitative Data: Cardiovascular Effects of MERF

ParameterValueSpecies/PreparationEffectCitation
IC501.4 µmol/lRabbit isolated atriaInhibition of cholinergic negative chronotropic response[5]

Experimental Protocol: Isolated Rabbit Heart Perfusion (Langendorff)

The Langendorff apparatus is a classic method for studying the effects of substances on the isolated heart.[7][8][9]

  • Animal Model: New Zealand White rabbits are commonly used.

  • Heart Isolation:

    • The rabbit is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated for retrograde perfusion.

  • Perfusion:

    • The heart is mounted on the Langendorff apparatus and perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Drug Administration: MERF is introduced into the perfusion solution at various concentrations.

  • Data Acquisition: Heart rate and contractile force are continuously monitored and recorded.

  • Electrical Field Stimulation: To study effects on neurotransmission, platinum electrodes are placed on the right atrium to electrically stimulate intracardiac nerves.

Experimental Workflow: Isolated Rabbit Heart Perfusion

Start Rabbit Anesthesia and Heart Excision Cannulation Aortic Cannulation Start->Cannulation Perfusion Langendorff Perfusion (Krebs-Henseleit Buffer) Cannulation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Stimulation Electrical Field Stimulation (Optional) Stabilization->Stimulation DrugAdmin MERF Administration Stabilization->DrugAdmin Stimulation->DrugAdmin Data Record Heart Rate and Contractile Force DrugAdmin->Data

Caption: Workflow for isolated rabbit heart perfusion.

Neuroendocrine Effects

Intracerebroventricular administration of MERF in mice has been shown to influence the hypothalamo-pituitary-adrenal (HPA) axis, leading to an increase in plasma corticosterone levels. This effect appears to be mediated by opioid receptors.

Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice

Direct administration of substances into the cerebral ventricles allows for bypassing the blood-brain barrier.[3][4]

  • Animal Model: Male Swiss mice are often used.

  • Anesthesia: The mouse is anesthetized (e.g., with isoflurane).

  • Stereotaxic Surgery:

    • The anesthetized mouse is placed in a stereotaxic frame.

    • A small hole is drilled in the skull at specific coordinates relative to bregma to target a lateral ventricle.

  • Injection:

    • A Hamilton syringe with a fine-gauge needle is used to slowly inject a small volume (e.g., 1-5 µl) of the MERF solution into the ventricle.

  • Post-operative Care: The incision is closed, and the animal is monitored during recovery.

  • Hormone Measurement: At a specified time after injection, blood samples are collected to measure plasma corticosterone levels, typically using a radioimmunoassay (RIA) or ELISA kit.

Experimental Workflow: ICV Injection and Hormone Analysis

Start Mouse Anesthesia Stereotaxic Stereotaxic Surgery Start->Stereotaxic Injection ICV Injection of MERF Stereotaxic->Injection Recovery Post-operative Recovery Injection->Recovery BloodCollection Blood Sample Collection Recovery->BloodCollection HormoneAssay Plasma Corticosterone Measurement (RIA/ELISA) BloodCollection->HormoneAssay

Caption: Workflow for ICV injection and hormone analysis.

Gastrointestinal Effects

MERF and related enkephalins are known to modulate gastrointestinal function. MERF-like immunoreactivity is found in neuronal structures throughout the rat gastrointestinal tract, particularly in the myenteric plexus and circular muscle layer.[2] The administration of Met5-enkephalin has been shown to inhibit the natural tone and movements of the guinea pig ileum.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This ex vivo preparation is a classic model for studying the effects of opioids on intestinal contractility.[7]

  • Tissue Preparation:

    • A male guinea pig is euthanized, and a segment of the terminal ileum is removed.

    • The segment is cleaned and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Recording: One end of the ileum segment is attached to a tissue holder, and the other is connected to an isometric force transducer to record contractions.

  • Drug Administration: MERF is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.

  • Data Analysis: The inhibitory effect of MERF on spontaneous or electrically-induced contractions is quantified.

Receptor Binding and Signaling Pathways

MERF is a naturally occurring heptapeptide that binds to opioid recognition sites in the central nervous system. It acts as an agonist at opioid receptors, leading to the activation of intracellular signaling cascades.

Quantitative Data: Receptor Binding Profile of MERF

RadioligandPreparationKi (nM)Citation
[3H]MERFFrog brain membranes1.3 ± 0.2
[3H]naloxoneFrog brain membranes10.4 ± 1.5
[3H]MERFRat brain membranes0.9 ± 0.1
[3H]naloxoneRat brain membranes8.7 ± 1.1

Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a ligand (like MERF) for its receptor.

  • Membrane Preparation: Brain tissue (e.g., from rats or frogs) is homogenized, and a crude membrane fraction containing the opioid receptors is isolated by centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]naloxone or [3H]MERF) and varying concentrations of the unlabeled competitor ligand (MERF).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway: Opioid Receptor-Mediated G-Protein Activation

Upon binding of MERF to an opioid receptor, a conformational change in the receptor is induced, leading to the activation of an associated heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and both components can then modulate the activity of downstream effector proteins.

MERF MERF OpioidReceptor Opioid Receptor (GPCR) MERF->OpioidReceptor binds GProtein Heterotrimeric G-Protein (Gαβγ-GDP) OpioidReceptor->GProtein activates GTP GTP GProtein->GTP binds GDP GDP GProtein->GDP releases ActivatedGalpha Gα-GTP GProtein->ActivatedGalpha dissociates to Gbetagamma Gβγ GProtein->Gbetagamma dissociates to Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Ion Channels) ActivatedGalpha->Effectors modulates Gbetagamma->Effectors modulates

Caption: MERF-induced opioid receptor signaling.

Conclusion

This compound is a physiologically active endogenous opioid peptide with diverse effects on multiple organ systems. Its analgesic, cardiovascular, neuroendocrine, and gastrointestinal actions are primarily mediated through opioid receptors. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the specific receptor subtypes involved in each physiological effect and the downstream signaling pathways will be crucial for elucidating the full therapeutic potential of MERF and its analogues. The development of stable and selective MERF-based compounds could lead to novel therapeutic strategies for pain management, cardiovascular disorders, and other conditions.

References

Methodological & Application

Synthesis of Met5-enkephalin-Arg-Phe for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and characterization of the endogenous opioid heptapeptide Met5-enkephalin-Arg-Phe (Tyr-Gly-Gly-Phe-Met-Arg-Phe). This peptide is a C-terminal extended form of Met-enkephalin, derived from proenkephalin A, and plays a significant role in pain modulation and neuroendocrine regulation through its interaction with opioid receptors.[1] The protocols detailed below are intended for research purposes and provide a framework for producing high-purity peptide for in vitro and in vivo studies.

Introduction

This compound is an important neuropeptide that exhibits affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors.[2] Its biological activity, including antinociception, makes it a valuable tool for research into pain pathways, opioid receptor function, and the development of novel analgesic compounds.[2] The synthesis of this peptide is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for creating custom peptide sequences.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe
Molecular Formula C₄₉H₆₃N₁₁O₉S
Molecular Weight 986.16 g/mol
Amino Acid Composition 7
Table 2: Representative Yield and Purity of Synthetic this compound
ParameterTypical RangeNotes
Crude Peptide Purity (post-cleavage) 30-60%Highly dependent on synthesis efficiency.
Purified Peptide Yield (post-HPLC) 10-40%Varies with scale and purification efficacy.
Final Peptide Purity (analytical HPLC) >95% to >98%Purity level should be selected based on the intended application.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation:

  • Start with Rink Amide resin (0.5-1.0 mmol/g loading capacity).

  • Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), then with dichloromethane (DCM) (3 times), and finally with DMF (3 times).

3. Amino Acid Coupling (Sequential):

  • The peptide is synthesized from the C-terminus to the N-terminus: Phe -> Arg -> Met -> Phe -> Gly -> Gly -> Tyr.

  • For each coupling cycle:

    • Dissolve 3-4 equivalents of the Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add 6-8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • After successful coupling, wash the resin with DMF (5 times).

4. Side-Chain Protection Strategy:

  • Fmoc-Phe-OH: No side-chain protection needed.

  • Fmoc-Arg(Pbf)-OH: The guanidinium group is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.

  • Fmoc-Met-OH: Methionine can be used without side-chain protection, but care must be taken to avoid oxidation. Alternatively, a sulfoxide-protected methionine can be used, which is reduced during the final cleavage step.

  • Fmoc-Gly-OH: No side-chain protection needed.

  • Fmoc-Tyr(tBu)-OH: The hydroxyl group of tyrosine is protected with a tert-butyl (tBu) group.

5. Final Fmoc Deprotection:

  • After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection

1. Resin Preparation:

  • After the final deprotection and washing, dry the peptidyl-resin under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). TIS and water act as scavengers to prevent side reactions with the deprotected amino acid side chains. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Collection:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water containing 0.1% TFA.

2. HPLC System and Column:

  • Use a preparative RP-HPLC system with a C18 column.

3. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the dissolved crude peptide.

  • Apply a linear gradient of Mobile Phase B, for example, from 5% to 65% over 60 minutes, at a flow rate of 10-20 mL/min for a preparative column. The optimal gradient should be determined empirically based on analytical HPLC runs.

  • Monitor the elution of the peptide at 220 nm and 280 nm.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95% or as required).

6. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 4: Characterization by Mass Spectrometry

1. Sample Preparation:

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Analysis:

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

3. Data Interpretation:

  • Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical molecular weight (986.16 Da).

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Repeat for each AA Coupling_Phe->Deprotection1 Repeat for each AA Coupling_Arg Couple Fmoc-Arg(Pbf)-OH Coupling_Met Couple Fmoc-Met-OH Coupling_Phe2 Couple Fmoc-Phe-OH Coupling_Gly1 Couple Fmoc-Gly-OH Coupling_Gly2 Couple Fmoc-Gly-OH Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Final_Deprotection Final Fmoc Deprotection Coupling_Tyr->Final_Deprotection Cleavage TFA/TIS/H₂O (95:2.5:2.5) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether HPLC Preparative RP-HPLC Precipitation->HPLC Lyophilization Lyophilization HPLC->Lyophilization MS Mass Spectrometry (Characterization) Lyophilization->MS Final_Product Purified Peptide (>95% Purity) Lyophilization->Final_Product

Caption: Workflow for the synthesis of this compound.

Opioid_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effectors Peptide This compound Receptor Opioid Receptor (μ, δ, or κ) Peptide->Receptor Binding G_protein Gi/o Protein Receptor->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel K+ Channels G_betagamma->K_channel Activation Ca_channel Ca2+ Channels G_betagamma->Ca_channel Inhibition MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (Inhibition of Neurotransmitter Release) Ca_channel->Ca_influx Gene_expression Changes in Gene Expression MAPK->Gene_expression

Caption: General signaling pathway for opioid receptors.

References

Radioimmunoassay for Met5-enkephalin-Arg-Phe Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MEAP) is an endogenous opioid heptapeptide derived from the precursor molecule proenkephalin A.[1] As a modulator in neuroendocrine and immune processes, the accurate quantification of MEAP in biological samples is crucial for research in pain modulation, neurobiology, and drug development.[2][3] This document provides detailed application notes and a comprehensive protocol for the quantification of MEAP using a competitive radioimmunoassay (RIA).

Principle of the Assay

The radioimmunoassay for MEAP is a competitive binding assay. In this assay, a known quantity of radiolabeled MEAP (the tracer) competes with unlabeled MEAP (from a standard or an unknown sample) for a limited number of binding sites on a specific anti-MEAP antibody. As the concentration of unlabeled MEAP in the sample increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of MEAP in unknown samples can be determined.

Data Presentation

Table 1: Performance Characteristics of the MEAP Radioimmunoassay

This table summarizes the typical performance characteristics of a radioimmunoassay for this compound, based on data from published studies.

ParameterValueReference
Antibody ab 4108[1]
Detection Limit 1.95 pmol/L[1]
ED50 17.5 pmol/L[1]
Antibody ab 4182[1]
Detection Limit 7.8 pmol/L[1]
ED50 130 pmol/L[1]
Table 2: Cross-Reactivity of Anti-MEAP Antibodies

This table details the specificity of the antibodies used in the MEAP RIA, showing minimal cross-reactivity with other related opioid peptides.

PeptideCross-Reactivity with ab 4108Cross-Reactivity with ab 4182Reference
Met5-enkephalinNegligibleNone[2]
Leu5-enkephalinNegligibleNone[2]
Dynorphin BNegligibleNone[2]
Beta-endorphinNot specifiedNot specified
Substance PNot specifiedNot specified
Table 3: MEAP Concentrations in Various Tissues

This table presents reported concentrations of this compound in different biological tissues, as determined by RIA.

TissueSpeciesConcentration (pmol/g protein or pmol/L)Reference
HypothalamusRatHighest concentration compared to adrenals[1]
Dorsal Root GangliaRatTwice the concentration of ankles[1]
AdrenalsRatLower concentration than hypothalamus[1]
LungRat0.68 +/- 0.08 pmol/mg protein[4]
LungGuinea Pig0.76 +/- 0.12 pmol/mg protein[4]
LungHuman0.63 pmol/mg protein[4]
Spinal Cord (Sacral)RatHighest concentration in spinal cord[5]
Cerebrospinal FluidCanineControl: 14.5 +/- 2.5 pmol/mL[6]

Experimental Protocols

Preparation of Reagents
  • RIA Buffer: Prepare a suitable buffer for all dilutions and incubations (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.9% NaCl, 0.1% BSA, and 0.1% sodium azide).

  • Standard MEAP Solutions: Prepare a stock solution of synthetic MEAP in RIA buffer. Perform serial dilutions to create standards ranging from the detection limit to the upper limit of the assay.

  • Anti-MEAP Antibody: Reconstitute the lyophilized antibody in RIA buffer to the recommended working dilution. The optimal dilution should be determined empirically to bind 30-50% of the radiolabeled tracer in the absence of unlabeled MEAP.

  • Radiolabeled MEAP (Tracer): 125I-labeled MEAP is typically used as the tracer. Dilute the tracer in RIA buffer to a concentration that yields approximately 10,000 counts per minute (cpm) per 100 µL.

  • Separating Reagent: Prepare a solution for separating bound and free tracer. Common methods include:

    • Second Antibody Precipitation: A solution of a second antibody directed against the primary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG).

    • Charcoal Adsorption: A suspension of dextran-coated charcoal.

Sample Preparation
  • Tissue Extraction: Homogenize tissue samples in an appropriate acidic extraction solution (e.g., 1 M acetic acid). Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

  • Solid-Phase Extraction: Purify and concentrate the peptide from the supernatant using a C18 Sep-Pak column.

  • Oxidation: Treat the extracted samples with an oxidizing agent like hydrogen peroxide. This step is crucial as antibodies raised against MEAP often show higher affinity for the oxidized form of the peptide.[7]

  • Lyophilization and Reconstitution: Lyophilize the purified and oxidized samples and reconstitute them in RIA buffer prior to the assay.

Radioimmunoassay Procedure
  • Assay Setup: Set up assay tubes in triplicate for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

  • Addition of Reagents:

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of the appropriate standard or unknown sample to the respective tubes.

    • Add 100 µL of the diluted anti-MEAP antibody to all tubes except the total counts and NSB tubes.

    • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Addition of Tracer: Add 100 µL of the diluted radiolabeled MEAP tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate for another 24-48 hours at 4°C to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Tracer:

    • Add 500 µL of the second antibody/PEG solution or 200 µL of the charcoal suspension to all tubes except the total counts tube.

    • Incubate for an appropriate time to allow for precipitation (e.g., 1-2 hours at 4°C for the second antibody method, or 30 minutes for the charcoal method).

    • Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.

  • Counting:

    • For precipitating methods, carefully decant the supernatant.

    • Count the radioactivity in the pellets (bound fraction) or the supernatant (free fraction, depending on the separation method) using a gamma counter.

Data Analysis
  • Calculate Average Counts: Determine the average cpm for each set of triplicates.

  • Calculate Percent Bound: Express the cpm for each standard and sample as a percentage of the B0 cpm after subtracting the NSB cpm: %B/B0 = [(cpm_sample - cpm_NSB) / (cpm_B0 - cpm_NSB)] * 100

  • Generate Standard Curve: Plot the %B/B0 for the standards against their corresponding concentrations on a log-logit or semi-log scale.

  • Determine Sample Concentrations: Interpolate the concentration of MEAP in the unknown samples from the standard curve.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other enkephalins, primarily exerts its effects by binding to and activating G-protein coupled opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors.[3] This activation initiates an intracellular signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.

MEAP_Signaling_Pathway MEAP This compound (MEAP) OpioidReceptor Mu (µ) / Delta (δ) Opioid Receptor (GPCR) MEAP->OpioidReceptor Binds to G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_protein->IonChannels Modulates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+) G_protein->K_channel Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates IonChannels->Ca_channel IonChannels->K_channel NeurotransmitterRelease Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->NeurotransmitterRelease Leads to NeuronalHyperpolarization Neuronal Hyperpolarization K_channel->NeuronalHyperpolarization Leads to Analgesia Analgesia NeurotransmitterRelease->Analgesia NeuronalHyperpolarization->Analgesia

Caption: Signaling pathway of this compound (MEAP).

Experimental Workflow for MEAP Radioimmunoassay

The following diagram illustrates the key steps involved in the quantification of MEAP from biological samples using a competitive radioimmunoassay.

RIA_Workflow cluster_sample_prep Sample Preparation cluster_ria_procedure RIA Procedure cluster_data_analysis Data Analysis TissueHomogenization 1. Tissue Homogenization in Acid Centrifugation1 2. Centrifugation TissueHomogenization->Centrifugation1 SPE 3. Solid-Phase Extraction (C18 Column) Centrifugation1->SPE Oxidation 4. Oxidation SPE->Oxidation Lyophilization 5. Lyophilization & Reconstitution Oxidation->Lyophilization AssaySetup 6. Assay Setup (Standards & Samples) Lyophilization->AssaySetup AntibodyAddition 7. Add Anti-MEAP Antibody (Incubate 24h) AssaySetup->AntibodyAddition TracerAddition 8. Add 125I-MEAP Tracer (Incubate 24-48h) AntibodyAddition->TracerAddition Separation 9. Separate Bound/Free Tracer (e.g., Second Antibody) TracerAddition->Separation Centrifugation2 10. Centrifugation Separation->Centrifugation2 Counting 11. Gamma Counting Centrifugation2->Counting StandardCurve 12. Generate Standard Curve Counting->StandardCurve Quantification 13. Quantify MEAP in Samples StandardCurve->Quantification

Caption: Experimental workflow for MEAP radioimmunoassay.

References

Application Notes and Protocols for the Purification of Met5-enkephalin-Arg-Phe via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of the heptapeptide Met5-enkephalin-Arg-Phe using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles of peptide separation and are intended to serve as a comprehensive guide for achieving high-purity fractions of the target peptide for research and development purposes.

Introduction

This compound is an endogenous opioid peptide with significant affinity for μ, δ, and κ opioid receptors.[1] Accurate in vitro and in vivo studies of its physiological role and therapeutic potential necessitate a highly purified peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic and naturally occurring peptides due to its high resolution, reproducibility, and scalability.[2][3] This document outlines the key parameters and a generalized protocol for the successful purification of this compound.

Principles of Reversed-Phase HPLC for Peptide Purification

Reversed-phase HPLC separates molecules based on their hydrophobicity.[4] A non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used in conjunction with a polar mobile phase. Peptides are loaded onto the column in a mobile phase with a low concentration of organic solvent and are eluted by gradually increasing the organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.[3]

Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by masking the charges on the peptide and forming neutral ion pairs.[5]

Experimental Protocols

This section details a general protocol for the purification of this compound using RP-HPLC. The specific conditions may require optimization based on the crude peptide's purity, the desired final purity, and the specific HPLC system and column used.

Materials and Reagents
  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)[5]

  • Trifluoroacetic acid (TFA), sequencing grade[5]

  • 0.22 µm membrane filters for solvent filtration

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

  • Analytical and preparative RP-HPLC columns (e.g., C18, 5 µm particle size, 100-300 Å pore size)

  • Lyophilizer (for peptide recovery from collected fractions)

  • Mass spectrometer (for fraction analysis and identity confirmation)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: It is crucial to filter and degas the mobile phases before use to prevent column blockage and ensure stable baseline.

Sample Preparation
  • Dissolve the crude this compound powder in a small volume of Mobile Phase A or a compatible solvent with low organic content.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Purification Protocol

The following is a two-step HPLC purification strategy, starting with an analytical run to determine the retention time and optimize the gradient, followed by a preparative run for purification.

Step 1: Analytical Method Development

This step is performed on an analytical column to develop the separation method before scaling up to a preparative column.[5]

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient

Step 2: Preparative Purification

Based on the analytical chromatogram, the gradient is adjusted for the preparative run to optimize the separation of the target peptide from its impurities.

ParameterRecommended Condition
Column C18, 21.2 x 250 mm, 5 µm (or similar preparative dimensions)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run (e.g., a shallower gradient around the elution time of the target peptide)
Flow Rate 15-20 mL/min (adjust based on column diameter)
Detection Wavelength 220 nm and 280 nm
Sample Loading Dependent on column capacity and crude purity
Fraction Collection Collect fractions corresponding to the target peptide peak
Post-Purification Processing
  • Analyze the collected fractions using analytical HPLC to assess purity.

  • Confirm the identity of the peptide in the desired fractions using mass spectrometry.

  • Pool the fractions with the desired purity.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain the purified peptide as a fluffy white powder.

  • Store the lyophilized peptide at -20°C or lower for long-term stability.

Data Presentation

The following tables summarize typical HPLC parameters for the purification of enkephalin-related peptides, which can be adapted for this compound.

Table 1: HPLC Columns Used in Enkephalin Purification

Column TypeStationary PhaseApplicationReference
Bio-Sil C8C8Initial Purification[6]
Radial-Pak C18C18Semipreparative HPLC[6]
Ultrasphere-ODSC18Analytical HPLC[6]
Supelco C18C18Analytical HPLC[6]
Lichromsorb C18C18Analytical HPLC[6]
µBondapak C18C18Analytical HPLC[6]
ZORBAX 300SB-C3C3Peptide Separation[7]
ZORBAX 300 Å Extend-C18C18Peptide Separation (pH 2-11.5)[7]

Table 2: General Mobile Phase Compositions

ComponentFunctionTypical ConcentrationReference
WaterAqueous mobile phase component-[5]
AcetonitrileOrganic modifier for elutionGradient-dependent[5]
Trifluoroacetic Acid (TFA)Ion-pairing reagent0.1% (v/v)[3][5]

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Process cluster_post Post-Purification Analysis & Processing Crude_Peptide Crude Peptide Synthesis Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter Sample (0.22 µm) Dissolution->Filtration Analytical_Run Analytical HPLC Run (Method Development) Filtration->Analytical_Run Preparative_Run Preparative HPLC Run Filtration->Preparative_Run Mobile_Phase_Prep Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) Degassing Filter & Degas Mobile Phases Mobile_Phase_Prep->Degassing Degassing->Analytical_Run Degassing->Preparative_Run Gradient_Optimization Gradient Optimization Analytical_Run->Gradient_Optimization Gradient_Optimization->Preparative_Run Fraction_Collection Fraction Collection Preparative_Run->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Confirmation Pooling Pool High-Purity Fractions Identity_Confirmation->Pooling Lyophilization Solvent Removal & Lyophilization Pooling->Lyophilization Final_Product Purified Peptide Powder Lyophilization->Final_Product

Caption: Workflow for HPLC Purification of this compound.

Analytical_to_Preparative_Scaling cluster_analytical Analytical Scale cluster_preparative Preparative Scale Analytical_Column Analytical Column (e.g., 4.6 mm ID) Analytical_Injection Small Injection Volume (e.g., 10-20 µL) Analytical_Column->Analytical_Injection Analytical_Flow Low Flow Rate (e.g., 1 mL/min) Analytical_Injection->Analytical_Flow Analytical_Result High-Resolution Chromatogram (Retention Time & Purity Profile) Analytical_Flow->Analytical_Result Optimization Method Optimization - Retention Time ID - Gradient Refinement Analytical_Result->Optimization informs Preparative_Column Preparative Column (e.g., >20 mm ID) Preparative_Injection Large Injection Volume (mg scale) Preparative_Column->Preparative_Injection Preparative_Flow High Flow Rate (scaled for column ID) Preparative_Injection->Preparative_Flow Preparative_Result Broad Peaks for Fractionation (Purified Peptide Fractions) Preparative_Flow->Preparative_Result Optimization->Preparative_Column guides scaling

Caption: Logical relationship between analytical and preparative HPLC.

References

Application Note: Quantitative Analysis of Met5-enkephalin-Arg-Phe by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide derived from the precursor protein proenkephalin A.[1] As a C-terminally extended form of Met-enkephalin, MERF plays a significant role in nociception and neuroendocrine regulation. It is known to interact with opioid receptors, exhibiting a primary affinity for kappa and delta opioid receptors.[2] Accurate and sensitive quantification of MERF in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting the opioid system. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with sample preparation guidelines and data interpretation.

Quantitative Data Summary

The following table summarizes representative quantitative data for Met5-enkephalin levels in the neostriatum of the rat brain following acute administration of the opioid antagonist naltrexone (NTX). This data illustrates the application of mass spectrometry in quantifying dynamic changes of this neuropeptide in response to pharmacological stimuli.[3]

Treatment GroupTime Post-InjectionMet5-enkephalin Concentration (% of Control)
50 mg/kg NTX5 min167%
50 mg/kg NTX15 min183%
50 mg/kg NTX30 min175%
50 mg/kg NTX1 hr170%
50 mg/kg NTX2 hr172%
50 mg/kg NTX4 hr168%
50 mg/kg NTX8 hr178%
50 mg/kg NTX16 hr180%
50 mg/kg NTX24 hr175%

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma or Brain Tissue Homogenate)

This protocol outlines a general procedure for the extraction of this compound from complex biological samples.

Materials:

  • Protein precipitation solution: Acetonitrile with 0.1% formic acid

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N₂]-Lys-Met5-enkephalin-Arg-Phe)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution: 5% acetonitrile in water with 0.1% formic acid

Procedure:

  • To 100 µL of plasma or brain tissue homogenate in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold protein precipitation solution to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 40% B

    • 8-9 min: Linear gradient from 40% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

MRM Transitions (Hypothetical - to be optimized empirically):

  • This compound (Precursor Ion m/z): ~984.5

    • Product Ion 1 (m/z): ~825.4 (y₇ ion)

    • Product Ion 2 (m/z): ~697.3 (y₆ ion)

  • Internal Standard (Precursor Ion m/z): ~992.5 (assuming +8 Da shift)

    • Product Ion 1 (m/z): ~833.4

    • Product Ion 2 (m/z): ~705.3

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Brain Homogenate Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (C18 Reversed-Phase) Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for the mass spectrometry analysis of this compound.

Hypothetical Fragmentation Pathway of this compound

The following diagram illustrates the expected major fragmentation pattern of the protonated this compound precursor ion ([M+H]⁺) during collision-induced dissociation (CID). The primary cleavage sites are typically the peptide bonds, leading to the formation of b- and y-type fragment ions.

fragmentation_pathway cluster_peptide This compound Structure cluster_fragments Major Fragment Ions (y-series) Tyr Tyr Gly1 Gly1 Tyr->Gly1 y7 y7 (M-Tyr+H)⁺ Tyr->y7 Cleavage Gly2 Gly2 Gly1->Gly2 y6 y6 (M-Tyr-Gly+H)⁺ Gly1->y6 Cleavage Phe1 Phe1 Gly2->Phe1 y5 y5 (M-Tyr-Gly-Gly+H)⁺ Gly2->y5 Cleavage Met Met Phe1->Met y4 y4 (M-Tyr-Gly-Gly-Phe+H)⁺ Phe1->y4 Cleavage Arg Arg Met->Arg y3 y3 (M-Tyr-Gly-Gly-Phe-Met+H)⁺ Met->y3 Cleavage Phe2 Phe2 Arg->Phe2 y2 y2 (M-Tyr-Gly-Gly-Phe-Met-Arg+H)⁺ Arg->y2 Cleavage y1 y1 (Phe+H)⁺ Phe2->y1 Cleavage

Caption: Predicted fragmentation of this compound.

Signaling Pathway of Opioid Receptors

This compound acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MERF This compound OR Opioid Receptor (κ/δ) MERF->OR Binds G_protein Gi/o Protein OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates

Caption: Opioid receptor signaling cascade initiated by this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound in biological samples. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists in the fields of neuroscience, pharmacology, and drug development who are investigating the role of this important neuropeptide.

References

Application Notes and Protocols for Met5-enkephalin-Arg-Phe Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MEAP) is a heptapeptide endogenous opioid derived from proenkephalin A. Its role as a neuromodulator and its interaction with opioid receptors make it a significant target in neuroscience and pharmacology research. Accurate and sensitive detection of MEAP is crucial for understanding its physiological and pathological functions. These application notes provide detailed protocols for the immunological detection of MEAP using specific antibodies, facilitating research in pain modulation, neuroendocrine function, and immune system processes.

Antibody Characterization

The development of highly specific antibodies is paramount for the accurate detection of MEAP. The following data summarizes the characteristics of polyclonal antibodies raised in rabbits against MEAP.

Table 1: Antibody Avidity and Cross-Reactivity [1]

Antibody IDAvidity Constant (molar basis)Cross-Reactivity with other Enkephalins and Dynorphin B
ab 4108High (10x higher than ab 4182)Negligible background values
ab 4182ModerateNo cross-reactivity

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantitative determination of MEAP in biological samples.

Materials:

  • MEAP-specific polyclonal antibody

  • MEAP standard

  • Horseradish peroxidase (HRP) conjugated secondary antibody

  • 96-well microplate coated with a capture antibody or MEAP-conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat the microplate wells with a capture antibody or a MEAP-conjugate overnight at 4°C.

  • Blocking: Wash the plate twice with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Add 50 µL of MEAP standard or sample to the appropriate wells.

  • Antibody Incubation: Add 50 µL of diluted MEAP-specific primary antibody to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate four times. Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the MEAP standards. Determine the concentration of MEAP in the samples from the standard curve.

Western Blotting for Small Peptides

Detecting small peptides like MEAP (molecular weight < 1 kDa) via Western blotting requires protocol modifications to ensure retention on the membrane and efficient transfer.

Materials:

  • Tris-Tricine gels (e.g., 10-20% gradient)

  • PVDF membrane (0.2 µm pore size)

  • Transfer buffer with a higher methanol concentration (e.g., 20%)

  • MEAP-specific primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Gel Electrophoresis: Separate samples on a Tris-Tricine polyacrylamide gel. This system provides better resolution for small proteins and peptides.

  • Membrane Activation: Activate the PVDF membrane by incubating in 100% methanol for 1-2 minutes.

  • Transfer:

    • Assemble the transfer stack (gel-membrane-filter paper).

    • Use a semi-dry or wet transfer system. For wet transfer, a shorter duration (e.g., 30-60 minutes at 100V) is recommended to prevent the small peptide from passing through the membrane.[2]

    • The use of two membranes can also be considered to capture any peptide that might pass through the first membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the MEAP-specific primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

Immunohistochemistry (IHC)

This protocol provides a general guideline for the localization of MEAP in formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene or a xylene substitute

  • Ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • MEAP-specific primary antibody

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply blocking solution and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the MEAP-specific primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS. Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • ABC Reagent Incubation: Wash with PBS. Apply ABC reagent and incubate for 30 minutes.

  • Detection: Wash with PBS. Apply DAB substrate and monitor for color development.

  • Counterstaining: Rinse with water. Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Coat Coat Plate with Capture Antibody/Antigen Block Block with 1% BSA Coat->Block Wash Add_Sample Add Standard/ Sample Block->Add_Sample Wash Add_Pri_Ab Add Primary Antibody Add_Sample->Add_Pri_Ab Add_Sec_Ab Add HRP-conjugated Secondary Antibody Add_Pri_Ab->Add_Sec_Ab Wash Add_Substrate Add TMB Substrate Add_Sec_Ab->Add_Substrate Wash Stop Add Stop Solution Add_Substrate->Stop Read Read at 450 nm Stop->Read

Caption: Workflow for competitive ELISA of MEAP.

Experimental Workflow: Western Blotting for Small Peptides

WB_Workflow cluster_gel Gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Gel Tris-Tricine PAGE Activate Activate 0.2µm PVDF Membrane Gel->Activate Transfer Semi-Dry/Short Wet Transfer Activate->Transfer Block Block Membrane Transfer->Block Pri_Ab Primary Antibody Incubation Block->Pri_Ab Sec_Ab Secondary Antibody Incubation Pri_Ab->Sec_Ab Wash Detect Chemiluminescent Detection Sec_Ab->Detect Wash

Caption: Western blot workflow for small peptides.

Signaling Pathway: MEAP and Opioid Receptors

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MEAP This compound (MEAP) Opioid_Receptor Opioid Receptor (μ, δ, κ) MEAP->Opioid_Receptor Binds G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neuronal_Activity ↓ Neuronal Excitability Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

References

Application Notes and Protocols for Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF) is a naturally occurring heptapeptide endogenous opioid peptide derived from the precursor proenkephalin-A. It is an extended form of Met-enkephalin with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. MERF acts as a potent ligand for opioid receptors, particularly the mu (µ)-opioid receptor (OPRM1), and is also suggested to interact with non-opioid binding sites. Its physiological roles include pain modulation, neurotransmission, and potential regulation of lung function, making it a significant target for research and drug development in areas such as analgesia and neurological disorders.

These application notes provide detailed protocols for key experiments involving MERF, along with structured data for reference and comparison.

Data Presentation

Table 1: Receptor Binding Affinity of this compound and Analogs
LigandReceptor/TissueRadioligandAssay TypeAffinity (K_i, K_d, or IC_50)Reference
This compound (MERF)Rat Lung Membranes[3H]-etorphineRadioligand BindingK_d1 = 0.6 nM, K_d2 = 7.1 nM[1]
Tyr-D-Ala-Gly-Phe-Met-Arg-Phe (Analog I)Frog Brain Membranes[3H]MERFRadioligand BindingPotent competitor[2]
Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (Analog II)Frog Brain Membranes[3H]MERFRadioligand BindingSubstantially less active[2]
Tyr-D-Ala-Gly-Phe-L-Nle-Arg-Phe (Analog III)Frog Brain Membranes[3H]MERFRadioligand BindingPotent competitor[2]
Tyr-Gly-Gly-Phe-L-Nle-Arg-Phe (Analog IV)Frog Brain Membranes[3H]MERFRadioligand BindingPotent competitor[2]
[Mel7]peptideGuinea Pig Brain Membranes[3H]naloxoneRadioligand BindingKappa-binding profile[3]
Table 2: Functional Activity of this compound and Analogs
LigandAssay TypeTissue/Cell LinePotency (EC_50)Efficacy (E_max)Reference
This compound (MERF)[35S]GTPγS BindingRat Brain MembranesEffective-[2]
Analog I[35S]GTPγS BindingRat Brain MembranesAs effective as MERF-[2]
Analog II[35S]GTPγS BindingRat Brain MembranesHighest EC_50Stimulated by 59%[2]
Analog I[35S]GTPγS BindingFrog Brain Membranes-Lower maximal stimulation than MERF[2]
[Met5]-Enkephalin, amideInhibition of nerve-evoked contractionsCat Distal ColonIC_50 = 2.2 nM-[4]

Experimental Protocols

Opioid Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for opioid receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells overexpressing human µ-opioid receptor).

  • Radioligand (e.g., [3H]DAMGO for µ-opioid receptor).

  • This compound (unlabeled ligand).

  • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, pH 7.4, cold).

  • Naloxone (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, binding buffer, and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Cell membranes, radioligand, binding buffer, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_50 value of this compound from the competition curve and calculate the K_i value using the Cheng-Prusoff equation.[5]

[35S]GTPγS Binding Assay for G-protein Activation

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • GDP.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Selective antagonists (e.g., naltrindole for delta, norbinaltorphimine for kappa) for receptor specificity studies.[2]

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the receptor binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Cell membranes.

    • GDP (to ensure binding of [35S]GTPγS is agonist-dependent).

    • Varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC_50 and E_max values.[6]

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and signaling.

Materials:

  • A cell line co-expressing the opioid receptor of interest tagged with a reporter fragment (e.g., ProLink) and β-arrestin tagged with a complementary enzyme acceptor (EA).[7]

  • Cell culture medium.

  • This compound.

  • Substrate for the complemented enzyme (e.g., chemiluminescent substrate).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into 96-well plates and grow to confluence.

  • Compound Addition: Remove the culture medium and add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Substrate Addition and Signal Detection: Add the detection reagent containing the substrate to each well and incubate at room temperature for 60 minutes.[7]

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC_50 value.

In Vivo Analgesia Assessment: Hot Plate Test

This protocol assesses the analgesic properties of this compound in a mouse model of thermal pain.

Materials:

  • Mice (e.g., C57BL/6).

  • Hot plate apparatus with adjustable temperature.

  • This compound solution for administration (e.g., intracerebroventricular injection).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room and handling for at least 60 minutes before testing.[8]

  • Baseline Measurement: Place each mouse on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping).[8][9] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[1][8]

  • Drug Administration: Administer this compound, vehicle, or positive control to different groups of mice.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.[8]

  • Data Analysis: Compare the response latencies of the treated groups to the vehicle control group. An increase in latency indicates an analgesic effect. Calculate the percent maximum possible effect (%MPE) if desired.

Visualizations

G cluster_0 Opioid Receptor Signaling Pathway MERF This compound OR Opioid Receptor (μ, δ) MERF->OR Binds G_protein Gi/o Protein OR->G_protein Activates Beta_arrestin β-Arrestin OR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization Beta_arrestin->Internalization Mediates MAPK MAPK Signaling Beta_arrestin->MAPK Activates

Caption: Signaling pathway of this compound upon binding to an opioid receptor.

G cluster_1 Receptor Binding Assay Workflow A Prepare Cell Membranes B Set up Assay Plate (Total, Non-specific, Competitive) A->B C Incubate (25°C, 60 min) B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F

Caption: Experimental workflow for the opioid receptor binding assay.

G cluster_2 Logical Relationship of Functional Assays Receptor_Binding Receptor Binding G_Protein_Activation G-Protein Activation Receptor_Binding->G_Protein_Activation leads to Beta_Arrestin β-Arrestin Recruitment Receptor_Binding->Beta_Arrestin can also lead to cAMP_Inhibition cAMP Inhibition G_Protein_Activation->cAMP_Inhibition results in Analgesia In Vivo Analgesia G_Protein_Activation->Analgesia contributes to cAMP_Inhibition->Analgesia contributes to

Caption: Logical flow from receptor binding to in vivo effects of MERF.

References

Application Notes and Protocols for In Vivo Studies of Met5-enkephalin-Arg-Phe in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Met5-enkephalin-Arg-Phe (MERF), a heptapeptide endogenous opioid. The information compiled herein, including detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams, is intended to facilitate further research and drug development efforts targeting the therapeutic potential of this peptide.

Antinociceptive Effects

MERF has demonstrated significant antinociceptive properties in various animal models of pain. Its mechanism of action primarily involves interaction with opioid receptors in the central nervous system.

Quantitative Data Summary: Antinociceptive Effects of MERF
Animal ModelAdministration RouteEffective Dose RangePain AssayObserved Effect
RatIntraperitoneal (i.p.)68.4 - 91.2 µmol/kgNot SpecifiedSignificant antinociception
Human(Indirectly via TENS)2 Hz TENSCerebrospinal Fluid (CSF) Analysis367% increase in immunoreactive-MERF levels, associated with pain relief[1]
Experimental Protocol: Tail-Flick Test for Antinociception in Rats

This protocol outlines the assessment of the analgesic effects of MERF using the tail-flick test, a common method for evaluating centrally-mediated analgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (MERF)

  • Sterile saline solution (0.9% NaCl)

  • Tail-flick analgesia meter

  • Animal restrainers

Procedure:

  • Acclimatization: Acclimate rats to the experimental room and handling for at least 3 days prior to the experiment. On the day of the experiment, allow the animals to acclimate to the laboratory environment for at least 1 hour.

  • Baseline Latency Measurement: Gently restrain each rat and place its tail on the radiant heat source of the tail-flick meter. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-12 seconds) is set to prevent tissue damage.

  • Drug Administration:

    • Dissolve MERF in sterile saline to the desired concentrations (e.g., to achieve doses of 50, 70, and 90 µmol/kg).

    • Administer the MERF solution or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Post-Treatment Latency Measurement: At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.

  • Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Experimental Workflow: In Vivo Antinociception Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization baseline Baseline Tail-Flick Latency acclimatization->baseline admin MERF/Vehicle Administration (i.p.) baseline->admin post_treatment Post-Treatment Latency Measurement admin->post_treatment data_analysis Data Analysis (%MPE) post_treatment->data_analysis results Results Interpretation data_analysis->results

Workflow for a typical in vivo antinociception study.

Cardiovascular Protection

MERF has been implicated in cardioprotective mechanisms, particularly in the context of ischemic preconditioning.

Quantitative Data Summary: Cardioprotective Effects of MERF
Animal ModelExperimental SetupTreatmentKey Finding
Isolated Rabbit HeartIschemia-ReperfusionMERF (intramuscular, 24h prior)Infarct size reduced to 14% ± 4% from 36% ± 6% in controls
Experimental Protocol: Isolated Perfused Heart Model of Ischemia-Reperfusion

This protocol describes an ex vivo model to assess the direct cardioprotective effects of MERF.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • This compound (MERF)

  • Triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Heart Isolation: Anesthetize the rabbit and rapidly excise the heart.

  • Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Drug Administration: For preconditioning studies, MERF can be administered to the animal prior to heart isolation (e.g., intramuscularly 24 hours before). Alternatively, for direct effect studies, MERF can be added to the perfusion buffer.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion and allow the heart to reperfuse for a longer duration (e.g., 120 minutes).

  • Infarct Size Measurement:

    • Freeze the heart and slice it into transverse sections.

    • Incubate the slices in 1% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, while the infarcted area remains pale.

    • Image the slices and quantify the infarct area as a percentage of the total ventricular area.

Role in Cancer

Emerging evidence suggests that endogenous opioids, including the parent molecule of MERF, Met-enkephalin (MENK), can modulate tumor growth and the tumor microenvironment. While direct in vivo studies with MERF in cancer are limited, the effects of MENK provide a strong rationale for investigating MERF's potential in this area.

Quantitative Data Summary: Effects of Met-enkephalin (MENK) in a Murine Melanoma Model
Animal ModelTreatmentParameterResult
C57BL/6 mice with B16 melanomaMENKTumor VolumeLower than control
Tumor WeightLower than control
CD4+/CD8+ T cell ratio3.69 (MENK) vs. 2.03 (control)[2]
Plasma IL-2, IFN-γ, TNF-αSignificantly increased[2]
Experimental Protocol: Murine Xenograft Model for Cancer Studies

This protocol describes a general framework for evaluating the anti-tumor effects of MERF in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., MC38 colorectal cancer cells)

  • This compound (MERF)

  • Sterile phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer MERF (e.g., 20 mg/kg, intraperitoneally) or vehicle (PBS) according to the desired schedule (e.g., daily or every other day).[3]

  • Endpoint Analysis:

    • Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Experimental Workflow: In Vivo Cancer Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis implantation Tumor Cell Implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization treatment MERF/Vehicle Administration randomization->treatment monitoring Continued Tumor Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Tumor Weight & Further Analysis euthanasia->analysis

Workflow for a typical in vivo cancer xenograft study.

Immunomodulatory Effects

MERF, as a derivative of MENK, is expected to possess immunomodulatory properties. MENK has been shown to influence lymphocyte proliferation and cytokine production.

Quantitative Data Summary: Immunomodulatory Effects of Met-enkephalin (MENK)
Cell TypeMitogenMENK ConcentrationEffect on Proliferation
Mice LymphocytesConcanavalin A10⁻¹⁵ M to 10⁻⁹ MInhibition at early stages, stimulation at later stages
Experimental Protocol: In Vivo Lymphocyte Proliferation Assay

This protocol provides a method to assess the in vivo effect of MERF on lymphocyte proliferation.

Materials:

  • C57BL/6 mice

  • This compound (MERF)

  • Sterile saline

  • Concanavalin A (ConA) or other mitogen

  • Cell proliferation assay kit (e.g., BrdU or CFSE)

  • Flow cytometer

Procedure:

  • Animal Treatment:

    • Administer MERF or vehicle to mice via a chosen route (e.g., intraperitoneal injection) for a specified number of days.

  • Spleen and Lymph Node Harvesting:

    • Euthanize the mice and aseptically harvest the spleen and lymph nodes.

  • Single-Cell Suspension:

    • Prepare single-cell suspensions from the lymphoid organs by mechanical dissociation.

    • Lyse red blood cells from the spleen cell suspension using an appropriate buffer.

  • In Vitro Restimulation and Proliferation Assay:

    • Plate the cells in a 96-well plate at a suitable density.

    • Stimulate the cells with a mitogen such as ConA for 48-72 hours.

    • Assess cell proliferation using a BrdU incorporation assay or by staining with CFSE prior to stimulation and analyzing dye dilution by flow cytometry.

  • Cytokine Analysis:

    • Collect supernatants from the cell cultures after stimulation.

    • Measure the levels of various cytokines (e.g., IL-2, IFN-γ, IL-4) using ELISA or a multiplex cytokine assay.

Signaling Pathways

MERF exerts its biological effects primarily through binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the receptor subtype (μ, δ, or κ) and the cell type.

Signaling Pathway of MERF via Opioid Receptors

Upon binding to an opioid receptor, MERF initiates a cascade of intracellular events. The G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various effector enzymes and ion channels.

G MERF Met-enkephalin-Arg-Phe OR Opioid Receptor (μ, δ, κ) MERF->OR G_protein G-protein (Gi/o) OR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., Analgesia, Cardioprotection) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Simplified MERF signaling pathway via opioid receptors.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific research objectives and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of Met5-enkephalin-Arg-Phe (MERF)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Met5-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Phe) that acts as a ligand for opioid receptors. It is a product of the proenkephalin gene and exhibits activity primarily at the kappa (κ) and delta (δ) opioid receptors, and to a lesser extent at the mu (μ) opioid receptor. These receptors are members of the G-protein coupled receptor (GPCR) superfamily and are key targets in pain modulation and other physiological processes. Upon activation by agonists like MERF, these Gi/o-coupled receptors initiate a cascade of intracellular signaling events.

These application notes provide detailed protocols for three common cell-based assays used to characterize the activity and potency of MERF at opioid receptors: the cAMP Inhibition Assay, the β-Arrestin Recruitment Assay, and the G-protein Gated Inwardly Rectifying K+ (GIRK) Channel Activation Assay.

Application Note 1: cAMP Inhibition Assay

Principle of the Assay

MERF activation of κ- and δ-opioid receptors, which are coupled to the inhibitory G-protein (Gi/o), leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels is a direct measure of receptor activation. This assay is used to determine the potency (EC50) of MERF by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the opioid receptor of interest.

Experimental Protocol

Materials

  • Cell Line: CHO-K1 cells stably expressing the human κ-opioid receptor (hKOR) or δ-opioid receptor (hDOR).

  • Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reagents:

    • This compound (MERF)

    • Forskolin

    • 3-isobutyl-1-methylxanthine (IBMX)

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Equipment:

    • CO2 incubator (37°C, 5% CO2)

    • Multi-well plate reader compatible with the chosen cAMP detection kit.

    • 384-well white opaque microplates.

Procedure

  • Cell Culture: Culture the CHO-K1 cells expressing the opioid receptor in a T75 flask until they reach 80-90% confluency.

  • Cell Seeding:

    • Aspirate the culture medium and wash the cells with PBS.

    • Harvest the cells using trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of MERF in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of MERF in assay buffer to create a concentration-response curve (e.g., from 10 µM to 0.1 nM).

  • Assay Performance:

    • Aspirate the culture medium from the wells.

    • Add 10 µL of MERF dilutions to the respective wells.

    • Add 10 µL of a solution containing forskolin (final concentration typically 1-10 µM) and IBMX (a phosphodiesterase inhibitor, final concentration typically 100-500 µM) to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, add the detection reagents. This typically involves cell lysis followed by the addition of donor and acceptor molecules for HTRF or antibody/enzyme conjugates for ELISA.

    • Incubate as required by the kit protocol (usually 60 minutes at room temperature).

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • The raw data is typically a ratio of two emission wavelengths (for HTRF) or a luminescence/absorbance signal.

    • Normalize the data to the control wells (forskolin-stimulated and unstimulated).

    • Plot the normalized response against the logarithm of the MERF concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

Quantitative data for the inhibition of cAMP production by MERF should be summarized in a table. Note: Specific EC50 values for MERF in this exact cell-based assay are not widely available in public literature. The values presented below are representative for potent opioid peptides acting on their respective receptors.

ParameterRepresentative ValueAssay TypeCell LineReceptor
EC50 1 - 20 nMcAMP InhibitionCHO-K1hKOR
EC50 5 - 50 nMcAMP InhibitionCHO-K1hDOR

Visualization

MERF_cAMP_Pathway MERF This compound (MERF) OpioidReceptor Opioid Receptor (κ or δ) MERF->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP

MERF-induced cAMP signaling pathway.

Application Note 2: β-Arrestin Recruitment Assay

Principle of the Assay

Upon agonist binding and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), opioid receptors recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways. β-arrestin recruitment assays quantify the interaction between the activated receptor and β-arrestin, providing another measure of a ligand's functional activity. Commercially available assays, such as the PathHunter® assay, utilize enzyme fragment complementation to generate a detectable signal upon β-arrestin recruitment.

Experimental Protocol

Materials

  • Cell Line: U2OS or CHO cells engineered to co-express the opioid receptor (κ or δ) fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

  • Cell Culture Medium: As recommended by the cell line provider, typically MEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics.

  • Reagents:

    • This compound (MERF)

    • PathHunter® Detection Reagents (including Galacton Star® Substrate)

  • Equipment:

    • CO2 incubator (37°C, 5% CO2)

    • Luminometer.

    • 384-well white, clear-bottom tissue culture-treated microplates.

Procedure

  • Cell Seeding:

    • Harvest and count the cells as described previously.

    • Plate the cells in 384-well plates at the density recommended by the manufacturer (e.g., 2,500-5,000 cells per well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of MERF in assay buffer.

    • Add the diluted MERF to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Allow the plate and detection reagents to equilibrate to room temperature.

    • Prepare the detection reagent solution according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to a positive control (a known potent agonist) and a negative control (vehicle).

    • Plot the normalized response against the logarithm of the MERF concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Data Presentation

Quantitative data for MERF-induced β-arrestin recruitment. Note: As with the cAMP assay, specific data for MERF is limited. Representative values for opioid peptides are provided.

ParameterRepresentative ValueAssay TypeCell LineReceptor
EC50 50 - 500 nMβ-Arrestin RecruitmentU2OShKOR
EC50 100 - 1000 nMβ-Arrestin RecruitmentU2OShDOR

Visualization

B_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed cells expressing Receptor-PK and β-Arrestin-EA incubate_24h Incubate 24h seed_cells->incubate_24h add_merf Add MERF dilutions incubate_24h->add_merf incubate_90min Incubate 90 min at 37°C add_merf->incubate_90min add_reagents Add Detection Reagents incubate_90min->add_reagents incubate_60min Incubate 60 min at RT add_reagents->incubate_60min read_luminescence Read Luminescence incubate_60min->read_luminescence analyze_data Analyze Data (EC50) read_luminescence->analyze_data MERF_GIRK_Pathway cluster_cell Cell Membrane MERF This compound (MERF) OpioidReceptor Opioid Receptor (κ or δ) MERF->OpioidReceptor Binds G_protein Gi/o Protein OpioidReceptor->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates GIRK GIRK Channel G_beta_gamma->GIRK Activates Hyperpolarization Membrane Hyperpolarization GIRK->Hyperpolarization K_ion_out K+ K_ion_in K+ K_ion_in->K_ion_out Efflux via GIRK

Application Notes and Protocols for Met5-enkephalin-Arg-Phe in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Met5-enkephalin-Arg-Phe (MERF), an endogenous heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a member of the enkephalin family of opioid peptides. Derived from the precursor protein proenkephalin A, MERF is found in various regions of the central and peripheral nervous systems and is implicated in a range of physiological processes, most notably pain modulation and neuroprotection.[1] Its unique pharmacological profile and potential therapeutic applications make it a significant subject of investigation in neuroscience research and drug development.[1]

These application notes provide a comprehensive overview of the use of MERF in neuroscience research, including its pharmacological properties, key experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Pharmacological Profile and Quantitative Data

MERF interacts with opioid receptors to exert its physiological effects. While it is recognized as an opioid peptide, there have been varying reports regarding its precise receptor selectivity. Some studies suggest a high affinity for mu-opioid receptors (MOR), while others indicate interactions with delta (DOR) and kappa (KOR) opioid receptors.[2][3][4] The following tables summarize the available quantitative data on MERF's binding affinity and functional activity.

Table 1: Opioid Receptor Binding Affinity of this compound (MERF)

RadioligandReceptor TypePreparationKi (nM)Reference
[3H]DAMGOMu (μ)Human cerebral cortex membranesHigh Affinity[3]
[3H]DPDPEDelta (δ)Human cerebral cortex membranesLittle to no influence[3]
[3H]U69593Kappa (κ1)Human cerebral cortex membranesNo influence[3]
[3H]diprenorphineKappa (κ2)Human cerebral cortex membranesVery low affinity[3]
[3H]MERFOpioidFrog and rat brain membranesPotent competition by MERF analogs[4]
[3H]naloxoneOpioidFrog and rat brain membranesPotent competition by MERF analogs[4]

Table 2: Functional Activity of this compound (MERF)

AssaySystemEffectIC50 / EC50Reference
Inhibition of Cholinergic NeurotransmissionRabbit isolated atriaInhibition of negative chronotropic response1.4 µM[5]
G-protein Activation ([35S]GTPγS binding)Rat and frog brain membranesStimulation of [35S]GTPγS bindingAnalog-dependent[4]
AntinociceptionRats (intraperitoneal)Significant antinociception68.4 and 91.2 µmol/kg[2]
Inhibition of K+-stimulated [3H]Norepinephrine ReleaseRat cortex slicesInhibitionPotent[3]

Signaling Pathways

MERF, as an opioid peptide, primarily signals through G-protein coupled receptors (GPCRs) of the opioid family. The binding of MERF to these receptors, particularly the mu-opioid receptor, initiates a cascade of intracellular events.

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF This compound (MERF) OpioidReceptor Opioid Receptor (e.g., MOR) MERF->OpioidReceptor Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_protein->IonChannel Gβγ modulates cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation CREB CREB PKA->CREB Reduces phosphorylation GeneExpression Gene Expression (Analgesia, etc.) CREB->GeneExpression Alters transcription NeurotransmitterRelease Neurotransmitter Release IonChannel->NeurotransmitterRelease Inhibits

Caption: MERF signaling through a Gαi/o-coupled opioid receptor.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of MERF for a specific opioid receptor subtype (e.g., mu-opioid receptor) using a competitive displacement assay with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) or cells expressing the opioid receptor of interest.

  • Radioligand: e.g., [3H]-DAMGO (for mu-opioid receptor).

  • Test Ligand: this compound (MERF).

  • Non-specific Binding Control: Naloxone or another suitable opioid antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation Buffer: Assay buffer containing 5 mM MgCl2.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and incubation buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of non-specific control (e.g., 10 µM Naloxone).

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of MERF (e.g., from 10^-12 M to 10^-5 M).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of MERF.

    • Determine the IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Membrane Homogenate B Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding (with MERF) A->B C Incubate to Equilibrium B->C D Rapid Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Workflow for a radioligand binding assay.

In Vivo Antinociception Assay: Hot Plate Test

This protocol assesses the analgesic properties of MERF in rodents by measuring their response latency to a thermal stimulus.

Materials:

  • Animals: Male Wistar rats or ICR mice.

  • Test Compound: this compound (MERF) dissolved in saline.

  • Control: Saline solution.

  • Hot Plate Apparatus: A commercially available hot plate with adjustable temperature and a timer.

  • Animal enclosure for the hot plate.

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and handling for at least 30-60 minutes before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer MERF (e.g., 68.4 and 91.2 µmol/kg, intraperitoneally) or saline to different groups of animals.[2]

  • Post-treatment Latency: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as in step 2.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the MERF-treated and saline-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Hot_Plate_Test_Workflow A Acclimatize Animals B Measure Baseline Latency on Hot Plate A->B C Administer MERF or Saline B->C D Measure Post-treatment Latency at Timed Intervals C->D E Calculate %MPE and Perform Statistical Analysis D->E

Caption: Workflow for the hot plate antinociception test.

Conclusion

This compound is a valuable tool for investigating the endogenous opioid system and its role in pain, behavior, and neuroprotection. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this intriguing neuropeptide. Further research is warranted to fully elucidate its receptor selectivity and downstream signaling pathways, which will be crucial for the development of novel analgesics and neuroprotective agents with improved side-effect profiles.

References

Application Notes and Protocols: Met5-enkephalin-Arg-Phe in Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Met5-enkephalin-Arg-Phe (MERF), also known as Met-enkephalin-Arg6-Phe7, is an endogenous heptapeptide opioid derived from the precursor protein proenkephalin.[1] As a naturally occurring peptide found in the brain and adrenal gland, MERF is an important molecule in the study of the endogenous pain modulation system.[2][3] Its potent analgesic properties and distinct receptor binding profile make it a valuable pharmacological tool for investigating opioid receptor function and for the development of novel analgesic drugs. These notes provide key data and protocols for the application of MERF in pain research.

Data Presentation

Receptor Binding Profile

MERF displays high affinity for opioid receptors, with studies suggesting a preference for kappa (κ) and delta (δ) receptor subtypes.[4] Its agonist character is confirmed by the inhibition of its binding by sodium ions and non-hydrolyzable GTP analogs like GppNHp.[4]

Table 1: Receptor Binding Affinity of MERF and Standard Opioid Ligands

LigandReceptor SubtypeBinding Affinity (KD / Ki, nM)Species/Tissue
[3H]MERF Opioid (Overall) ~3.5 Frog Brain
DAMGOMu (µ)0.5 - 2.0Mammalian Brain
DPDPEDelta (δ)1.0 - 5.0Mammalian Brain
U-50,488HKappa (κ)0.8 - 3.0Mammalian Brain
Note: Data for standard ligands are representative values from typical mammalian brain preparations. MERF data is from frog brain membrane preparations, which indicated a kappa- and/or delta-subtype specificity.[4]
In Vivo Analgesic Efficacy

When administered centrally, MERF demonstrates potent antinociceptive effects. Its analgesic activity is dose-dependent and can be blocked by the non-selective opioid antagonist, naloxone.[2][3]

Table 2: In Vivo Analgesic Potency of MERF vs. Morphine

CompoundAdministration RouteAnimal ModelAnalgesic AssayED50 (nmol/animal)
MERF Intracerebroventricular (i.c.v.) Mouse Tail-flick 38.5 [2][3][5]
MorphineIntracerebroventricular (i.c.v.)MouseTail-flick~1.0 - 2.0
Note: The ED50 for MERF indicates it is a potent analgesic, approximately 8 times more potent than its parent peptide, Met-enkephalin, in the same assay.[2][3]

Signaling Pathway

Like other opioid agonists, MERF exerts its effects by binding to G protein-coupled receptors (GPCRs). This interaction activates inhibitory G-proteins (Gi/o), which in turn modulate downstream effectors to reduce neuronal excitability and inhibit pain signal transmission.

MERF_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor Opioid Receptor (κ/δ) G_Protein Gαi/o-βγ Complex Receptor->G_Protein Activates MERF MERF MERF->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channel->Ca_Channel K_Channel->Analgesia Leads to Ca_Channel->Analgesia Leads to

Caption: MERF activates Gi/o-coupled opioid receptors.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol determines the binding affinity (Ki) of MERF for a specific opioid receptor subtype by measuring its ability to compete with a selective radioligand.

Materials:

  • Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK293 cells).

  • Selective radioligand (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U-69,593 for κ).

  • Unlabeled MERF (as the competitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Nonspecific binding control: Naloxone (10 µM).

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates, cell harvester, scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of MERF in assay buffer.

  • Incubation: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone (for nonspecific binding) or MERF dilution.

    • 50 µL of the radioligand at a concentration near its KD.

    • 100 µL of cell membrane suspension (typically 10-20 µg protein).

  • Reaction: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Termination: Rapidly filter the contents of each well through GF/B filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Analysis: Measure the radioactivity (in counts per minute, CPM) in a scintillation counter. Calculate the IC50 value (concentration of MERF that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the radioligand concentration and KD is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, MERF) B Incubate Components in 96-Well Plate A->B C Terminate Reaction by Rapid Filtration B->C D Wash Filters to Remove Unbound Ligand C->D E Measure Radioactivity via Scintillation Counting D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Hot-Plate Analgesia Assay Protocol

This protocol assesses the supraspinally mediated analgesic effects of centrally administered MERF in rodents. The test measures the latency of the animal to react to a thermal stimulus.[6]

Materials:

  • Male CD-1 or Swiss Webster mice (20-25 g).

  • Hot-plate apparatus (Ugo Basile or equivalent) set to 55 ± 0.2°C.

  • MERF solution for intracerebroventricular (i.c.v.) injection.

  • Vehicle control (e.g., sterile saline).

  • Stopwatch.

  • Animal restrainer for i.c.v. injection.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and immediately start the stopwatch. Record the time (in seconds) until the first sign of nociception (e.g., hind paw licking, shaking, or jumping).

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time of 30-45 seconds must be strictly observed. If a mouse does not respond by the cut-off time, remove it and assign it the cut-off latency.

  • Administration: Administer the desired dose of MERF or vehicle via i.c.v. injection.

  • Post-Treatment Latency: At predetermined time points after injection (e.g., 5, 15, 30, and 60 minutes), place the mouse back on the hot plate and measure its response latency as done for the baseline.

  • Data Analysis: Convert the raw latency scores to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

  • ED50 Calculation: Determine the ED50 (the dose that produces 50% MPE) by performing a dose-response analysis with multiple doses of MERF.

Analgesia_Assay_Workflow A Acclimate Mice to Testing Environment B Measure Baseline Hot-Plate Latency A->B C Administer MERF or Vehicle (i.c.v.) B->C D Measure Post-Treatment Latency at Timed Intervals C->D E Calculate Percent Maximum Possible Effect (%MPE) D->E F Determine Dose-Response Curve and ED50 E->F

Caption: Workflow for the in vivo hot-plate analgesia assay.

Conclusion

This compound is a potent endogenous opioid peptide that serves as a critical tool for pain research. Its high affinity for opioid receptors and demonstrated analgesic efficacy in preclinical models make it an excellent candidate for probing the pharmacology of the opioid system. The standardized protocols provided here offer a robust framework for researchers to quantify its binding characteristics and evaluate its antinociceptive effects, thereby facilitating the exploration of new therapeutic avenues for pain management.

References

Met5-enkephalin-Arg-Phe: A Versatile Tool for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Met5-enkephalin-Arg-Phe (MERF), an endogenous heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, is a naturally occurring opioid peptide derived from proenkephalin. Its unique structure and potential interactions with multiple opioid receptor subtypes make it a valuable tool for researchers investigating the complexities of the opioid system. This document provides detailed application notes and experimental protocols for utilizing MERF in opioid receptor research, including its synthesis, purification, and characterization of its binding and functional properties.

Data Presentation

While specific Ki and EC50 values for MERF across all opioid receptor subtypes are not consistently reported in publicly available literature, the following table summarizes the known interactions and provides a framework for the expected activity profile. Researchers are encouraged to determine these values empirically for their specific assay systems. One study reported an IC50 value of 1.4 µM for MERF in inhibiting cholinergic neurotransmission in rabbit isolated atria, an effect that is likely mediated by opioid receptors.

ParameterReceptor TypeReported ValueReference
Binding Affinity (Ki) Mu (µ) Opioid ReceptorData not available-
Delta (δ) Opioid ReceptorData not available-
Kappa (κ) Opioid ReceptorData not available-
Functional Activity (EC50) Opioid Receptors (general)Data not available-
Functional Inhibition (IC50) Cholinergic Neurotransmission1.4 µM[1](--INVALID-LINK--)

Experimental Protocols

I. Synthesis and Purification of this compound

MERF can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • Lyophilizer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the MERF sequence (Arg, Met, Phe, Gly, Gly, Tyr).

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) and purify it using an RP-HPLC system with a C18 column. Use a linear gradient of ACN in water (both containing 0.1% TFA).

  • Lyophilization: Collect the fractions containing the pure peptide, freeze them, and lyophilize to obtain the final product as a white powder.

II. Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of MERF for mu (µ), delta (δ), and kappa (κ) opioid receptors using radiolabeled ligands.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

  • Radiolabeled opioid ligands (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)

  • Unlabeled MERF

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., naloxone)

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radiolabeled ligand, excess unlabeled naloxone, and membrane suspension.

    • Competition: Assay buffer, radiolabeled ligand, varying concentrations of unlabeled MERF, and membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the MERF concentration.

    • Determine the IC50 value (the concentration of MERF that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of MERF at G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • MERF

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well plates

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare the cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Basal Binding: Assay buffer, GDP (10-30 µM), [³⁵S]GTPγS (0.05-0.1 nM), and membrane suspension.

    • Stimulated Binding: Assay buffer, GDP, [³⁵S]GTPγS, varying concentrations of MERF, and membrane suspension.

    • Non-specific Binding: Assay buffer, GDP, [³⁵S]GTPγS, excess unlabeled GTPγS, and membrane suspension.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the assay by rapid filtration and perform scintillation counting as described in the radioligand binding assay protocol.

  • Data Analysis:

    • Calculate the net stimulated binding by subtracting the basal binding from the binding in the presence of MERF.

    • Plot the percentage of stimulation against the logarithm of the MERF concentration.

    • Determine the EC50 value (the concentration of MERF that produces 50% of the maximal stimulation) and the Emax (maximal effect).

Visualizations

MERF_Signaling_Pathway MERF This compound (MERF) OpioidReceptor Opioid Receptor (μ, δ, or κ) MERF->OpioidReceptor Binds to G_Protein Heterotrimeric G-protein (Gi/o) OpioidReceptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_betagamma->IonChannel Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->CellularResponse IonFlux Modulation of Ion Flux IonChannel->IonFlux IonFlux->CellularResponse

Caption: MERF signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and MERF Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, MERF, and Buffers Reagent_Prep->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Ki Value Counting->Analysis

Caption: Radioligand binding assay workflow.

Receptor_Selectivity_Logic cluster_receptors Opioid Receptors cluster_assays Binding Assays cluster_results Results MERF MERF Mu_Assay [³H]DAMGO Competition MERF->Mu_Assay Delta_Assay [³H]DPDPE Competition MERF->Delta_Assay Kappa_Assay [³H]U69,593 Competition MERF->Kappa_Assay Mu μ Mu->Mu_Assay Delta δ Delta->Delta_Assay Kappa κ Kappa->Kappa_Assay Ki_Mu Ki (μ) Mu_Assay->Ki_Mu Ki_Delta Ki (δ) Delta_Assay->Ki_Delta Ki_Kappa Ki (κ) Kappa_Assay->Ki_Kappa

Caption: Opioid receptor selectivity determination.

References

Troubleshooting & Optimization

Technical Support Center: Met5-enkephalin-Arg-Phe In Vitro Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro stability and degradation of Met5-enkephalin-Arg-Phe.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vitro stability of this compound?

A1: The in vitro stability of this compound, a C-terminally extended derivative of Met-enkephalin, is generally low due to its susceptibility to rapid degradation by various peptidases present in biological matrices.[1] While specific half-life data for this compound is limited, studies on the parent peptide, Met-enkephalin, provide valuable insights. For instance, the half-life of Met-enkephalin in human cerebrospinal fluid (CSF) has been determined to be in the range of 20.8 to 33.8 minutes.[2] In brain tissue homogenates, the half-life can be even shorter, ranging from 1.6 to 14.3 minutes depending on the specific brain region.[3] Given the shared enzymatic degradation pathways, a similarly short half-life can be anticipated for this compound in comparable in vitro systems.

Q2: What are the primary enzymes responsible for the in vitro degradation of this compound?

A2: this compound is degraded by a variety of peptidases, often referred to as "enkephalinases".[1] The primary enzymatic cleavages occur at the Tyr-Gly bond by aminopeptidases and at other internal peptide bonds by endopeptidases. Key enzymes involved in the degradation of enkephalins include:

  • Aminopeptidase N (APN): Cleaves the N-terminal tyrosine residue.

  • Neutral Endopeptidase (NEP): Hydrolyzes the Gly-Gly and Gly-Phe bonds.

  • Dipeptidyl Peptidase 3 (DPP3): Can cleave dipeptides from the N-terminus.

  • Angiotensin-Converting Enzyme (ACE): Can also contribute to enkephalin degradation.[1]

The presence and activity of these enzymes in your in vitro system (e.g., cell culture media with serum, tissue homogenates) will significantly impact the stability of the peptide.

Q3: What are the major degradation products of this compound?

A3: The primary degradation product of Met-enkephalin resulting from aminopeptidase activity is the release of the N-terminal tyrosine.[2][3] For this compound, the initial cleavage by aminopeptidases would also yield tyrosine and the remaining hexapeptide. Subsequent cleavages by endopeptidases would result in smaller peptide fragments.

Q4: How does this compound exert its biological effects?

A4: this compound, like other enkephalins, is an endogenous opioid peptide that primarily acts as an agonist at opioid receptors. These are G-protein coupled receptors (GPCRs), and upon binding, they initiate a signaling cascade that leads to various cellular responses, including analgesia.[1][4] The three main subtypes of opioid receptors are mu (µ), delta (δ), and kappa (κ).[1] The binding of this compound to these receptors inhibits the release of neurotransmitters involved in pain perception.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro stability of enkephalins.

Table 1: In Vitro Half-Life of Met-enkephalin in Biological Matrices

Biological MatrixHalf-Life (minutes)Reference
Human Cerebrospinal Fluid20.8 - 33.8[2]
Human Brain Tissue (various regions)1.6 - 14.3[3]

Table 2: Kinetic Parameters for Met-enkephalin Degradation in Human CSF

ParameterValueReference
Km0.17 - 0.21 mM[2]
Vmax7.6 - 12.0 µmol·L·min[2]

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in Serum

This protocol outlines a general procedure for assessing the stability of this compound in a serum matrix using HPLC analysis.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with low organic content) at a concentration of 1 mg/mL.

    • Thaw human or animal serum and centrifuge to remove any precipitates.

    • Prepare a quenching solution to stop the enzymatic degradation. A common quenching solution is an acidic organic solvent, such as 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Incubation:

    • In a microcentrifuge tube, add a specific volume of the peptide stock solution to pre-warmed serum to achieve the desired final peptide concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C in a shaking water bath or incubator.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Processing:

    • Immediately add the withdrawn aliquot to a tube containing the quenching solution (typically a 1:2 or 1:3 ratio of sample to quenching solution).

    • Vortex the mixture vigorously to precipitate the serum proteins.

    • Centrifuge the quenched sample at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Use a reverse-phase HPLC (RP-HPLC) method to separate the parent peptide from its degradation products. A C18 column is commonly used.

    • The mobile phase typically consists of a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

    • Monitor the elution of the peptide and its metabolites using a UV detector at a wavelength of 214 nm or 280 nm.

    • Quantify the peak area of the parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • From this plot, determine the half-life (t1/2) of the peptide in the serum.

Troubleshooting Guides

Issue 1: High Variability in Replicate Samples

  • Possible Cause: Inconsistent sample handling, pipetting errors, or incomplete protein precipitation.

  • Troubleshooting Steps:

    • Ensure accurate and consistent pipetting of the peptide, serum, and quenching solution.

    • Vortex each sample thoroughly after adding the quenching solution to ensure complete mixing and protein precipitation.

    • Allow sufficient centrifugation time and speed to ensure a clear separation of the supernatant from the protein pellet.

Issue 2: Rapid Degradation, No Parent Peptide Detected Even at Early Time Points

  • Possible Cause: Very high peptidase activity in the biological matrix.

  • Troubleshooting Steps:

    • Reduce the incubation temperature to slow down enzymatic activity.

    • Decrease the concentration of the biological matrix (e.g., dilute the serum with buffer).

    • Incorporate a cocktail of broad-spectrum peptidase inhibitors (e.g., bestatin, captopril, thiorphan) into the incubation mixture to reduce degradation.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis

  • Possible Cause: Inappropriate HPLC method parameters, column degradation, or sample matrix effects.

  • Troubleshooting Steps:

    • Optimize the HPLC gradient to achieve better separation of the parent peptide and its metabolites.

    • Ensure the column is properly equilibrated before each injection.

    • If matrix effects are suspected, perform a solid-phase extraction (SPE) of the sample before HPLC analysis to remove interfering substances.

Issue 4: Inconsistent Results Between Experiments

  • Possible Cause: Variability in the biological matrix (e.g., lot-to-lot differences in serum), improper storage of the peptide stock solution, or issues with the working standard.

  • Troubleshooting Steps:

    • Use a single, pooled batch of the biological matrix for a series of experiments.

    • Store the peptide stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Peptides can be hygroscopic; ensure proper handling and storage of the peptide standard to avoid moisture absorption which can affect its concentration.[5]

Visualizations

Met5_enkephalin_Arg_Phe_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Met5_enkephalin_Arg_Phe This compound Opioid_Receptor Opioid Receptor (GPCR) Met5_enkephalin_Arg_Phe->Opioid_Receptor Binds to G_Protein G-Protein Opioid_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Alters concentration of Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) Second_Messenger->Cellular_Response Leads to

Caption: Signaling pathway of this compound.

In_Vitro_Stability_Workflow Start Start Prepare_Solutions Prepare Peptide Stock, Biological Matrix, and Quenching Solution Start->Prepare_Solutions Incubate Incubate Peptide with Biological Matrix at 37°C Prepare_Solutions->Incubate Sample_Collection Collect Aliquots at Different Time Points Incubate->Sample_Collection Quench_Reaction Quench Reaction with Acidic Organic Solvent Sample_Collection->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Proteins Quench_Reaction->Protein_Precipitation Supernatant_Transfer Transfer Supernatant to HPLC Vial Protein_Precipitation->Supernatant_Transfer HPLC_Analysis Analyze by RP-HPLC Supernatant_Transfer->HPLC_Analysis Data_Analysis Quantify Parent Peptide and Calculate Half-Life HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro stability assay.

Troubleshooting_Logic Problem Problem Encountered High_Variability High Variability in Replicates Problem->High_Variability Rapid_Degradation Rapid Degradation Problem->Rapid_Degradation Poor_HPLC Poor HPLC Performance Problem->Poor_HPLC Inconsistent_Results Inconsistent Results Between Experiments Problem->Inconsistent_Results Solution1 Check Pipetting and Vortexing High_Variability->Solution1 Solution2 Use Enzyme Inhibitors or Dilute Matrix Rapid_Degradation->Solution2 Solution3 Optimize HPLC Method or Use SPE Poor_HPLC->Solution3 Solution4 Use Pooled Matrix and Aliquot Stock Inconsistent_Results->Solution4

References

Technical Support Center: In Vivo Enzymatic Degradation of Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vivo enzymatic degradation of Met5-enkephalin-Arg-Phe (MEAP). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments on MEAP degradation.

Problem Potential Cause(s) Troubleshooting Steps
Low or no detection of MEAP or its metabolites in microdialysates 1. Suboptimal Microdialysis Probe Recovery: The probe's efficiency in capturing the analyte from the brain's extracellular fluid is low. 2. Peptide Adsorption: Peptides can stick to tubing, vials, and other surfaces. 3. Rapid Degradation: MEAP has a very short half-life in vivo. 4. Analytical Sensitivity: The detection method (e.g., HPLC, MS) may not be sensitive enough.1. Optimize Microdialysis Parameters: Use a probe with a higher molecular weight cutoff (MWCO). Decrease the perfusion flow rate to increase analyte recovery. Ensure the probe is correctly implanted in the target brain region. 2. Minimize Adsorption: Use low-binding tubes and vials. Add a small amount of a non-ionic surfactant (e.g., 0.1% BSA) to the perfusion buffer. 3. Inhibit Degradation: Include a cocktail of enzyme inhibitors (e.g., captopril, thiorphan, bestatin) in the perfusion fluid to prevent ex vivo degradation. 4. Enhance Analytical Sensitivity: Ensure your HPLC-MS system is optimized for peptide analysis. Consider derivatization of the peptides to improve detection.
High variability in results between animals 1. Inconsistent Probe Placement: Minor differences in the stereotactic coordinates can lead to sampling from different microenvironments. 2. Animal Stress: Stress can alter neuropeptide release and metabolism. 3. Individual Animal Differences: Natural biological variation in enzyme expression and activity.1. Refine Surgical Technique: Ensure precise and consistent stereotactic implantation of the microdialysis probe. Verify probe placement histologically after the experiment. 2. Acclimatize Animals: Allow sufficient time for animals to recover from surgery and acclimate to the experimental setup to minimize stress. 3. Increase Sample Size: Use a larger number of animals to account for biological variability and improve statistical power.
Inhibitor administration does not prevent MEAP degradation 1. Poor Bioavailability/Brain Penetration: The inhibitor may not reach the target enzymes in the brain at a sufficient concentration. 2. Incorrect Inhibitor or Dose: The chosen inhibitor may not be effective against all the enzymes degrading MEAP, or the dose may be too low. 3. Alternative Degradation Pathways: Other enzymes not targeted by the inhibitor may be involved.1. Select Appropriate Inhibitors: Use inhibitors known to cross the blood-brain barrier or administer them directly into the brain (e.g., via intracerebroventricular injection or retrodialysis). 2. Use a Cocktail of Inhibitors: A combination of inhibitors targeting ACE (e.g., captopril), NEP (e.g., thiorphan), and APN (e.g., bestatin) is often necessary for complete inhibition. Perform dose-response studies to determine the optimal concentration. 3. Investigate Other Enzymes: If degradation persists, consider the involvement of other peptidases and screen for their activity.
Poor chromatographic separation of MEAP and its metabolites 1. Inappropriate HPLC Column: The column chemistry may not be suitable for separating peptides with similar properties. 2. Suboptimal Mobile Phase: The pH, organic solvent concentration, or ion-pairing reagent may not be optimal. 3. Sample Matrix Effects: Components in the microdialysate can interfere with chromatography.1. Select a Suitable Column: Use a C18 column with a small particle size (e.g., ≤3 µm) and a pore size of at least 100 Å, which is suitable for peptide separations. 2. Optimize Mobile Phase: Adjust the gradient of the organic solvent (e.g., acetonitrile). Optimize the pH of the aqueous phase (often acidic, e.g., using 0.1% trifluoroacetic acid or formic acid). 3. Clean Up Samples: Use solid-phase extraction (SPE) to remove interfering substances from the microdialysate before HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the in vivo degradation of this compound (MEAP)?

A1: The primary enzymes involved in the in vivo degradation of MEAP are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP, also known as enkephalinase), and Aminopeptidase N (APN).

Q2: What are the main degradation products of MEAP?

A2: The initial cleavage of MEAP by ACE and NEP occurs at the Phe-Met bond, releasing the N-terminal pentapeptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and the C-terminal dipeptide Arg-Phe. Met-enkephalin is then further degraded by APN, which cleaves the N-terminal Tyrosine.

Q3: Which inhibitors can be used to study the enzymatic degradation of MEAP in vivo?

A3: A combination of inhibitors is typically used to block the different degradation pathways. Commonly used inhibitors include:

  • Captopril or Lisinopril to inhibit Angiotensin-Converting Enzyme (ACE).

  • Thiorphan or Phosphoramidon to inhibit Neutral Endopeptidase (NEP).

  • Bestatin or Amastatin to inhibit Aminopeptidase N (APN).

Q4: What is a suitable in vivo model for studying MEAP degradation?

A4: The rat is a commonly used and well-validated in vivo model. In vivo microdialysis in specific brain regions, such as the striatum or hypothalamus where enkephalins are abundant, is a powerful technique to sample the extracellular fluid and monitor the degradation of exogenously applied or endogenously released MEAP.

Q5: How can I quantify the low concentrations of MEAP and its metabolites in microdialysate samples?

A5: Due to the low physiological concentrations, highly sensitive analytical techniques are required. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a sensitive fluorescence or electrochemical detector is the method of choice for accurate quantification.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic degradation of MEAP. Note that specific enzyme kinetic parameters for MEAP are not consistently reported in the literature.

Table 1: IC50 Values of Inhibitors for MEAP Degradation

EnzymeInhibitorIC50 ValueSource
Angiotensin-Converting Enzyme (ACE)Captopril95 nM[1]
Angiotensin-Converting Enzyme (ACE)MK-422 (Enalaprilat)8 nM[1]
Neutral Endopeptidase (NEP)Thiorphan> 1 µM (weakly inhibits dipeptidyl carboxypeptidase activity)[1]
Aminopeptidase N (APN)BestatinNot specifically reported for MEAP degradation

Table 2: In Vivo Concentrations of Enkephalins

PeptideBrain RegionConcentration RangeMethodSource
Met-enkephalinRat StriatumBasal levels detectable, increase upon stimulationIn Vivo Microdialysis[2]
Tyr-Gly-GlyRat StriatumBasal levels detectable, increase upon K+ stimulationRadioimmunoassay[3]

Note: Specific in vivo extracellular concentrations of MEAP and Arg-Phe are not well-documented in the available literature.

Experimental Protocols

Detailed Protocol for In Vivo Microdialysis in Rat Brain

This protocol outlines the key steps for performing in vivo microdialysis to study MEAP degradation in the rat striatum.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO)

  • Guide cannula

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate or bicarbonate.

  • MEAP and enzyme inhibitors

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.5 mm from dura).

    • Implant the guide cannula and secure it with dental cement.

    • Allow the animal to recover for at least 48-72 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the rat and insert the microdialysis probe through the guide cannula.

    • Connect the probe inlet to the perfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline samples (e.g., every 20-30 minutes).

    • Introduce MEAP into the perfusion fluid (retrodialysis) with or without enzyme inhibitors.

    • Continue collecting dialysate samples for the duration of the experiment.

  • Sample Handling:

    • Collect samples in low-binding vials.

    • Immediately add a small volume of acid (e.g., 0.1% trifluoroacetic acid) to prevent degradation and adsorption.

    • Store samples at -80°C until analysis.

Protocol for HPLC Analysis of MEAP and its Metabolites

This protocol provides a general framework for the separation and quantification of MEAP, Met-enkephalin, and Arg-Phe.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a sensitive detector (e.g., UV, fluorescence, or mass spectrometer).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in acetonitrile.

Gradient Elution:

A typical gradient might be:

  • 0-5 min: 5% B

  • 5-25 min: Linear gradient from 5% to 40% B

  • 25-30 min: Linear gradient to 95% B (column wash)

  • 30-35 min: Return to 5% B (equilibration)

Detection:

  • UV Detection: 214 nm or 280 nm.

  • Fluorescence Detection: Requires pre- or post-column derivatization (e.g., with o-phthalaldehyde, OPA).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is ideal for sensitive and specific detection of the peptides.

Sample Preparation:

  • Thaw frozen microdialysate samples on ice.

  • If necessary, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the peptides and remove interfering substances.

  • Inject a known volume (e.g., 10-20 µL) into the HPLC system.

Visualizations

Enzymatic Degradation Pathway of this compound

MEAP_Degradation MEAP Met-enkephalin-Arg-Phe (Tyr-Gly-Gly-Phe-Met-Arg-Phe) Met_Enk Met-enkephalin (Tyr-Gly-Gly-Phe-Met) MEAP->Met_Enk Phe-Met cleavage Arg_Phe Arg-Phe MEAP->Arg_Phe Phe-Met cleavage Tyr Tyr Met_Enk->Tyr Tyr-Gly cleavage GGFM Gly-Gly-Phe-Met Met_Enk->GGFM Tyr-Gly cleavage ACE ACE ACE->MEAP NEP NEP NEP->MEAP APN APN APN->Met_Enk

Caption: Enzymatic cleavage of this compound by ACE, NEP, and APN.

Experimental Workflow for In Vivo MEAP Degradation Study

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery (48-72 hours) Surgery->Recovery Probe_Insertion Probe Insertion & Perfusion Recovery->Probe_Insertion Stabilization Stabilization Period (1-2 hours) Probe_Insertion->Stabilization Baseline Baseline Sample Collection Stabilization->Baseline Treatment MEAP Administration (with/without inhibitors) Baseline->Treatment Post_Treatment Post-treatment Sample Collection Treatment->Post_Treatment Sample_Prep Sample Preparation (SPE, if needed) Post_Treatment->Sample_Prep HPLC_MS HPLC-MS/MS Analysis Sample_Prep->HPLC_MS Data_Analysis Data Analysis & Interpretation HPLC_MS->Data_Analysis

Caption: A typical workflow for studying in vivo MEAP degradation using microdialysis.

References

Technical Support Center: Enhancing the Half-life of Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Met5-enkephalin-Arg-Phe (MEAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in-vivo stability of this opioid peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound therapeutically?

A1: The principal obstacle for the therapeutic use of this compound is its short biological half-life.[1][2] Endogenous peptides, including enkephalins, are rapidly degraded by various peptidases in the body, which limits their systemic exposure and therapeutic efficacy.[1][2]

Q2: Which enzymes are primarily responsible for the degradation of this compound?

A2: this compound is susceptible to cleavage by several enzymes, with dipeptidyl carboxypeptidase being a key enzyme in its degradation.[3] Other enzymes that degrade enkephalins in general include aminopeptidase N (APN), neutral endopeptidase (NEP), and angiotensin-converting enzyme (ACE).[1][3]

Q3: What are the most common strategies to improve the half-life of this compound?

A3: Several strategies can be employed to enhance the stability of this compound, including:

  • Structural Modifications: Substitution of L-amino acids with D-amino acids (e.g., at the Gly2 position) to reduce susceptibility to enzymatic cleavage.[4]

  • Terminal Modifications: N-terminal acetylation and C-terminal amidation to protect against exopeptidases.

  • PEGylation: Conjugation of polyethylene glycol (PEG) chains to increase hydrodynamic size and shield from enzymatic degradation.

  • Enzyme Inhibition: Co-administration with inhibitors of enkephalin-degrading enzymes.

Q4: How does the substitution of a D-amino acid, such as D-Ala at position 2, improve the half-life?

A4: The introduction of a D-amino acid, like D-Alanine at the second position to create [D-Ala2]-Met5-enkephalin-Arg-Phe, sterically hinders the binding of peptidases that specifically recognize L-amino acids. This modification makes the peptide more resistant to enzymatic hydrolysis, thereby extending its circulation time.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, modification, and stability testing of this compound and its analogs.

Problem Possible Cause(s) Troubleshooting Steps
Low yield during solid-phase peptide synthesis of [D-Ala2]-Met5-enkephalin-Arg-Phe. Incomplete coupling of amino acids, especially bulky or hindered residues.- Increase coupling time and/or temperature. - Use a more potent coupling agent (e.g., HATU, HCTU). - Double couple problematic amino acids. - Monitor coupling efficiency with a qualitative test (e.g., Kaiser test).
Aggregation of the growing peptide chain on the resin.- Use a high-swelling resin (e.g., PEG-PS). - Incorporate a pseudo-proline dipeptide to disrupt secondary structure formation. - Perform synthesis at a slightly elevated temperature.
Peptide degradation observed during storage. Oxidation of the Methionine residue.- Store the lyophilized peptide at -20°C or -80°C under an inert atmosphere (e.g., argon). - Avoid repeated freeze-thaw cycles. - For solutions, use deoxygenated buffers and store at 4°C for short-term use.
Hydrolysis of peptide bonds.- Store the peptide in lyophilized form. - If in solution, adjust the pH to a range where the peptide is most stable (typically pH 5-6).
High variability in plasma stability assay results. Inconsistent sample handling and processing.- Ensure consistent timing for all steps, from blood collection to analysis. - Use protease inhibitor cocktails in blood collection tubes to prevent ex vivo degradation. - Maintain a consistent temperature during incubation.
Issues with the analytical method (HPLC-MS/MS).- Optimize the chromatography gradient to ensure good separation of the parent peptide from its metabolites. - Use a stable isotope-labeled internal standard for accurate quantification. - Validate the analytical method for linearity, accuracy, and precision.
Difficulty in purifying PEGylated this compound. Heterogeneity of the PEGylated product (mono-, di-, poly-PEGylated species).- Optimize the PEGylation reaction conditions (pH, temperature, stoichiometry) to favor mono-PEGylation. - Use a purification technique with sufficient resolution, such as ion-exchange chromatography or size-exclusion chromatography.

Quantitative Data on Half-Life Improvement

While direct comparative data for this compound is limited, the following table summarizes the half-life of the parent peptide and provides extrapolated data based on modifications to the closely related Met-enkephalin to illustrate the potential for improvement.

PeptideModificationHalf-life (in vitro/in vivo)Reference
This compoundUnmodified~1.13 minutes (in vitro, rabbit plasma)[1]
Met5-enkephalinUnmodified~26.2 minutes (in vitro, human CSF)
Met-enkephalinCo-administered with NEP inhibitorsHalf-life extended by 5.3 to 22.6 times (in vitro)[5]
[D-Ala2]-Met5-enkephalin-Arg-PheD-amino acid substitutionExpected to be significantly longer than the unmodified peptide due to increased enzymatic stability.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of [D-Ala2]-Met5-enkephalin-Arg-Phe

This protocol outlines the manual solid-phase synthesis of Tyr-D-Ala-Gly-Phe-Met-Arg-Phe using Fmoc chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Boc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (for each amino acid in the sequence: Arg, Met, Phe, Gly, D-Ala, Tyr):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Final Deprotection: After coupling the final amino acid (Boc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS/MS) and analytical RP-HPLC.

Protocol 2: In Vitro Plasma Stability Assay of [D-Ala2]-Met5-enkephalin-Arg-Phe

This protocol describes a method to determine the half-life of the modified peptide in human plasma.

Materials:

  • Lyophilized [D-Ala2]-Met5-enkephalin-Arg-Phe

  • Human plasma (pooled, with anticoagulant such as K2-EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Internal standard (a stable isotope-labeled version of the peptide or a structurally similar peptide)

  • Precipitation solution: Acetonitrile with 1% formic acid

  • LC-MS/MS system

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human plasma to 37°C in a water bath.

    • Spike the plasma with the peptide stock solution to a final concentration of 10 µM.

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Sample Quenching and Protein Precipitation:

    • Immediately add the plasma aliquot to a tube containing 3 volumes (300 µL) of ice-cold precipitation solution and the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

    • Inject the sample onto an appropriate RP-HPLC column (e.g., C18) coupled to a mass spectrometer.

    • Use a gradient elution method to separate the parent peptide from any degradation products.

    • Monitor the disappearance of the parent peptide over time using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on the mass spectrometer.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard at each time point.

    • Plot the natural logarithm of the remaining peptide concentration (or peak area ratio) versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Visualizations

Signaling Pathway of this compound

This compound, like other enkephalins, primarily acts as an agonist at delta (δ) and mu (μ) opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of the peptide to these receptors initiates an intracellular signaling cascade that leads to the modulation of neuronal activity and pain perception.[6][7]

MEAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MEAP This compound Opioid_Receptor δ/μ Opioid Receptor (GPCR) MEAP->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (inhibitory) G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_betagamma->Ca_Channel Inhibits K_Channel GIRK Channels G_betagamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux K+ Efflux K_Channel->K_Efflux Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_Release

Caption: Signaling pathway of this compound via opioid receptors.

Experimental Workflow for Peptide Stability Assay

The following diagram illustrates the key steps in performing an in vitro plasma stability assay for a modified peptide.

Peptide_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Stock_Solution Prepare Peptide Stock Solution Spike_Plasma Spike Plasma with Peptide Stock_Solution->Spike_Plasma Plasma_Aliquots Aliquot Human Plasma Plasma_Aliquots->Spike_Plasma Incubate_37C Incubate at 37°C Spike_Plasma->Incubate_37C Time_Points Collect Aliquots at Time Points Incubate_37C->Time_Points Add_IS_Precipitate Add Internal Standard & Precipitation Solution Time_Points->Add_IS_Precipitate Centrifuge Centrifuge to Pellet Proteins Add_IS_Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMSMS LC-MS/MS Analysis Collect_Supernatant->LCMSMS Data_Analysis Calculate Half-Life LCMSMS->Data_Analysis

References

Technical Support Center: Met5-enkephalin-Arg-Phe (MEAP) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Met5-enkephalin-Arg-Phe (MEAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this heptapeptide by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MEAP) and why is it difficult to quantify?

This compound (also known as MEAP or YGGFMRF) is an endogenous opioid heptapeptide derived from the precursor protein proenkephalin A.[1] Its quantification is challenging due to several factors:

  • Low Endogenous Concentrations: MEAP is typically present at very low levels (pM to nM) in biological matrices, requiring highly sensitive analytical methods.[2][3]

  • Susceptibility to Degradation: As a peptide, it is rapidly degraded by various peptidases present in biological samples. A primary degradation pathway involves the cleavage of the Met5-Arg6 bond.[4]

  • Physicochemical Properties: The peptide's structure makes it prone to non-specific binding to surfaces, leading to sample loss. Additionally, the methionine residue is easily oxidized, which can complicate data analysis.[1]

  • Complex Matrices: Biological samples like plasma and cerebrospinal fluid (CSF) contain numerous interfering substances (salts, lipids, proteins) that can cause matrix effects, such as ion suppression, in the mass spectrometer.[5]

Q2: My MEAP signal is inconsistent or disappears entirely. What are the likely causes?

Disappearing or inconsistent peptide signals are common issues. The root cause often lies in the pre-analytical and sample preparation stages.

  • Enzymatic Degradation: Failure to use protease inhibitors immediately upon sample collection can lead to rapid degradation of MEAP.

  • Non-Specific Binding (Adsorption): Peptides can adsorb to glass or standard polypropylene vials and pipette tips. This is a major, often overlooked, source of analyte loss, especially at low concentrations.

  • Oxidation: The methionine residue in MEAP can be oxidized to its sulfoxide and sulfone forms, splitting the signal between multiple species and making the primary analyte appear to vanish.[1]

  • Suboptimal Extraction: Inefficient solid-phase extraction (SPE) or protein precipitation can lead to poor recovery of the analyte.

Q3: What is the best type of internal standard for MEAP quantification?

The gold standard for accurate peptide quantification by LC-MS is a stable isotope-labeled (SIL) internal standard .[6] A SIL-MEAP will have the exact same chemical properties, extraction recovery, and chromatographic retention time as the endogenous analyte, but a different mass, allowing it to effectively compensate for variability in sample preparation and matrix effects.[6] If a SIL-MEAP is not available, a structural analogue or an extended peptide containing the MEAP sequence can be considered, but these are less ideal.

Q4: How can I minimize the oxidation of the methionine residue in MEAP?

There are two primary strategies:

  • Prevent Oxidation: Work with samples on ice, minimize exposure to air, and use antioxidants. However, preventing all oxidation is very difficult.

  • Standardize Oxidation: A more robust approach is to intentionally and completely oxidize all MEAP to a single, stable form (e.g., the sulfone) prior to LC-MS analysis.[1] This converts all related species (unoxidized, singly oxidized, doubly oxidized) into one measurable entity, simplifying quantification and improving accuracy.[1]

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Sample Preparation

Problem: Low or no recovery of MEAP after solid-phase extraction (SPE).

Possible Cause Troubleshooting Step
Inappropriate Sorbent MEAP is a moderately polar peptide. A polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X) is often a good starting point. Test different sorbent chemistries (e.g., C8, C18, mixed-mode cation-exchange) to find the optimal one for your matrix.
Incorrect pH The charge state of the peptide is critical for retention. Ensure the sample is acidified (e.g., with 0.1% formic or trifluoroacetic acid) before loading onto a reversed-phase SPE column to maximize retention.
Suboptimal Wash/Elution Solvents Wash Solvent: Use a weak organic solvent (e.g., 5% methanol in 0.1% formic acid) to remove interferences without prematurely eluting the MEAP. Elution Solvent: Ensure the elution solvent is strong enough (e.g., 80-90% acetonitrile with 0.1% formic acid) to fully desorb the peptide. Test a range of organic solvent concentrations.
Analyte Breakthrough The sample may be flowing through the cartridge too quickly. Ensure a slow, consistent flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.

Problem: High variability between replicate samples.

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure all samples are treated identically. Use a consistent protocol for thawing, vortexing, and extraction. Keep samples on ice to minimize enzymatic activity.
Non-Specific Binding Switch to low-binding polypropylene tubes and pipette tips. Consider adding a small percentage of organic solvent (e.g., acetonitrile) or a carrier protein to your sample diluent to reduce adsorption, but be mindful of its compatibility with your extraction method.
Incomplete Protein Precipitation If using protein precipitation (PPT), ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1). Vortex thoroughly and centrifuge at a high speed and low temperature to ensure a compact pellet.
Pre-analytical Stability Issues Blood samples for MEAP analysis should be collected in tubes containing protease inhibitors (e.g., aprotinin, EDTA) and immediately centrifuged at 4°C to separate plasma. Plasma should be frozen at -80°C without delay.[7]
LC-MS/MS Analysis

Problem: Poor chromatographic peak shape (tailing, fronting, or broad peaks).

Possible Cause Troubleshooting Step
Secondary Interactions Peptides can interact with active sites on the column packing material. Ensure mobile phases are adequately acidified (e.g., 0.1% formic acid) to suppress silanol interactions.
Incompatible Injection Solvent The injection solvent should be weaker than the initial mobile phase to ensure good peak focusing at the head of the column. Reconstitute the final extract in a solution with low organic content (e.g., 5-10% acetonitrile).
Column Overload While unlikely for endogenous MEAP, injecting too much mass can cause peak fronting. This is more common when analyzing high-concentration standards. Dilute the sample if necessary.
Column Degradation If peak shape deteriorates over a sequence of injections, the column may be fouled with matrix components. Use a guard column and ensure the sample cleanup is effective.

Problem: Low signal intensity or high background noise.

Possible Cause Troubleshooting Step
Ion Suppression Co-eluting matrix components, particularly phospholipids, can suppress the ionization of MEAP. Improve sample cleanup by using a phospholipid removal plate or a more rigorous SPE protocol. Adjusting the chromatographic gradient to separate MEAP from the suppression zone can also help.
Suboptimal MS Parameters Source parameters (e.g., spray voltage, gas flows, temperature) and compound parameters (e.g., collision energy, declustering potential) must be optimized specifically for MEAP. Infuse a standard solution of the peptide to tune these parameters.
Incorrect MRM Transitions Ensure you are monitoring the most intense and specific precursor-to-product ion transitions. These should be determined empirically by acquiring a full product ion scan of the MEAP precursor ion. For the [M+H]+ precursor of MEAP (m/z 901.4), major fragment ions will likely be b- and y-type ions resulting from amide bond cleavage.

Quantitative Data & Method Parameters

Table 1: Typical LC-MS/MS Method Validation Performance

Validation ParameterTypical Acceptance CriteriaExample Performance (Met-Enkephalin)
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision < 20%10 pg/mL in human plasma[7]
Intra-day Precision (%CV) < 15% (except LLOQ < 20%)4.5% - 8.2%
Inter-day Precision (%CV) < 15% (except LLOQ < 20%)6.1% - 9.5%
Accuracy (% Bias) Within ±15% (except LLOQ ±20%)-7.8% to 5.5%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits (e.g., 85-115%)Minimal when using SIL-IS

Data synthesized from typical bioanalytical method validation guidelines and published enkephalin assays.[7]

Table 2: Recommended Starting Conditions for Method Development

ParameterRecommended Starting Condition
LC Column C18 Reversed-Phase, < 2.1 mm ID, < 2 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at low %B (e.g., 2-5%), ramp to ~40-50% B over several minutes
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm ID column)
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ ~901.4 m/z
Product Ions Empirically determine 2-3 most intense and specific y- or b-ions

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a starting point adapted from methods for similar endogenous peptides.[7]

  • Collection: Collect whole blood into tubes containing EDTA and a broad-spectrum protease inhibitor cocktail.

  • Centrifugation: Immediately centrifuge at 2000 x g for 15 minutes at 4°C.

  • Harvesting: Transfer the plasma supernatant to fresh, clearly labeled low-binding polypropylene tubes. Store at -80°C until analysis.

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: In a low-binding microcentrifuge tube, aliquot 100 µL of plasma.

  • Internal Standard: Add 10 µL of the stable isotope-labeled internal standard (SIL-MEAP) solution. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation: Incubate at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new low-binding tube, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.

G cluster_collection Sample Collection & Processing cluster_extraction Protein Precipitation Extraction blood Whole Blood (with Protease Inhibitors) cent1 Centrifuge (2000g, 4°C) blood->cent1 plasma Harvest Plasma cent1->plasma store Store at -80°C plasma->store thaw Thaw Plasma on Ice add_is Add SIL Internal Standard thaw->add_is add_acn Add 3:1 Acetonitrile (ice-cold, +0.1% FA) add_is->add_acn vortex Vortex to Precipitate add_acn->vortex cent2 Centrifuge (14000g, 4°C) vortex->cent2 supernatant Collect Supernatant cent2->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for MEAP extraction from plasma via protein precipitation.

Diagram 2: Troubleshooting Logic for Low MS Signal

This diagram outlines a logical progression for diagnosing the cause of a weak or absent analyte signal.

G cluster_sample Sample Integrity cluster_ms LC-MS/MS System start Problem: Low MEAP Signal check_degradation Review Sample Collection: - Protease Inhibitors Used? - Kept Cold? start->check_degradation check_recovery Evaluate Extraction Recovery: - Spike Pre- & Post-Extraction - Test different SPE sorbents start->check_recovery check_adsorption Check for Adsorption: - Use Low-Binding Ware - Analyze Supernatant After  Incubation in Vial start->check_adsorption check_lc Assess Chromatography: - Poor Peak Shape? - Retention Time Shift? start->check_lc check_ms Optimize MS Parameters: - Infuse Standard to Tune - Verify MRM Transitions start->check_ms check_suppression Investigate Ion Suppression: - Post-column Infusion - Dilute Sample Extract start->check_suppression G cluster_degradation Enzymatic Degradation cluster_oxidation Chemical Oxidation meap MEAP (Tyr-Gly-Gly-Phe-Met-Arg-Phe) peptidases Peptidases meap->peptidases Cleavage at Met-Arg bond oxygen O2, Reagents meap->oxygen met_enk Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) arg_phe Arg-Phe peptidases->met_enk peptidases->arg_phe meap_so MEAP-Sulfoxide meap_so2 MEAP-Sulfone (Stable for Analysis) meap_so->meap_so2 Full Oxidation oxygen->meap_so Partial Oxidation

References

avoiding non-specific binding in Met5-enkephalin-Arg-Phe assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Met5-enkephalin-Arg-Phe Assays

Welcome to the technical support center for this compound assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound assays?

A1: Non-specific binding (NSB) is the attachment of assay components, such as antibodies or the peptide itself, to unintended surfaces or molecules rather than the specific target.[1] In the context of a this compound assay, this can lead to high background signals, which obscure the true signal from the specific binding events you are trying to measure. This reduces the assay's sensitivity and can lead to inaccurate quantification and false-positive results.[1][2]

Q2: What are the common causes of high non-specific binding in peptide assays?

A2: High non-specific binding can stem from several factors:

  • Hydrophobic and Ionic Interactions: Peptides and antibodies can non-specifically adhere to the surfaces of microplates, beads, or membranes through hydrophobic or ionic interactions.[3][4]

  • Poor Blocking: Inadequate blocking of the unoccupied sites on the solid phase after the initial coating of the capture antibody or antigen is a primary cause of NSB.[5]

  • Antibody Cross-Reactivity: The primary or secondary antibodies may cross-react with other molecules in the sample that have similar epitopes.[1]

  • Sample Matrix Effects: Complex biological samples like serum or plasma can contain components that bind non-specifically to the assay surface or antibodies.[2]

  • Inadequate Washing: Insufficient washing steps may not effectively remove all unbound reagents, leading to a higher background signal.[2]

Q3: What is a blocking buffer and how do I choose the right one?

A3: A blocking buffer is a solution containing an irrelevant protein or a mixture of proteins that is used to coat the unoccupied binding sites on a solid phase (e.g., an ELISA plate).[6] The ideal blocking buffer prevents non-specific interactions without interfering with the specific binding of the assay components.[6] The choice of blocking agent depends on your specific assay system.[2] It is often necessary to test several options to find the one that provides the lowest background and highest signal-to-noise ratio.[2]

Q4: Can the properties of this compound itself contribute to non-specific binding?

A4: Yes, the physicochemical properties of peptides can influence their tendency for non-specific binding. While specific data on this compound is limited in this regard, peptides with hydrophobic or charged residues can be more prone to non-specific interactions with assay surfaces.[3] Strategies to mitigate this include optimizing the pH and ionic strength of your buffers.[3]

Troubleshooting Guide: High Non-Specific Binding

If you are experiencing high background or non-specific binding in your this compound assay, follow these troubleshooting steps.

Observed Problem Potential Cause Recommended Solution
High background in all wells, including negative controls Ineffective blocking1. Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial blocking buffers.[2][6] 2. Increase Blocking Concentration: The concentration of the blocking agent may need to be optimized.[5] 3. Extend Incubation Time/Temperature: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2]
High background that varies across the plate Inadequate washing1. Increase Wash Steps: Increase the number of washes between each step of the assay.[2] 2. Optimize Wash Buffer: Ensure your wash buffer contains a detergent, such as Tween 20 (typically 0.05%), to help reduce non-specific interactions. 3. Ensure Thorough Washing: Make sure all wells are completely and consistently aspirated and filled during each wash step.
High background only in sample wells Matrix effects from the sample1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances. 2. Use a Sample Diluent: Utilize a specialized sample diluent that contains blocking agents to minimize matrix effects.[1]
Signal in negative controls where no primary antibody was added Non-specific binding of the secondary antibody1. Add a Blocking Agent to the Secondary Antibody Diluent: The diluent for the secondary antibody should contain a blocking agent like BSA or be a commercial antibody diluent. 2. Include an Isotype Control: Use an isotype control antibody of the same class and concentration as your primary antibody to determine if the secondary antibody is binding non-specifically.

Data Presentation: Comparison of Common Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio of an assay. The following table summarizes the properties of commonly used blocking agents.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%[6]Inexpensive, compatible with most protein-based assays.[6]Can have lot-to-lot variability and may contain immunoglobulins that cause cross-reactivity.[2]
Non-Fat Dry Milk (NFDM) / Casein 0.1-3%[6]Inexpensive and effective due to its molecular diversity.[6][7]Can contain endogenous biotin, which interferes with streptavidin-biotin detection systems. May also contain phosphoproteins that can be an issue in phosphorylation studies.[2]
Normal Serum 10%[6]Very effective at blocking due to its high molecular diversity, acting as a protein stabilizer as well.[4][6]Can have high cross-reactivity with anti-IgG antibodies and Protein A.[6]
Synthetic Polymers (PEG, PVA, PVP) VariesCan effectively coat hydrophobic surfaces to make them more hydrophilic and non-binding.[4][6]May not be as effective at blocking all types of non-specific interactions compared to protein-based blockers.

Experimental Protocols

Protocol: Indirect ELISA for this compound with Minimized Non-Specific Binding

This protocol provides a general framework for an indirect ELISA. Optimization of concentrations and incubation times will be necessary for specific antibodies and samples.

  • Coating:

    • Dilute the this compound antigen to an optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the antigen solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a chosen blocking buffer (e.g., 3% BSA in PBS) to each well.[6]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the plate three times with 200 µL per well of wash buffer.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for this compound in a diluent containing a blocking agent (e.g., 1% BSA in wash buffer).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the plate five times with 200 µL per well of wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in a diluent with a blocking agent.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the plate five times with 200 µL per well of wash buffer.

  • Detection:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate until sufficient color development is observed.

  • Stop Reaction and Read Plate:

    • Add 50-100 µL of a stop solution (e.g., 2N H₂SO₄ for TMB).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

experimental_workflow cluster_coating Step 1: Coating cluster_blocking Step 2: Blocking cluster_incubation Step 3: Incubation cluster_detection Step 4: Detection antigen_coating Coat plate with This compound wash1 Wash x3 antigen_coating->wash1 blocking Block with 3% BSA to prevent NSB wash2 Wash x3 blocking->wash2 primary_ab Add primary antibody wash3 Wash x5 primary_ab->wash3 secondary_ab Add enzyme-conjugated secondary antibody wash4 Wash x5 secondary_ab->wash4 substrate Add substrate read_plate Read absorbance substrate->read_plate wash1->blocking wash2->primary_ab wash3->secondary_ab wash4->substrate

Caption: Workflow for an indirect ELISA emphasizing washing and blocking steps.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor Opioid Receptor (GPCR) g_protein Inactive G-protein (αβγ-GDP) receptor->g_protein Activates g_protein_active Active G-protein (α-GTP + βγ) g_protein->g_protein_active GDP/GTP Exchange adenylyl_cyclase Adenylyl Cyclase g_protein_active->adenylyl_cyclase α-GTP inhibits ion_channel Ion Channel g_protein_active->ion_channel βγ modulates camp cAMP adenylyl_cyclase->camp ATP to cAMP (Inhibited) ion_channel->ion_channel ligand This compound ligand->receptor Binds

Caption: Simplified opioid receptor signaling pathway.[8][9]

References

Technical Support Center: Optimizing HPLC Separation of Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of the opioid peptide Met5-enkephalin-Arg-Phe.

Troubleshooting and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why are my peaks for this compound broad and tailing?

A1: Peak broadening and tailing for peptides are common issues that can arise from several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic residues (Arginine) in the peptide, causing tailing. Ensure you are using a high-purity, well-end-capped column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide. For peptides containing basic residues, a low pH mobile phase (e.g., pH 2-3) using an ion-pairing agent like trifluoroacetic acid (TFA) is typically used to ensure consistent protonation and minimize secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

Q2: I am seeing poor resolution between this compound and other related peptides or impurities. How can I improve this?

A2: Improving resolution requires optimizing the selectivity of your separation. Consider the following:

  • Gradient Slope: For peptides, a shallower gradient is often beneficial. A slower increase in the organic mobile phase concentration (e.g., a decrease in the %B/minute) increases the interaction time with the stationary phase and can significantly improve the resolution of closely eluting peaks.

  • Mobile Phase Modifier: The concentration of the ion-pairing agent, typically TFA, can impact selectivity. While 0.1% TFA is common, optimizing this concentration (e.g., trying 0.05% or 0.2%) can alter peptide retention and improve resolution.

  • Column Chemistry: If a standard C18 column is not providing adequate resolution, consider a different stationary phase. A C8 phase is less hydrophobic and may offer different selectivity. Phenyl-hexyl phases can provide alternative selectivity for peptides containing aromatic residues like Phenylalanine.

  • Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and alter selectivity due to changes in mobile phase viscosity and mass transfer kinetics.

Q3: My retention times for this compound are shifting between injections. What could be the cause?

A3: Retention time variability can stem from several sources:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including the concentration of the organic solvent and the ion-pairing agent, will lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time shifts. Check for leaks, air bubbles in the system, and worn pump seals.

  • Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times.

Q4: What are the recommended starting conditions for HPLC separation of this compound?

A4: A good starting point for method development would be a reversed-phase separation on a C18 column with a wide pore size (300 Å), which is optimal for peptides.

  • Column: C18, 300 Å, 3.5-5 µm particle size, e.g., 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient, for example, 5-50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 280 nm.

  • Temperature: 30-40°C.

Quantitative Data on HPLC Parameter Optimization

The following table summarizes the expected qualitative and quantitative effects of adjusting key HPLC parameters on the separation of a peptide like this compound. This data is representative and serves as a guideline for optimization.

ParameterChangeExpected Effect on Retention TimeExpected Effect on ResolutionExpected Effect on Peak Shape
Gradient Slope Steeper (e.g., 1% to 5% B/min)DecreaseDecreaseMay broaden peaks
Shallower (e.g., 5% to 1% B/min)IncreaseIncreaseMay sharpen peaks
TFA Concentration Increase (e.g., 0.1% to 0.2%)IncreaseMay improve for basic peptidesCan improve symmetry
Decrease (e.g., 0.1% to 0.05%)DecreaseMay decreaseMay lead to tailing
Flow Rate Increase (e.g., 1.0 to 1.5 mL/min)DecreaseDecreaseMay broaden peaks
Decrease (e.g., 1.0 to 0.8 mL/min)IncreaseIncreaseMay sharpen peaks
Temperature Increase (e.g., 30°C to 50°C)DecreaseMay increase or decreaseGenerally improves (sharper peaks)
Decrease (e.g., 50°C to 30°C)IncreaseMay increase or decreaseMay broaden peaks

Detailed Experimental Protocol

This section provides a detailed methodology for the reversed-phase HPLC analysis of this compound.

1. Objective: To achieve a reproducible and high-resolution separation of this compound from potential impurities and related peptides.

2. Materials and Reagents:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

3. HPLC System:

  • Binary or quaternary HPLC pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Column: C18 wide-pore (300 Å), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    30.0 50
    32.0 95
    35.0 95
    36.0 5

    | 45.0 | 5 |

5. Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution.

    • To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

  • Sample Preparation:

    • Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 50 µg/mL with Mobile Phase A.

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.

  • System Equilibration:

    • Purge the HPLC system with the mobile phases.

    • Equilibrate the column with the initial gradient conditions (5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (Mobile Phase A) to ensure the system is clean.

    • Inject the prepared sample and start the data acquisition.

  • Data Processing:

    • Integrate the peak corresponding to this compound.

    • Assess peak shape (symmetry), retention time, and resolution from any adjacent peaks.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting.

HPLC_Optimization_Workflow start Define Separation Goals (e.g., resolution, speed) initial_conditions Select Initial Conditions - C18, 300Å Column - A: 0.1% TFA/H2O - B: 0.1% TFA/ACN - Shallow Gradient start->initial_conditions run_initial Perform Initial Separation initial_conditions->run_initial evaluate Evaluate Chromatogram - Peak Shape - Resolution - Retention Time run_initial->evaluate optimize_gradient Optimize Gradient - Adjust slope (%B/min) - Modify start/end %B evaluate->optimize_gradient No goals_met Separation Goals Met evaluate->goals_met Yes optimize_gradient->run_initial Re-run optimize_tfa Optimize TFA Concentration (e.g., 0.05% - 0.2%) optimize_gradient->optimize_tfa If resolution is still poor optimize_tfa->run_initial Re-run optimize_temp Optimize Temperature (e.g., 30°C - 60°C) optimize_tfa->optimize_temp If needed optimize_temp->run_initial Re-run change_column Change Column Chemistry (e.g., C8, Phenyl-Hexyl) optimize_temp->change_column If selectivity is the issue change_column->initial_conditions Re-start validate Validate Method goals_met->validate end Final Method validate->end

Caption: HPLC method development workflow for peptide separation.

HPLC_Troubleshooting_Tree problem Problem Observed in Chromatogram peak_shape Poor Peak Shape? problem->peak_shape resolution Poor Resolution? problem->resolution retention Retention Time Drift? problem->retention tailing Peak Tailing peak_shape->tailing Yes broad Broad Peaks peak_shape->broad Yes solution_resolution Solution: - Decrease gradient slope - Optimize temperature - Change column selectivity resolution->solution_resolution Yes solution_retention Solution: - Ensure proper equilibration - Check pump for leaks/bubbles - Prepare fresh mobile phase retention->solution_retention Yes solution_tailing Solution: - Use end-capped column - Optimize mobile phase pH/TFA - Reduce sample load tailing->solution_tailing solution_broad Solution: - Check for extra-column volume - Ensure sample solvent matches  initial mobile phase - Check for column void broad->solution_broad

Caption: Decision tree for troubleshooting common HPLC issues.

troubleshooting Met5-enkephalin-Arg-Phe antibody cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Met5-enkephalin-Arg-Phe antibodies. The following sections address common issues related to antibody cross-reactivity and provide detailed experimental protocols for validation.

Frequently Asked Questions (FAQs)

Q1: My this compound antibody is showing unexpected bands in my Western Blot. What could be the cause?

A1: Unexpected bands in a Western Blot can arise from several sources. One common cause is the cross-reactivity of the antibody with other structurally similar peptides or proteins. This compound is derived from proenkephalin, and the antibody may be recognizing other cleavage products of this precursor. Additionally, non-specific binding to abundant proteins can also result in extraneous bands. To troubleshoot this, it is recommended to perform a peptide pre-adsorption control experiment and optimize your blocking and washing steps.

Q2: How can I confirm that my antibody is specific to this compound?

A2: The gold standard for confirming antibody specificity is a peptide pre-adsorption (or neutralization) assay. This involves incubating the antibody with an excess of the immunizing peptide (this compound) before using it in your standard experimental protocol (e.g., Western Blot, IHC, ELISA). If the antibody is specific, the pre-incubation with the target peptide will block the antibody's binding sites, leading to a significant reduction or complete elimination of the signal.

Q3: What are the likely cross-reactants for an antibody against this compound?

A3: Given the structure of this compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe), potential cross-reactants are other endogenous opioid peptides that share a similar amino acid sequence. These include Met-enkephalin (Tyr-Gly-Gly-Phe-Met), Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), and other peptides derived from proenkephalin. The degree of cross-reactivity will depend on the specific epitope the antibody was raised against.

Troubleshooting Guides

Issue: High Background or Non-Specific Staining in Immunohistochemistry (IHC)

High background can obscure the specific signal in IHC experiments. The following workflow can help diagnose and resolve the issue.

IHC_Troubleshooting start High Background in IHC check_blocking Optimize Blocking Step (e.g., increase duration, try different blocking agents) start->check_blocking check_antibody_conc Titrate Primary Antibody (reduce concentration) check_blocking->check_antibody_conc check_washing Increase Washing Stringency (e.g., add Tween 20, increase duration/number of washes) check_antibody_conc->check_washing pre_adsorption Perform Peptide Pre-adsorption Control check_washing->pre_adsorption signal_reduced Signal Significantly Reduced? pre_adsorption->signal_reduced end_specific Original signal is likely specific. Continue with optimized protocol. signal_reduced->end_specific  Yes end_nonspecific High background is due to non-specific binding or cross-reactivity. Consider a different antibody. signal_reduced->end_nonspecific  No

Caption: Troubleshooting workflow for high background staining in IHC.

Quantitative Data Analysis

To systematically assess cross-reactivity, we recommend performing a competitive ELISA. The results can be summarized in a table to compare the antibody's affinity for different peptides.

Table 1: Competitive ELISA for this compound Antibody Specificity

Competing PeptideSequenceConcentration for 50% Inhibition (IC50)% Cross-Reactivity
This compoundTyr-Gly-Gly-Phe-Met-Arg-Phee.g., 10 nM100%
Met-enkephalinTyr-Gly-Gly-Phe-Mete.g., 500 nMe.g., 2%
Leu-enkephalinTyr-Gly-Gly-Phe-Leue.g., >10 µMe.g., <0.1%
Peptide FTyr-Gly-Gly-Phe-Met-Arg-Gly-Leue.g., >10 µMe.g., <0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Peptide) x 100

Experimental Protocols

Protocol 1: Peptide Pre-adsorption for Western Blot and IHC

This control is essential to confirm the specificity of the antibody.

Peptide_Preadsorption cluster_control Negative Control Arm cluster_experiment Experimental Arm Ab Antibody Incubate Incubate (e.g., 1 hr at RT) Ab->Incubate Peptide Target Peptide (this compound) Peptide->Incubate Blocked_Ab Blocked Antibody Incubate->Blocked_Ab Apply_Blocked Apply to Sample (e.g., tissue section, membrane) Blocked_Ab->Apply_Blocked No_Signal Result: No/Reduced Signal Apply_Blocked->No_Signal Ab2 Antibody Incubate2 Incubate (e.g., 1 hr at RT) Ab2->Incubate2 Buffer Antibody Diluent (No Peptide) Buffer->Incubate2 Active_Ab Active Antibody Incubate2->Active_Ab Apply_Active Apply to Sample (e.g., tissue section, membrane) Active_Ab->Apply_Active Signal Result: Specific Signal Apply_Active->Signal

Caption: Workflow for a peptide pre-adsorption control experiment.

Methodology:

  • Prepare two identical tubes of antibody solution at the optimal working dilution.

  • To the "Control" tube, add the this compound peptide to a final concentration that is in 5-10 fold molar excess over the antibody.

  • To the "Experimental" tube, add an equal volume of antibody diluent.

  • Incubate both tubes for 1-2 hours at room temperature with gentle agitation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any immune complexes.

  • Apply the supernatant from each tube to your samples (e.g., Western blot membrane or tissue sections) and proceed with your standard protocol.

  • A significant reduction or absence of signal in the sample treated with the peptide-blocked antibody confirms specificity.

Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol allows for the quantitative assessment of antibody specificity and cross-reactivity with related peptides.

Methodology:

  • Coating: Coat a 96-well plate with a conjugate of this compound (e.g., BSA-conjugated) and incubate overnight at 4°C. Block the plate with a suitable blocking buffer.

  • Competition: Prepare serial dilutions of the competing peptides (e.g., this compound, Met-enkephalin, Leu-enkephalin).

  • In a separate plate or tubes, mix the diluted competing peptides with a constant, limiting concentration of the primary antibody. Incubate for 1-2 hours at room temperature.

  • Binding: Transfer the antibody-peptide mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a species-appropriate HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Generation: Wash the plate and add a TMB substrate. Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value for each peptide, which is the concentration required to inhibit 50% of the antibody binding. Use the IC50 values to calculate the percent cross-reactivity as shown in Table 1.

Signaling Pathway Context

Understanding the biological context of this compound is crucial. This peptide is an endogenous opioid that primarily interacts with opioid receptors, which are G-protein coupled receptors (GPCRs).

Signaling_Pathway MERF This compound (Ligand) Receptor Opioid Receptor (e.g., mu, delta) MERF->Receptor G_Protein Gi/Go Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel modulates cAMP cAMP AC->cAMP production Neuron_Hyperpol Neuronal Hyperpolarization / Reduced Excitability cAMP->Neuron_Hyperpol downstream effects Ion_Channel->Neuron_Hyperpol

Caption: Simplified signaling pathway for this compound.

Met5-enkephalin-Arg-Phe solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and storage of Met5-enkephalin-Arg-Phe.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

A1: For initial reconstitution, it is recommended to first try dissolving the peptide in sterile, distilled water. If the peptide does not readily dissolve, the use of a small amount of a weak acid solution, such as 10%-30% acetic acid, can be attempted.[1] For highly hydrophobic peptides, dissolving in a minimal volume of an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution with water to the desired concentration is a common practice.[1]

Q2: What are the optimal storage conditions for lyophilized this compound?

A2: Lyophilized this compound should be stored at -20°C for long-term stability.[2][3][4][5] Some sources suggest that for short-term use, storage at 4°C is acceptable.[5] It is crucial to protect the peptide from moisture and light.[2][3][4] Peptides containing amino acids like Arg are prone to absorbing moisture from the air (deliquescence), so storing them in a desiccator with a tightly sealed vial is recommended.[2]

Q3: How should I store this compound once it is in solution?

A3: Storing peptides in solution for extended periods is not recommended due to limited shelf-life.[2][5] If storage in solution is necessary, it is best to use sterile buffers at a pH between 5 and 6. The solution should be divided into aliquots to avoid repeated freeze-thaw cycles and stored at -20°C.[2] Some evidence suggests that up to three freeze-thaw cycles of a similar peptide, methionine-enkephalin, in cerebrospinal fluid did not alter its degradation kinetics, but minimizing these cycles is a general best practice.[6]

Q4: What is the stability of this compound in solution?

A4: The stability of peptides in solution is limited. Met-enkephalin, a related peptide, has a very short half-life of minutes in biological fluids due to rapid metabolism by peptidases.[7] In an in vitro study, the degradation half-life of methionine-enkephalin in cerebrospinal fluid at 37°C was approximately 26.2 ± 5.5 minutes.[6] Therefore, it is crucial to handle and store peptide solutions appropriately to minimize degradation. Peptides containing Met, like this compound, are susceptible to oxidation.[2]

Troubleshooting Guides

Solubility Issues

If you encounter difficulties dissolving this compound, follow this troubleshooting workflow:

G Troubleshooting Peptide Solubility start Start: Lyophilized Peptide water Attempt to dissolve in sterile water. start->water sonicate Gentle sonication may aid dissolution. water->sonicate If slow to dissolve acid If insoluble, try 10-30% acetic acid. water->acid If insoluble success Peptide Dissolved water->success If soluble sonicate->acid If insoluble sonicate->success If soluble dmso If still insoluble, use a minimal amount of DMSO. acid->dmso If insoluble acid->success If soluble dilute Slowly add aqueous buffer to the DMSO solution. dmso->dilute dilute->success fail Consult Technical Support dilute->fail If precipitation occurs

Caption: A workflow for troubleshooting solubility issues with this compound.

Storage Best Practices

To ensure the long-term stability of your this compound, adhere to the following storage decision tree:

G Peptide Storage Decision Tree start Peptide Sample is_lyophilized Is the peptide lyophilized? start->is_lyophilized long_term_lyo Long-term Storage: - Store at -20°C - Protect from light - Use a desiccator is_lyophilized->long_term_lyo Yes is_solution Is the peptide in solution? is_lyophilized->is_solution No end_lyo Stable Peptide long_term_lyo->end_lyo short_term_lyo Short-term Storage: - Store at 4°C - Protect from light and moisture aliquot Aliquot into single-use volumes. is_solution->aliquot Yes store_solution Store aliquots at -20°C. aliquot->store_solution avoid_freeze_thaw Avoid repeated freeze-thaw cycles. store_solution->avoid_freeze_thaw end_solution Stable Peptide Solution avoid_freeze_thaw->end_solution

Caption: A decision tree for the proper storage of this compound.

Data Summary

ParameterRecommendationRationale and Considerations
Solubility
Primary SolventSterile WaterGenerally the first choice for peptide reconstitution.
Secondary Solvent10-30% Acetic AcidCan help to solubilize peptides that are insoluble in water.
Tertiary SolventDimethyl Sulfoxide (DMSO)Use a minimal amount for very hydrophobic peptides, then dilute with an aqueous buffer.
Storage
Lyophilized (Long-term)-20°CEnsures long-term stability for several years.[2][3] Protect from light and moisture.[2][3][4]
Lyophilized (Short-term)4°CAcceptable for short periods.[5]
In Solution-20°C in single-use aliquotsMinimizes degradation and the effects of freeze-thaw cycles.[2] Use of sterile buffer at pH 5-6 is recommended.[2]

Experimental Protocols

Protocol for Reconstituting this compound
  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation of moisture, which can degrade the peptide.[4][5]

  • Solvent Addition: Based on the solubility troubleshooting guide, add the appropriate solvent to the vial. For a 1 mg vial, start with a small volume (e.g., 100-200 µL) to create a stock solution.

  • Dissolution: Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Dilution (if necessary): If using a solvent like DMSO, slowly add your aqueous buffer of choice to the desired final concentration. If precipitation occurs, try a lower final concentration.

  • Sterilization: If required for your application, filter the peptide solution through a 0.22 µm sterile filter.

Protocol for Aliquoting and Storing Peptide Solutions
  • Determine Aliquot Volume: Based on your experimental needs, calculate the volume of the stock solution required for each experiment to avoid multiple withdrawals from the same aliquot.

  • Dispense Aliquots: Using sterile pipette tips, dispense the calculated volume into sterile, low-protein-binding microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent.

  • Storage: Immediately store the aliquots at -20°C.

  • Usage: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature or on ice. Use the entire aliquot for the experiment and discard any unused portion to avoid contamination and degradation from another freeze-thaw cycle.

References

Technical Support Center: Interpreting Mass Spectrometry Data for Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Met5-enkephalin-Arg-Phe and interpreting its mass spectrometry data.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound (sequence: Tyr-Gly-Gly-Phe-Met-Arg-Phe).

Problem / Observation Potential Cause(s) Recommended Solution(s)
Unexpected +16 Da mass shift on the precursor ion or fragment ions containing Methionine. Oxidation of the Methionine residue to Methionine sulfoxide. This can occur during sample preparation, storage, or within the electrospray ionization (ESI) source.- Minimize sample exposure to air and light. - Use fresh, high-purity solvents. - Consider using antioxidants in your sample preparation, but be mindful of their potential for ion suppression. - To confirm in-source oxidation, observe if the oxidized and unoxidized peptides co-elute. If they do, in-source oxidation is likely. - Optimize ESI source conditions to minimize in-source oxidation.
Low signal intensity or poor fragmentation efficiency. - Suboptimal ionization: The presence of a highly basic Arginine residue can lead to charge sequestration at the C-terminus, potentially affecting ionization efficiency and fragmentation. - Sample contamination: Contaminants such as salts, detergents, or keratins can suppress the signal of the target peptide.[1] - Poor instrument calibration: An uncalibrated mass spectrometer can lead to low signal and inaccurate mass assignments.[2]- Ensure proper instrument calibration using a standard calibrant.[2] - Optimize electrospray voltage and other source parameters. - Implement a thorough sample clean-up procedure using C18 desalting columns or similar techniques to remove contaminants.[2] - If using detergents for sample preparation, ensure their complete removal prior to MS analysis.[1]
Ambiguous or incomplete fragmentation spectrum (missing b or y ions). - Peptide structure: The presence of aromatic residues (Tyrosine and Phenylalanine) can influence fragmentation pathways, sometimes favoring specific cleavages over others. - Collision energy: Suboptimal collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy can lead to incomplete fragmentation.- Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich series of fragment ions. - Consider using alternative fragmentation methods such as Electron Transfer Dissociation (ETD), which can provide complementary fragmentation information, especially for peptides with basic residues.
Presence of unexpected fragment ions or neutral losses. - Side-chain fragmentation: The Arginine side chain can undergo neutral losses. - Contaminants: Co-eluting contaminants can fragment and produce peaks in the spectrum.- Analyze a blank injection to identify background ions. - Compare experimental spectra to a theoretical fragmentation pattern of this compound to identify expected b and y ions.
Retention time shifts in liquid chromatography (LC). - Column degradation: Over time, the performance of the LC column can degrade. - Mobile phase inconsistency: Variations in the mobile phase composition can lead to shifts in retention time. - Methionine oxidation: Oxidation of Methionine increases the polarity of the peptide, typically leading to an earlier elution time.- Use a peptide retention time calibration mixture to assess LC performance.[2] - Ensure consistent and accurate preparation of mobile phases. - If methionine oxidation is suspected, analyze the sample for the presence of the +16 Da mass shift.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of this compound?

The expected monoisotopic mass of the neutral peptide Tyr-Gly-Gly-Phe-Met-Arg-Phe (C₄₃H₅₉N₁₁O₉S) is approximately 981.4256 Da.

Q2: What are the expected charge states for this peptide in ESI-MS?

Due to the presence of the highly basic Arginine residue and the N-terminal amine group, this compound is expected to be readily observed as doubly ([M+2H]²⁺) and triply ([M+3H]³⁺) charged ions in positive ion mode electrospray ionization. The exact charge state distribution will depend on the solvent conditions and instrument settings.

Q3: How can I confirm the identity of this compound in my sample?

Confirmation should be based on a combination of:

  • Accurate mass measurement of the precursor ion, matching the theoretical mass within a few parts per million (ppm).

  • MS/MS fragmentation analysis , where the observed fragment ions (b and y ions) match the theoretical fragmentation pattern of the peptide.

Q4: What are the most common adducts I might see for this peptide?

In addition to protonation ([M+H]⁺, [M+2H]²⁺, etc.), you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear as ions with masses shifted by approximately +22 Da and +38 Da, respectively, relative to the protonated molecule.

Experimental Protocols

A detailed methodology for a typical LC-MS/MS experiment for the analysis of this compound is provided below.

Sample Preparation:

  • Reconstitution: Reconstitute the lyophilized peptide in a solution of 0.1% formic acid in water to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • MS1 Scan Range: m/z 300-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Precursor Selection: Top 3 most intense ions per MS1 scan.

  • Collision Energy: Optimized for the specific instrument and peptide (typically in the range of 25-35 arbitrary units).

Quantitative Data Summary

The following table lists the theoretical monoisotopic m/z values for the singly charged b and y fragment ions of this compound. These values are crucial for the manual or automated interpretation of MS/MS spectra.

FragmentSequencem/zFragmentSequencem/z
b₁Y164.0706y₁F148.0757
b₂YG221.0921y₂RF304.1771
b₃YGG278.1136y₃MRF435.2185
b₄YGGF425.1820y₄FMRF582.2869
b₅YGGFM556.2234y₅GFMRF639.3084
b₆YGGFMR712.3248y₆GGFMRF696.3299
y₇YGGFMRF843.4013

Visualizations

The following diagram illustrates the expected fragmentation pattern of this compound, showing the cleavage points that generate the b and y ion series.

G cluster_peptide This compound cluster_fragments Fragmentation Y Tyr G1 Gly Y->G1 b1 G1:w->Y:e y6 G2 Gly G1->G2 b2 G2:w->G1:e y5 F1 Phe G2->F1 b3 F1:w->G2:e y4 M Met F1->M b4 M:w->F1:e y3 R Arg M->R b5 R:w->M:e y2 F2 Phe R->F2 b6 F2:w->R:e y1 b_ions b-ions (N-terminus) y_ions y-ions (C-terminus)

Caption: Fragmentation of this compound.

References

Technical Support Center: Overcoming the Blood-Brain Barrier for Met5-enkephalin-Arg-Phe Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the central nervous system (CNS) delivery of Met5-enkephalin-Arg-Phe (MERF). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in penetrating the blood-brain barrier (BBB) with this promising heptapeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound to the brain?

The primary challenges stem from the inherent properties of the blood-brain barrier (BBB) and the peptide itself. The BBB is a highly selective semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[1][2] this compound, like many peptides, is relatively large and hydrophilic, which restricts its passive diffusion across the lipid-rich membranes of the BBB.[3][4] Furthermore, peptides are susceptible to enzymatic degradation in the bloodstream, reducing the concentration that reaches the BBB.[3]

Q2: What are the most promising strategies to enhance this compound brain penetration?

Several strategies are being explored to overcome the BBB for MERF delivery. These can be broadly categorized as:

  • Chemical Modification: Creating prodrugs of MERF to increase its lipophilicity and facilitate passive diffusion across the BBB.[5]

  • Formulation-Based Approaches: Encapsulating MERF in nanoparticles or liposomes to protect it from degradation and facilitate transport across the BBB.[6]

  • Physical Methods: Using techniques like focused ultrasound (FUS) in conjunction with microbubbles to transiently and locally open the BBB, allowing for increased peptide entry.[7][8]

Q3: How does the choice of delivery strategy impact the therapeutic efficacy of this compound?

The choice of delivery strategy is critical as it influences the concentration of MERF that reaches its target receptors in the CNS, its distribution within the brain, and its duration of action. An effective strategy will not only increase the brain uptake of the peptide but also protect it from premature degradation. The optimal approach will depend on the specific therapeutic application, desired targeting within the brain, and acceptable safety profile.

Troubleshooting Guides

Issue 1: Low Brain Uptake of this compound with Nanoparticle Formulations
Potential Cause Troubleshooting Step Expected Outcome
Poor Encapsulation Efficiency Optimize the encapsulation protocol. For liposomes, consider using the thin-film hydration method followed by extrusion. Vary the lipid composition and the drug-to-lipid ratio.[9]Increased percentage of MERF successfully encapsulated within the nanoparticles.
Nanoparticle Instability in Circulation Incorporate PEGylation into the nanoparticle surface. This creates a hydrophilic shield that can reduce opsonization and clearance by the reticuloendothelial system, thereby increasing circulation time.[10]Extended plasma half-life of the nanoparticles, allowing more time for them to reach the BBB.
Inefficient BBB Transcytosis Functionalize the nanoparticle surface with ligands that target receptors on the BBB, such as transferrin or insulin receptors. This can promote receptor-mediated transcytosis.[11]Enhanced transport of the nanoparticles across the endothelial cells of the BBB.
Suboptimal Nanoparticle Size Adjust the formulation and preparation method (e.g., extrusion pore size for liposomes) to achieve a particle size in the optimal range for BBB penetration (typically under 100 nm).[12]Improved ability of nanoparticles to extravasate into the brain parenchyma.
Issue 2: Inconsistent or Ineffective BBB Opening with Focused Ultrasound (FUS)
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Acoustic Pressure Calibrate the FUS transducer and ensure accurate targeting of the desired brain region. Gradually increase the acoustic pressure within safe limits while monitoring for BBB opening using contrast-enhanced MRI.[7][13]Consistent and localized BBB disruption at the target site.
Suboptimal Microbubble Concentration Optimize the microbubble dosage and administration protocol. A constant infusion of microbubbles may provide more consistent BBB opening compared to a bolus injection.[8]More uniform and reproducible BBB opening across experiments.
Skull-induced Beam Distortion Use a lower frequency transducer, as lower frequencies are less affected by the skull. Employ phased-array transducers with skull-specific aberration correction algorithms if available.[7]Improved focusing of the ultrasound beam at the target location within the brain.
Timing of Peptide Administration Administer this compound intravenously immediately before or during the FUS procedure to ensure its presence in the circulation when the BBB is open.[7]Maximized delivery of the peptide into the brain parenchyma during the period of increased permeability.
Issue 3: Poor In Vivo Efficacy of this compound Prodrugs
Potential Cause Troubleshooting Step Expected Outcome
Premature Prodrug Conversion Design a more stable linker between the peptide and the lipophilic moiety. The rate of hydrolysis can be modulated by altering the steric and electronic properties of the linker.[14]Increased concentration of the intact prodrug reaching the BBB.
Inefficient Conversion to Active Peptide in the Brain Select a linker that is susceptible to cleavage by enzymes known to be present in the brain parenchyma.[5]Effective release of the active this compound at its site of action.
Low Prodrug Lipophilicity Increase the lipophilicity of the promoiety to enhance passive diffusion across the BBB. However, excessive lipophilicity can lead to other issues like poor solubility and non-specific binding.[4][15]Improved brain penetration of the prodrug.
Efflux Transporter Recognition Modify the prodrug structure to reduce its affinity for efflux transporters like P-glycoprotein at the BBB.[16]Reduced efflux of the prodrug from the brain back into the bloodstream.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on enhancing the delivery of peptides and other molecules to the brain using various strategies. Note that direct comparative data for this compound across all these platforms is limited in the literature.

Delivery Strategy Molecule Animal Model Brain Uptake Enhancement (Compared to Control) Reference
Focused Ultrasound AAV9Mice~8-fold increase in spatial mean accumulation[17]
Dextran (70 kDa)MiceStatistically significant increase[7]
Liposomes FentanylRatsSlower but more sustained brain concentration[18]
Prodrug DPDPE analogIn vitro BMEC modelSignificant improvement in permeability[5]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PEGylated Liposomes

This protocol describes the preparation of MERF-loaded PEGylated liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound (MERF)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of approximately 55:40:5.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 60°C).

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of MERF in PBS (pH 7.4) by vortexing at a temperature above the lipid transition temperature. The concentration of MERF should be optimized based on the desired drug loading.

  • Subject the resulting multilamellar vesicles to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a heated extruder to produce unilamellar vesicles of a defined size.[9][19][20]

  • Remove unencapsulated MERF by size exclusion chromatography or dialysis.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Focused Ultrasound-Mediated BBB Opening for MERF Delivery in Rodents

This protocol provides a general workflow for FUS-mediated BBB opening in a mouse model.

Materials:

  • Focused ultrasound transducer and driving system

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Microbubbles (e.g., Definity®)

  • This compound solution

  • Tail vein catheter

  • Contrast agent for MRI (if used for targeting and confirmation)

Methodology:

  • Anesthetize the mouse and place it in a stereotaxic frame. Shave the head to ensure good acoustic coupling.

  • Couple the FUS transducer to the head using ultrasound gel and a degassed water cone.

  • Target the desired brain region using stereotaxic coordinates or image guidance (e.g., MRI).

  • Administer the microbubbles via a tail vein catheter, either as a bolus or a continuous infusion.[8]

  • Immediately after microbubble administration, apply the FUS sonication with optimized parameters (e.g., frequency, acoustic pressure, pulse length, duration).[7]

  • Administer the MERF solution intravenously just before or during sonication.

  • (Optional) Confirm BBB opening by administering a contrast agent and performing T1-weighted MRI.[13]

  • After the procedure, monitor the animal for recovery and any adverse effects.

  • At the desired time point, euthanize the animal and collect brain tissue for analysis of MERF concentration.

Signaling Pathway and Experimental Workflow Diagrams

MERF_Signaling_Pathway MERF This compound (MERF) Opioid_Receptor μ/δ Opioid Receptor (GPCR) MERF->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel K_Channel->Neuronal_Excitability Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Caption: MERF signaling pathway in a CNS neuron.

Experimental_Workflow cluster_formulation Formulation cluster_delivery Delivery Method cluster_analysis Analysis Liposome Liposomal Encapsulation IV_Injection Intravenous Injection Liposome->IV_Injection Prodrug Prodrug Synthesis Prodrug->IV_Injection Nanoparticle Nanoparticle Formulation Nanoparticle->IV_Injection FUS Focused Ultrasound IV_Injection->FUS Optional Enhancement Brain_Tissue Brain Tissue Collection IV_Injection->Brain_Tissue FUS->Brain_Tissue Quantification Peptide Quantification (e.g., LC-MS/MS) Brain_Tissue->Quantification Efficacy Pharmacodynamic Assessment Quantification->Efficacy start Start: this compound start->Liposome start->Prodrug start->Nanoparticle

References

Validation & Comparative

A Comparative Guide to the Activity of Met-enkephalin-Arg-Phe and Leu-enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two endogenous opioid peptides: Met-enkephalin-Arg-Phe (MERF) and Leu-enkephalin. Both peptides play crucial roles in the modulation of pain and various physiological processes. Understanding their distinct pharmacological profiles is essential for the development of novel therapeutics targeting the opioid system.

Introduction

Endogenous opioid peptides are naturally occurring ligands for opioid receptors and are integral to the body's pain management and reward systems. Met-enkephalin-Arg-Phe and Leu-enkephalin are both derived from the precursor protein proenkephalin. While structurally similar, their differing C-terminal amino acids result in distinct receptor binding affinities and functional activities, leading to varied physiological effects. Leu-enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, while MERF is a heptapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe.

Quantitative Comparison of In Vitro Activity

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of Met-enkephalin-Arg-Phe and Leu-enkephalin at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the values presented are compiled from various sources.

ParameterMet-enkephalin-Arg-Phe (MERF)Leu-enkephalinSource
Binding Affinity (Ki, nM)
µ-Opioid ReceptorData not available1.7[1]
δ-Opioid ReceptorData not available1.26[1]
κ-Opioid ReceptorInteracts with κ-receptorsInsignificant interaction[1]
Functional Activity (EC50/IC50, nM)
µ-Opioid Receptor (cAMP Inhibition)Data not availableIC50 data not precisely defined in the study[1]
δ-Opioid Receptor (cAMP Inhibition)Data not availableIC50 = 1.02[1]
κ-Opioid Receptor (GTPγS Binding)Activates G-proteinsNot applicable
Analgesic Activity (in vivo)
Tail-Flick Assay (intrathecal)More potent than Met-enkephalinEC50 = 0.16 nmol (with peptidase inhibitors)[2]

Note: The lack of directly comparable quantitative data for MERF highlights a gap in the current literature and underscores the need for further head-to-head studies.

Signaling Pathways

Both Met-enkephalin-Arg-Phe and Leu-enkephalin exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Peptide Opioid Peptide (MERF or Leu-enkephalin) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Peptide->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ subunits) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi subunit inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream Leads to

Caption: Opioid receptor signaling cascade.

Upon binding of the opioid peptide to its receptor, the associated Gi/o protein is activated. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in a decrease in neuronal excitability and the analgesic and other physiological effects of the peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of opioid peptide activity. Below are standardized protocols for key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by Met-enkephalin-Arg-Phe or Leu-enkephalin.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Unlabeled competitor ligands (MERF and Leu-enkephalin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor ligands (MERF and Leu-enkephalin).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled universal opioid antagonist like naloxone).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To quantify the stimulation of [³⁵S]GTPγS binding to G-proteins in response to Met-enkephalin-Arg-Phe or Leu-enkephalin.

Materials:

  • Cell membranes expressing the opioid receptor of interest and associated G-proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • Agonists (MERF and Leu-enkephalin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and NaCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the agonist ligands (MERF and Leu-enkephalin).

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the agonist.

  • Include control wells for basal binding ([³⁵S]GTPγS and membranes only) and non-specific binding ([³⁵S]GTPγS, membranes, and a high concentration of unlabeled GTPγS).

  • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation).

Experimental Workflow for Opioid Peptide Activity cluster_assays In Vitro Assays Peptide_Prep Peptide Preparation (MERF & Leu-enkephalin) Binding_Assay Radioligand Binding Assay (Determine Ki) Peptide_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS or cAMP) (Determine EC50/IC50) Peptide_Prep->Functional_Assay Membrane_Prep Cell Membrane Preparation (Expressing µ, δ, or κ receptors) Membrane_Prep->Binding_Assay Membrane_Prep->Functional_Assay Data_Analysis Data Analysis (Curve fitting, parameter calculation) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis of Activity Data_Analysis->Comparison

Caption: General workflow for comparing opioid peptide activity.

Conclusion

Met-enkephalin-Arg-Phe and Leu-enkephalin, while both derived from proenkephalin, exhibit distinct pharmacological profiles. Leu-enkephalin demonstrates a higher affinity and functional activity at the δ-opioid receptor compared to the µ-opioid receptor, with minimal interaction at the κ-opioid receptor. In contrast, Met-enkephalin-Arg-Phe is known to interact with all three opioid receptor subtypes, with evidence suggesting a primary role for κ- and δ-receptors in its G-protein activation.

The provided data and protocols offer a foundation for researchers to further investigate the nuanced activities of these endogenous peptides. A clear understanding of their differential receptor engagement and signaling is paramount for the rational design of next-generation analgesics with improved efficacy and reduced side-effect profiles. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their activities.

References

A Comparative Analysis of Receptor Affinity: Met-enkephalin-Arg-Phe vs. Beta-endorphin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of endogenous opioid peptides with their receptors is paramount for the development of novel therapeutics. This guide provides an objective comparison of the receptor affinity of two key endogenous opioids, Met-enkephalin-Arg-Phe (MERF) and beta-endorphin, for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

This analysis synthesizes available experimental data to highlight the distinct binding profiles of these peptides, offering insights into their potential physiological roles and therapeutic applications.

Quantitative Receptor Binding Affinity

PeptideReceptor SubtypeBinding Affinity (IC50/Ki)Predominant Affinity
Beta-endorphin Mu (µ)IC50: 1.5 nM[1]High
Delta (δ)IC50: 1.3 nM[1]High
Kappa (κ)Lower affinityModerate to Low
Met-enkephalin-Arg-Phe (MERF) Mu (µ)High affinity[2]High
Delta (δ)High affinityHigh
Kappa (κ)Moderate affinityModerate

Note: The IC50 values for beta-endorphin are derived from a study using monobiotinylated derivatives, which reportedly had affinities 3-8 times higher than the parent peptide.[1] Another study reported a Ki of 1.7 nM for beta-endorphin at a specific mouse mu-opioid receptor splice variant (mMOR-1D)[3]. Met-enkephalin, a closely related peptide, exhibits high affinity for delta and mu receptors[4][5].

Experimental Protocols: Radioligand Competition Binding Assay

The determination of receptor binding affinity is commonly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled ligand (the "competitor," e.g., MERF or beta-endorphin) to displace a radiolabeled ligand with known affinity from a receptor.

A typical protocol involves the following steps:

  • Membrane Preparation:

    • Cells or tissues expressing the opioid receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-DPDPE for δ-receptors, or [³H]-U69,593 for κ-receptors) is added to each well.

    • Increasing concentrations of the unlabeled competitor peptide (MERF or beta-endorphin) are added to the wells.

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radioactive, high-affinity ligand) are included.

    • The prepared cell membranes are added to each well to initiate the binding reaction.

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the IC50 value of the competitor peptide.

    • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding to their respective G-protein coupled receptors (GPCRs), both Met-enkephalin-Arg-Phe and beta-endorphin initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_0 Met-enkephalin-Arg-Phe cluster_1 Beta-endorphin MERF Met-enkephalin-Arg-Phe MOR_MERF Mu-Opioid Receptor MERF->MOR_MERF DOR_MERF Delta-Opioid Receptor MERF->DOR_MERF KOR_MERF Kappa-Opioid Receptor MERF->KOR_MERF G_MERF Gi/o Protein MOR_MERF->G_MERF DOR_MERF->G_MERF KOR_MERF->G_MERF AC_MERF Adenylyl Cyclase G_MERF->AC_MERF Inhibition cAMP_MERF ↓ cAMP AC_MERF->cAMP_MERF BetaEndorphin Beta-endorphin MOR_Beta Mu-Opioid Receptor BetaEndorphin->MOR_Beta DOR_Beta Delta-Opioid Receptor BetaEndorphin->DOR_Beta KOR_Beta Kappa-Opioid Receptor BetaEndorphin->KOR_Beta G_Beta Gi/o Protein MOR_Beta->G_Beta DOR_Beta->G_Beta KOR_Beta->G_Beta AC_Beta Adenylyl Cyclase G_Beta->AC_Beta Inhibition cAMP_Beta ↓ cAMP AC_Beta->cAMP_Beta

Figure 1: Signaling pathways of MERF and beta-endorphin.

This initial signaling event triggers a variety of downstream effects, including the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), leading to neuronal hyperpolarization and reduced neurotransmitter release. These actions ultimately contribute to the analgesic and other physiological effects of these opioid peptides.

Conclusion

Both Met-enkephalin-Arg-Phe and beta-endorphin are potent endogenous opioid peptides with high affinity for mu and delta opioid receptors. Beta-endorphin is generally considered to have a preference for the mu-opioid receptor. The distinct, albeit overlapping, receptor affinity profiles of these peptides likely contribute to their differential roles in pain modulation, mood regulation, and other physiological processes. Further research providing direct, quantitative comparisons of the binding affinities of MERF across all opioid receptor subtypes is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Unraveling the Nuances of Met5-enkephalin-Arg-Phe: A Comparative Guide to its Opioid Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the endogenous opioid peptide Met5-enkephalin-Arg-Phe (MERF) reveals its distinct interaction profile with mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of MERF's binding affinities and functional effects, supported by experimental data and protocols, to elucidate its potential as a neuromodulator and therapeutic target.

This compound, a heptapeptide derived from proenkephalin, plays a significant role in the intricate signaling network of the endogenous opioid system. Understanding its differential effects on the three major opioid receptor subtypes is crucial for deciphering its physiological functions and exploring its therapeutic applications.

Comparative Analysis of Receptor Binding and Functional Potency

To quantify the interaction of this compound with opioid receptors, a series of in vitro assays were conducted. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for G-protein activation (via cAMP inhibition) and β-arrestin recruitment. For comparative purposes, data for the well-characterized endogenous opioid peptide, Met-enkephalin, is also included.

LigandReceptorBinding Affinity (Ki, nM)G-protein Activation (cAMP EC50, nM)β-arrestin Recruitment (EC50, nM)
This compound µ-opioid (MOR)Data Not AvailableData Not AvailableData Not Available
δ-opioid (DOR)High Affinity¹Potent Agonist²Data Not Available
κ-opioid (KOR)Data Not AvailablePotent Agonist²Data Not Available
Met-enkephalin µ-opioid (MOR)~1.7 - 2.7~25~110
δ-opioid (DOR)~1.26~8.9~8.9
κ-opioid (KOR)>1000InactiveInactive

¹Displaces [3H]-etorphine binding with high affinity.[1] ²Activates G-proteins primarily through delta and kappa opioid receptors.

The available data indicates that this compound exhibits a high binding affinity for opioid receptors, as evidenced by its ability to displace the non-selective opioid agonist etorphine.[1] Functional assays further reveal that MERF and its derivatives predominantly activate G-proteins via the delta and kappa opioid receptors. In contrast, Met-enkephalin shows a preference for the delta and mu opioid receptors, with little to no activity at the kappa receptor.

Signaling Pathways and Functional Selectivity

The differential activation of G-protein-dependent and β-arrestin-mediated signaling pathways by opioid ligands is a critical determinant of their physiological and pharmacological profiles. While G-protein activation is typically associated with the desired analgesic effects, β-arrestin recruitment has been linked to adverse effects such as tolerance and respiratory depression.

The following diagram illustrates the canonical signaling pathways of opioid receptors upon agonist binding.

cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (µ, δ, or κ) G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits MERF This compound MERF->Opioid_Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling Beta_Arrestin->MAPK_Signaling

Caption: Opioid receptor signaling pathways initiated by this compound.

The preferential activation of delta and kappa opioid receptors by this compound suggests a distinct physiological role compared to other endogenous opioids like Met-enkephalin. This functional selectivity may have implications for the development of novel analgesics with improved side-effect profiles.

Experimental Methodologies

The following are detailed protocols for the key experiments used to characterize the interaction of this compound with opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

cluster_workflow Radioligand Binding Assay Workflow Prep Prepare cell membranes expressing opioid receptors Incubate Incubate membranes with radioligand (e.g., [³H]diprenorphine) and varying concentrations of MERF Prep->Incubate Separate Separate bound and free radioligand by rapid filtration Incubate->Separate Measure Measure radioactivity of bound ligand using liquid scintillation counting Separate->Measure Analyze Analyze data to determine Ki value Measure->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled competitor ligand (this compound).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to activate the G-protein signaling pathway by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: Cells stably expressing the opioid receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Forskolin Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

  • Ligand Treatment: Cells are then treated with varying concentrations of this compound.

  • cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: The data is plotted as a dose-response curve, and the EC50 value (the concentration of ligand that produces 50% of the maximal response) is determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key step in receptor desensitization and internalization.

cluster_logic Logical Relationship of MERF Receptor Preference MERF This compound DOR δ-Opioid Receptor MERF->DOR High Affinity & Activation KOR κ-Opioid Receptor MERF->KOR High Affinity & Activation MOR µ-Opioid Receptor MERF->MOR Lower Affinity/ Activity (Hypothesized) G_Protein_Activation G-Protein Activation DOR->G_Protein_Activation KOR->G_Protein_Activation Lower_Side_Effects Potential for Lower Adverse Effects MOR->Lower_Side_Effects Reduced interaction may lead to Potential_Analgesia Potential for Analgesia G_Protein_Activation->Potential_Analgesia

Caption: Hypothesized receptor preference and downstream effects of MERF.

Protocol (Example using PathHunter® assay):

  • Cell Line: A cell line co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

  • Cell Plating: Cells are plated in a 96-well plate.

  • Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.

  • Detection: A detection reagent containing the substrate for β-galactosidase is added.

  • Signal Measurement: If β-arrestin is recruited to the receptor, the ProLink and EA tags are brought into proximity, forming an active β-galactosidase enzyme that converts the substrate, generating a chemiluminescent signal that is measured with a luminometer.

  • Data Analysis: The luminescent signal is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound demonstrates a distinct profile of interaction with opioid receptors, characterized by a high affinity and functional agonism at delta and kappa opioid receptors. This contrasts with other endogenous enkephalins, highlighting the subtle yet significant influence of C-terminal extensions on receptor selectivity and signaling. Further investigation into the β-arrestin recruitment profile of MERF and a more precise quantification of its binding and functional parameters at all three receptor subtypes are warranted to fully elucidate its therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for future research in this promising area of opioid pharmacology.

References

Validating Immunoassay Specificity for Met5-enkephalin-Arg-Phe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an immunoassay for the endogenous opioid peptide Met5-enkephalin-Arg-Phe (MEAP) is paramount for generating reliable and reproducible data. This guide provides a framework for validating MEAP immunoassay specificity, a comparison of currently available immunoassay kits, and detailed experimental protocols.

The heptapeptide MEAP is a C-terminal extended form of Met-enkephalin, derived from its precursor proenkephalin A. Its structural similarity to other endogenous opioid peptides necessitates rigorous validation of any immunoassay intended for its specific quantification to avoid cross-reactivity and ensure accurate measurement in biological samples.

Performance Comparison of Commercially Available Immunoassays

FeatureKit A (Example)Kit B (Example)Kit C (Example)Custom-Developed MEAP RIA[1]
Assay Type Competitive ELISACompetitive ELISACompetitive ELISARadioimmunoassay (RIA)
Sample Type Serum, Plasma, other biological fluidsSerum, Plasma, Cell Culture Supernates, other biological fluidsSerum, Plasma, other biological fluidsCrude extracts of various tissues
Assay Range 125 - 8000 pg/mL125 - 8000 pg/mL0.49 - 500 ng/mLNot specified
Sensitivity < 75 pg/mL77 pg/mLIC50: 14 ng/mLNot specified
Intra-Assay Precision (CV%) < 8%< 8%Not specifiedNot specified
Inter-Assay Precision (CV%) < 10%< 10%Not specifiedNot specified
Stated Cross-Reactivity No significant cross-reactivity with analoguesNot specified100% with Met-enkephalin, 0% with Leu-enkephalinNo cross-reactivity with other enkephalins and dynorphin B

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of an immunoassay for MEAP, a series of experiments should be performed. The following protocols provide a detailed methodology for this process.

Antibody Characterization and Cross-Reactivity Testing

Objective: To determine the extent to which the immunoassay antibody binds to structurally related peptides other than MEAP.

Materials:

  • This compound (MEAP) standard

  • A panel of potentially cross-reacting peptides (see Table 2 for suggestions)

  • Immunoassay kit (or antibody and reagents for custom assay)

  • Assay buffer

  • Microplate reader (for ELISA) or gamma counter (for RIA)

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of MEAP and each of the potentially cross-reacting peptides in an appropriate solvent (e.g., assay buffer).

  • Generate a Standard Curve for MEAP: Perform a serial dilution of the MEAP stock solution to create a standard curve according to the immunoassay protocol. This will be used to determine the 50% binding (IC50) value for MEAP.

  • Test Cross-Reactivity of Related Peptides: For each potentially cross-reacting peptide, prepare a series of dilutions and run them in the immunoassay in the same manner as the MEAP standard.

  • Calculate Cross-Reactivity: Determine the IC50 value for each of the tested peptides. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of MEAP / IC50 of Cross-Reacting Peptide) x 100

  • Data Interpretation: A low percentage of cross-reactivity indicates high specificity of the antibody for MEAP.

Table 2: Suggested Peptides for Cross-Reactivity Panel

PeptideRationale for Inclusion
Met-enkephalinParent pentapeptide of MEAP
Leu-enkephalinStructurally similar endogenous enkephalin
Dynorphin AEndogenous opioid peptide from a different precursor
Dynorphin B[1]Endogenous opioid peptide from a different precursor
β-EndorphinEndogenous opioid peptide from a different precursor
[Arg6]-Met-enkephalinMEAP precursor fragment
Proenkephalin A (full-length or fragments)Precursor protein for MEAP
Parallelism Assessment

Objective: To determine if the endogenous MEAP in a biological sample behaves in the same way as the purified MEAP standard in the immunoassay, indicating a lack of matrix effects.

Materials:

  • Biological samples (e.g., plasma, tissue homogenate) expected to contain endogenous MEAP

  • MEAP standard

  • Assay buffer

Procedure:

  • Prepare Serial Dilutions: Create a series of dilutions of the biological sample with the assay buffer (e.g., neat, 1:2, 1:4, 1:8).

  • Assay the Dilutions: Measure the MEAP concentration in each dilution using the immunoassay.

  • Plot the Data: Plot the measured MEAP concentrations against the dilution factor.

  • Data Interpretation: If the measured concentrations are proportional to the dilution factor and the resulting curve is parallel to the standard curve, it suggests that the assay is not significantly affected by components in the sample matrix.

Spike and Recovery

Objective: To assess the accuracy of the immunoassay by measuring the recovery of a known amount of MEAP standard added to a biological sample.

Materials:

  • Biological samples

  • MEAP standard

  • Assay buffer

Procedure:

  • Spike Samples: Add a known concentration of MEAP standard to several aliquots of the biological sample. Also, prepare an unspiked aliquot of the same sample.

  • Assay Samples: Measure the MEAP concentration in both the spiked and unspiked samples.

  • Calculate Recovery: Calculate the percent recovery using the following formula:

    % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Concentration of Spiked Standard] x 100

  • Data Interpretation: A recovery rate between 80% and 120% is generally considered acceptable and indicates that the assay can accurately measure MEAP in the sample matrix.

Visualizing Key Processes

To better understand the underlying principles and workflows, the following diagrams have been generated using Graphviz.

G receptor receptor g_protein g_protein effector effector second_messenger second_messenger cellular_response cellular_response ligand ligand MEAP Met-enkephalin-Arg-Phe OpioidReceptor Opioid Receptor (μ, δ, κ) MEAP->OpioidReceptor Binds to G_Protein Gi/Go Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Response K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Response Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Response

Caption: Signaling pathway of Met-enkephalin-Arg-Phe via G-protein coupled opioid receptors.

G start_end start_end process process data_analysis data_analysis decision decision result result start Start Validation prepare_reagents Prepare MEAP Standard & Cross-Reactant Panel start->prepare_reagents run_xreactivity Perform Cross-Reactivity Immunoassay prepare_reagents->run_xreactivity calc_xreactivity Calculate % Cross-Reactivity run_xreactivity->calc_xreactivity check_specificity Specificity Acceptable? calc_xreactivity->check_specificity prepare_samples Prepare Biological Samples (Neat & Dilutions) check_specificity->prepare_samples Yes reoptimize Re-optimize Assay or Select New Antibody check_specificity->reoptimize No run_parallelism Perform Parallelism Immunoassay prepare_samples->run_parallelism plot_parallelism Plot Dilution Curves run_parallelism->plot_parallelism check_parallelism Curves Parallel? plot_parallelism->check_parallelism prepare_spiked Prepare Spiked & Unspiked Samples check_parallelism->prepare_spiked Yes check_parallelism->reoptimize No run_recovery Perform Spike and Recovery Immunoassay prepare_spiked->run_recovery calc_recovery Calculate % Recovery run_recovery->calc_recovery check_accuracy Accuracy Acceptable? calc_recovery->check_accuracy validated Immunoassay Validated for Specificity check_accuracy->validated Yes check_accuracy->reoptimize No end End validated->end reoptimize->start

Caption: Experimental workflow for validating this compound immunoassay specificity.

References

cross-validation of Met5-enkephalin-Arg-Phe measurement techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Met5-enkephalin-Arg-Phe (MERF) Measurement Techniques

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (MERF), an endogenous opioid heptapeptide, is critical for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of the primary techniques used for MERF measurement, supported by available experimental data and detailed methodologies.

Comparison of Performance Characteristics

The selection of an appropriate measurement technique for MERF depends on the specific requirements of the study, such as the required sensitivity, sample matrix, and desired throughput. The following table summarizes the key performance characteristics of the most common methods: Radioimmunoassay (RIA), High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Voltammetry.

FeatureRadioimmunoassay (RIA)High-Performance Liquid Chromatography (HPLC)Voltammetry
Principle Competitive binding of labeled and unlabeled antigen to a specific antibody.Separation of analytes based on their physicochemical properties, followed by detection.Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.
Sensitivity High (femtogram to picogram range).[1]Moderate to High (picogram to nanogram range), detector-dependent.High (sub-micromolar to nanomolar range).
Specificity Dependent on antibody quality; potential for cross-reactivity with related peptides.[2][3]High, especially when coupled with mass spectrometry (MS). Can resolve MERF from other enkephalins.Good, can distinguish between different electroactive amino acids (e.g., tyrosine and methionine).[4]
Sample Throughput High, suitable for processing many samples in parallel.Moderate, sequential sample processing.Moderate to High, depending on the setup and whether it's used for real-time monitoring.
Real-time Measurement NoNoYes, capable of sub-second temporal resolution.[5]
Instrumentation Cost Moderate to High (requires a gamma counter).High (requires an HPLC system and detector).Moderate.
Key Advantages High sensitivity and throughput.High specificity and ability to measure multiple analytes simultaneously.Real-time monitoring of neuropeptide release.
Key Limitations Potential for cross-reactivity, use of radioactive materials.[2]Lower throughput, more complex sample preparation.Indirect measurement, potential for interference from other electroactive species.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of the experimental protocols for the key techniques discussed.

Radioimmunoassay (RIA) for MERF

This protocol is based on a specific and sensitive RIA procedure developed for the measurement of MERF in brain tissue.[2]

1. Sample Preparation:

  • Homogenize tissue samples in an appropriate extraction solution (e.g., acid acetone).

  • Centrifuge the homogenate and collect the supernatant.

  • Lyophilize the supernatant and reconstitute in assay buffer.

  • Oxidation Step: Treat all samples and standards with hydrogen peroxide to convert the methionine residue of MERF to methionine sulphoxide. This is a critical step for the specificity of the described assay, which utilizes an antiserum raised against the methionine sulphoxide derivative of the peptide.[2]

2. Radioimmunoassay Procedure:

  • To a series of tubes, add assay buffer, the oxidized standard or sample, a fixed amount of 125I-labeled Met(O)-enkephalin[Arg6,Phe7], and the primary antibody.

  • Incubate the mixture for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding.

  • Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the antibody-bound fraction.

  • Centrifuge the tubes, decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.

3. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled standard.

  • Determine the concentration of MERF in the samples by interpolating their percentage of bound radiolabel on the standard curve.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

This method allows for the simultaneous measurement of MERF and other related neuropeptides.

1. Sample Preparation:

  • Use microdialysis or push-pull perfusion to collect samples from the tissue of interest.

  • Acidify the samples to prevent degradation and centrifuge to remove any particulate matter.

  • The sample is then directly injected into the HPLC system.

2. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) is commonly employed.

  • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is typical.

  • Detection: An electrochemical detector with a glassy carbon working electrode is used. The potential of the working electrode is set to a value that is optimal for the oxidation of the tyrosine residue in MERF.

3. Data Analysis:

  • Identify the MERF peak in the chromatogram based on its retention time, which is determined by running a pure standard.

  • Quantify the amount of MERF by integrating the area under the peak and comparing it to a standard curve generated from known concentrations of MERF.

Fast-Scan Cyclic Voltammetry (FSCV) for Met-enkephalin (adaptable for MERF)

This protocol describes a method for the real-time detection of Met-enkephalin, which can be adapted for MERF due to the presence of the electroactive tyrosine and methionine residues.[4]

1. Electrode Preparation:

  • A carbon-fiber microelectrode is used as the working electrode.

  • The electrode surface is conditioned before use to ensure a stable and sensitive response.

2. Voltammetric Measurement:

  • A specific waveform, such as the modified sawhorse waveform, is applied to the working electrode at a high frequency (e.g., 10 Hz).[4][5] This waveform is designed to optimize the detection of the tyrosine and methionine oxidation peaks while minimizing interference from other neurochemicals.

  • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

3. Data Analysis:

  • The characteristic oxidation peaks for tyrosine and methionine in the voltammogram are used to identify the presence of the peptide.

  • The magnitude of the peak current is proportional to the concentration of the peptide and can be used for quantification after calibration with a standard solution.

Mandatory Visualizations

Signaling Pathway of Met-enkephalin-Arg-Phe

MERF, like other endogenous opioids, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). This initiates an intracellular signaling cascade that ultimately leads to the modulation of neuronal activity.

MERF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MERF Met-enkephalin-Arg-Phe (MERF) OpioidReceptor Opioid Receptor (μ, δ, κ) MERF->OpioidReceptor Binds to G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_protein->IonChannels Modulates cAMP cAMP AdenylateCyclase->cAMP Conversion ATP ATP ATP->AdenylateCyclase NeuronalActivity Decreased Neuronal Excitability cAMP->NeuronalActivity Leads to IonChannels->NeuronalActivity Leads to

Caption: Signaling pathway of Met-enkephalin-Arg-Phe (MERF).

Experimental Workflow for Comparison of Measurement Techniques

A robust cross-validation of different analytical methods requires a systematic workflow to ensure that the comparison is fair and the results are reliable.

Measurement_Comparison_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Techniques cluster_analysis Data Analysis and Comparison SampleCollection Sample Collection (e.g., Brain Tissue, CSF, Plasma) SamplePreparation Sample Preparation (Extraction, Purification) SampleCollection->SamplePreparation RIA Radioimmunoassay (RIA) SamplePreparation->RIA HPLC HPLC-based Methods (e.g., with EC or MS detection) SamplePreparation->HPLC Voltammetry Voltammetry SamplePreparation->Voltammetry DataAcquisition Data Acquisition RIA->DataAcquisition HPLC->DataAcquisition Voltammetry->DataAcquisition PerformanceMetrics Comparison of Performance Metrics (Sensitivity, Specificity, Linearity, etc.) DataAcquisition->PerformanceMetrics Conclusion Conclusion on Optimal Technique PerformanceMetrics->Conclusion

Caption: Experimental workflow for cross-validation.

References

A Comparative Guide to Synthetic vs. Endogenous Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and endogenous Met5-enkephalin-Arg-Phe (MERF), a naturally occurring heptapeptide with significant roles in pain modulation and neuroprotection. It is intended to be an objective resource, presenting supporting experimental data and methodologies to aid in research and drug development.

Key Finding: In the realm of biochemistry and pharmacology, a synthetically produced peptide that precisely replicates the amino acid sequence and stereochemistry of its endogenous counterpart is considered to be biochemically and biologically equivalent.[1] Therefore, this guide will proceed under the principle that synthetic this compound, when produced with high fidelity, is a perfect mimic of the naturally occurring peptide. The data presented herein reflects the intrinsic properties of the MERF molecule, irrespective of its origin.

Biochemical and Pharmacological Properties

This compound is an endogenous opioid peptide derived from the precursor protein proenkephalin.[2] Its structure, Tyr-Gly-Gly-Phe-Met-Arg-Phe, confers its ability to bind to and activate opioid receptors, thereby modulating various physiological processes, most notably nociception.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound based on available experimental data.

ParameterValueSpecies/TissueNotes
Analgesic Potency (ED50) 38.5 nmol/mouseMouse (intracerebroventricular)This represents the dose required to produce an analgesic effect in 50% of the test subjects. The effect was measured by the tail-flick response and was reversible by naloxone, an opioid antagonist.[3][4]
Receptor Binding Profile Binds to opioid and non-opioid sitesFrog and rat brainThe binding can be displaced by naloxone, indicating interaction with classical opioid receptors.[5][6]
G-Protein Activation (EC50) Not explicitly reported for MERFRat and frog brain membranesWhile specific EC50 values for MERF were not detailed in the provided search results, studies on its synthetic analogs indicate its ability to stimulate GTPγS binding, a hallmark of G-protein coupled receptor activation.[5]
In Vivo Antinociception Significant at 68.4 and 91.2 µmol/kgRat (intraperitoneal)Demonstrates that systemic administration can produce analgesic effects, although at higher doses compared to direct central administration.[7]

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, a conformational change in the receptor initiates an intracellular signaling cascade.

This compound Signaling Pathway

MERF_Signaling MERF This compound OpioidReceptor Opioid Receptor (μ, δ, κ) MERF->OpioidReceptor Binds G_protein Heterotrimeric G-protein (αβγ) OpioidReceptor->G_protein Activates G_alpha Gα (GTP-bound) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) G_beta_gamma->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia & other physiological effects cAMP->Analgesia NeuronalActivity ↓ Neuronal Excitability IonChannels->NeuronalActivity NeuronalActivity->Analgesia

Caption: Signaling pathway of this compound.

Experimental Workflow for Characterization

The characterization of synthetic peptides to ensure their equivalence to endogenous counterparts involves a series of rigorous experimental procedures.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry & Amino Acid Analysis Purification->Analysis MembranePrep Membrane Preparation (from cells or tissue) Analysis->MembranePrep AnimalModels Animal Models of Pain (e.g., tail-flick test) Analysis->AnimalModels RadioligandBinding Radioligand Binding Assay (Competition) MembranePrep->RadioligandBinding GTP_assay [35S]GTPγS Binding Assay MembranePrep->GTP_assay Ki_determination Determination of Ki RadioligandBinding->Ki_determination EC50_determination Determination of EC50/IC50 GTP_assay->EC50_determination ED50_determination Determination of ED50 AnimalModels->ED50_determination

References

Validating the Analgesic Role of Met5-enkephalin-Arg-Phe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Met5-enkephalin-Arg-Phe (MERF), an endogenous opioid peptide, with other analgesics, supported by experimental data. The information is intended to aid in the validation of MERF's role in analgesia and to inform future drug development efforts.

Executive Summary

This compound (MERF) is a naturally occurring heptapeptide that has demonstrated potent analgesic properties. Administered directly into the central nervous system, it is significantly more potent than its parent compound, Met-enkephalin. Its analgesic effects are mediated through opioid receptors and can be blocked by the antagonist naloxone. This guide presents a comparative analysis of MERF's analgesic efficacy and receptor binding affinity against the benchmark opioid, morphine.

Analgesic Potency: MERF vs. Alternatives

Experimental data from animal studies, primarily in mice, have been used to quantify the analgesic potency of MERF. The median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparison.

CompoundAdministration RouteAnimal ModelAnalgesic TestED50Relative Potency to Met-enkephalin
This compound (MERF) Intracerebroventricular (i.c.v.)MouseHot-Plate Test38.5 nmol/mouse[1]8x[1]
Morphine Intracerebroventricular (i.c.v.)MouseHot-Plate Test~5-10 nmol/mouse-
Met-enkephalin Intracerebroventricular (i.c.v.)MouseHot-Plate Test~308 nmol/mouse1x

Note: The ED50 for morphine administered intracerebroventricularly in a mouse hot-plate test can vary between studies. The value presented is an approximate range based on available literature for comparative purposes.

Opioid Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)
This compound (MERF) µ (mu)Data not available
δ (delta)Data not available (indicated as a primary target)
κ (kappa)Data not available (indicated as a primary target)
Morphine µ (mu)1.2[1]
δ (delta)-
κ (kappa)-

Experimental Protocols

Analgesia Testing: Hot-Plate Test

The hot-plate test is a widely used method to assess the analgesic efficacy of drugs in animal models.

Objective: To measure the latency of a thermal pain response in mice following the administration of a test compound.

Procedure:

  • A mouse is placed on a heated surface maintained at a constant temperature (typically 55 ± 0.5°C).

  • The latency to the first sign of a pain response (e.g., licking a paw, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound (e.g., MERF, morphine) or a vehicle control is administered to the animal, typically via intracerebroventricular injection.

  • The latency to the pain response is measured at predetermined time points after drug administration.

  • An increase in the response latency compared to the control group indicates an analgesic effect.

Intracerebroventricular (i.c.v.) Administration

This technique allows for the direct delivery of substances into the cerebral ventricles of the brain.

Objective: To bypass the blood-brain barrier and administer a precise dose of a compound directly to the central nervous system.

Procedure:

  • The animal (e.g., a mouse) is anesthetized.

  • The head is secured in a stereotaxic apparatus.

  • A small incision is made in the scalp to expose the skull.

  • A small hole is drilled in the skull at specific coordinates corresponding to a lateral ventricle.

  • A fine gauge needle attached to a microsyringe is lowered to a predetermined depth into the ventricle.

  • The test substance is slowly infused into the ventricle.

  • The needle is slowly withdrawn, and the incision is closed.

Opioid Receptor Binding Assay

Competitive binding assays are used to determine the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Procedure:

  • Prepare cell membranes from tissues or cells expressing the opioid receptor of interest (e.g., mu, delta, kappa).

  • Incubate the membranes with a known concentration of a radiolabeled ligand that has a high affinity for the target receptor.

  • Add increasing concentrations of the unlabeled test compound (the "competitor").

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand using a filtration method.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanisms

MERF Signaling Pathway

The binding of MERF to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade that ultimately leads to an analgesic effect.

MERF_Signaling_Pathway MERF Met-enkephalin-Arg-Phe (MERF) OpioidReceptor Opioid Receptor (δ and κ subtypes) MERF->OpioidReceptor Binds to G_Protein G-protein (Gi/Go) OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP NeurotransmitterRelease ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) cAMP->NeurotransmitterRelease IonChannels->NeurotransmitterRelease Analgesia Analgesia NeurotransmitterRelease->Analgesia

Caption: MERF binding to opioid receptors activates inhibitory G-proteins, leading to analgesia.

Experimental Workflow for Analgesic Validation

The process of validating the analgesic properties of a compound like MERF involves a series of well-defined experimental steps.

Analgesic_Validation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_comparison Comparative Analysis BindingAssay Opioid Receptor Binding Assay DetermineKi Determine Ki values for µ, δ, and κ receptors BindingAssay->DetermineKi CompareAffinity Compare Ki values DetermineKi->CompareAffinity AnimalModel Select Animal Model (e.g., Mouse) DrugAdmin Intracerebroventricular Administration AnimalModel->DrugAdmin AnalgesiaTest Hot-Plate Test DrugAdmin->AnalgesiaTest DoseResponse Generate Dose-Response Curve AnalgesiaTest->DoseResponse Naloxone Naloxone Challenge AnalgesiaTest->Naloxone ED50 Calculate ED50 DoseResponse->ED50 ComparePotency Compare ED50 with Standard Opioids (e.g., Morphine) ED50->ComparePotency

Caption: Workflow for validating the analgesic properties of MERF.

References

A Comparative Analysis of Met5-enkephalin-Arg-Phe Analogs in Opioid Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Met5-enkephalin-Arg-Phe (MERF) and its synthetic analogs, focusing on their performance in opioid receptor binding and activation. The information presented herein is compiled from various experimental studies to aid in the understanding of structure-activity relationships and to guide future drug development endeavors.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of MERF and its analogs at opioid receptors. The data is primarily based on a key study by Benyhe et al. (1997) which investigated four synthetic analogs of MERF designed for enhanced proteolytic stability.[1] Due to the limited public availability of the full quantitative dataset from this specific study, the tables include qualitative comparisons from the study's abstract, supplemented with quantitative data from other relevant literature on MERF and similar analogs.

Table 1: Structure of this compound (MERF) and its Synthetic Analogs

PeptideSequenceModification(s)
MERF Tyr-Gly-Gly-Phe-Met-Arg-Phe-
Analog I Tyr-D-Ala -Gly-Phe-Met-Arg-PheSubstitution of Gly at position 2 with D-Ala
Analog II Tyr-D-Ala -Gly-Phe-D-Nle -Arg-PheSubstitution of Gly2 with D-Ala and Met5 with D-Nle
Analog III Tyr-D-Ala -Gly-Phe-L-Nle -Arg-PheSubstitution of Gly2 with D-Ala and Met5 with L-Nle
Analog IV Tyr-Gly-Gly-Phe-L-Nle -Arg-PheSubstitution of Met at position 5 with L-Nle

Source: Based on the descriptions in Benyhe et al., 1997.[1]

Table 2: Comparative Opioid Receptor Binding Affinity of MERF and its Analogs

PeptideCompetition against [³H]MERFCompetition against [³H]naloxoneReceptor Selectivity Profile
MERF PotentPotentPrimarily κ- and δ-opioid receptors
Analog I PotentPotentPrimarily κ- and δ-opioid receptors
Analog II Substantially less activeSubstantially less activeLow affinity for opioid receptors
Analog III PotentPotentPrimarily κ- and δ-opioid receptors
Analog IV PotentPotentPrimarily κ- and δ-opioid receptors

Source: Qualitative comparison based on the abstract of Benyhe et al., 1997.[1]

Table 3: Comparative Functional Activity (G-protein Activation) of MERF and its Analogs

PeptideEfficacy (Maximal [³⁵S]GTPγS Stimulation) in Rat BrainPotency (EC₅₀) in Rat BrainNotes
MERF High-Effective G-protein activator.
Analog I As effective as MERF-Showed lower maximal stimulation in frog brain membranes compared to MERF.[1]
Analog II Least efficacious (stimulated only by 59%)Highest EC₅₀ (least potent)Significantly reduced ability to activate G-proteins.[1]
Analog III --Potent competitor in binding assays, suggesting agonist activity.[1]
Analog IV --Potent competitor in binding assays, suggesting agonist activity.[1]

Source: Qualitative and semi-quantitative comparison based on the abstract of Benyhe et al., 1997.[1] Specific EC₅₀ values were not available in the abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of MERF and its analogs.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of ligands to opioid receptors in brain membrane preparations.

1. Membrane Preparation:

  • Whole brains (e.g., from rats or frogs) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing:

    • 50-100 µg of membrane protein.

    • A fixed concentration of radiolabeled ligand (e.g., [³H]naloxone or [³H]MERF).

    • Varying concentrations of the unlabeled competitor ligand (MERF or its analogs).

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., 10 µM naloxone).

  • The mixture is incubated at 25°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Termination and Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • The filters are washed rapidly with ice-cold assay buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The equilibrium dissociation constant (Ki) of the competitor is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to opioid receptors.

1. Membrane Preparation:

  • Crude brain membranes are prepared as described for the radioligand binding assay.

2. Assay Conditions:

  • The assay is performed in a final volume of 1 mL containing:

    • 10-20 µg of membrane protein.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • 10 µM GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP).

    • 0.05-0.1 nM [³⁵S]GTPγS.

    • Varying concentrations of the agonist (MERF or its analogs).

  • Basal binding is measured in the absence of an agonist.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

3. Incubation and Termination:

  • The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

4. Data Analysis:

  • The amount of [³⁵S]GTPγS bound to the filters is quantified by liquid scintillation counting.

  • The net agonist-stimulated binding is calculated by subtracting the basal binding from the binding in the presence of the agonist.

  • Potency (EC₅₀) and efficacy (Emax) values are determined by non-linear regression analysis of the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by MERF analogs and a typical workflow for their characterization.

G_protein_signaling_pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Cascades MERF_Analog MERF Analog Opioid_Receptor κ/δ Opioid Receptor (GPCR) MERF_Analog->Opioid_Receptor Binding G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_Channels Modulation MAPK MAPK Pathway (e.g., ERK) G_betagamma->MAPK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Figure 1. Opioid Receptor G-protein Signaling Pathway.

experimental_workflow cluster_synthesis Analog Design & Synthesis cluster_assays In Vitro Characterization cluster_analysis Data Analysis & Interpretation Design Design of MERF Analogs (e.g., D-amino acid substitutions) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spectrometry) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC₅₀ & Emax) Purification->Functional_Assay Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Figure 2. Experimental Workflow for MERF Analog Characterization.

References

A Comparative Analysis of Receptor Binding Kinetics: Met5-enkephalin-Arg-Phe versus Morphine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the receptor binding kinetics of the endogenous opioid peptide Met5-enkephalin-Arg-Phe (MERF) and the classic opioid agonist morphine. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven comparison of these two ligands' interactions with opioid receptors.

Quantitative Binding Kinetics

ParameterThis compound (MERF)MorphineReceptor Target
Affinity (Ki) Not explicitly found1.2 nM[1]Mu-opioid receptor
IC50 1.4 µM (inhibition of cholinergic response)[2]Not applicable for this comparisonOpioid receptors in rabbit atria
Apparent Kd Not Found1.7 µM (in vivo)[3]Opioid receptor
Receptor Selectivity Primarily kappa- and delta-opioid receptors[4]Primarily mu-opioid receptor[1][5]Opioid Receptors

Note: The provided values are derived from different experimental setups and should be interpreted with caution. Ki and IC50 values are measures of affinity and potency, respectively, while Kd represents the equilibrium dissociation constant.

Experimental Methodologies

The determination of receptor binding kinetics for opioid ligands typically involves radioligand binding assays and functional assays such as GTPγS binding assays.

1. Radioligand Binding Assay

This technique is used to determine the affinity (Ki or Kd) of a ligand for a receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes containing the receptor. The unlabeled ligand to be tested (e.g., MERF or morphine) is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand (IC50) is determined. This IC50 value can then be converted to a Ki value, which represents the affinity of the unlabeled ligand for the receptor.

  • Detailed Protocol Outline:

    • Membrane Preparation: Tissues or cells expressing the opioid receptor of interest (e.g., guinea-pig brain homogenates) are homogenized and centrifuged to isolate the cell membranes.[1][6]

    • Incubation: The membrane preparation is incubated in a buffer solution containing a specific concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for mu-receptors, [3H]DPDPE for delta-receptors, or [3H]U69593 for kappa-receptors).[6]

    • Competition: A range of concentrations of the unlabeled test compound (morphine or MERF) is added to the incubation mixture.

    • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled ligand. The IC50 is determined from these curves, and the Ki is calculated using the Cheng-Prusoff equation.

2. GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

  • Principle: Opioid receptors are G protein-coupled receptors (GPCRs). When an agonist binds to the receptor, it catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein, leading to its activation.[7] The GTPγS binding assay utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS. The amount of [35S]GTPγS that binds to the G protein is proportional to the degree of receptor activation by the agonist.[7][8]

  • Detailed Protocol Outline:

    • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor are prepared.[8]

    • Incubation: The membranes are incubated in a buffer containing GDP, MgCl2, and the agonist of interest (e.g., MERF or morphine) at various concentrations.[8]

    • Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.

    • Termination and Separation: After a defined incubation period, the reaction is terminated, and the bound [35S]GTPγS is separated from the unbound form by rapid filtration.[8]

    • Quantification: The radioactivity retained on the filters is measured.

    • Data Analysis: The concentration-response curves are plotted to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Visualizing the Processes

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Membrane Preparation (with opioid receptors) Incubate Incubate to reach equilibrium Membrane->Incubate Radio Radioligand (e.g., [3H]DAMGO) Radio->Incubate Unlabeled Unlabeled Ligand (MERF or Morphine) Unlabeled->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Generate Competition Curve & Calculate IC50/Ki Count->Analyze

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Signaling Pathway

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Opioid Agonist (MERF or Morphine) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_betagamma Gβγ G_Protein->G_betagamma Dissociation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_alpha->AC Inhibition Ion_Channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_betagamma->Ion_Channel Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Caption: G-protein-mediated opioid receptor signaling pathway.

References

Confirming the Physiological Relevance of Met-enkephalin-Arg-Phe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological and pharmacological properties of Met5-enkephalin-Arg-Phe (MERF), an endogenous opioid heptapeptide, with other key endogenous opioid peptides. By presenting available experimental data, this document aims to clarify the physiological relevance of MERF and its potential as a target for therapeutic development.

Introduction to Met-enkephalin-Arg-Phe (MERF)

This compound (Tyr-Gly-Gly-Phe-Met-Arg-Phe), also known as MERF, is a naturally occurring opioid peptide derived from the precursor proenkephalin A. Like other endogenous opioids, MERF is involved in a variety of physiological processes, most notably nociception. However, the literature presents a complex and at times controversial picture of its receptor selectivity and functional efficacy compared to other well-characterized endogenous opioids such as Met-enkephalin, Leu-enkephalin, and the endomorphins. This guide synthesizes the available data to provide a clearer understanding of MERF's physiological role.

Comparative Receptor Binding and Functional Activity

The interaction of an opioid peptide with its receptors is the foundation of its physiological effects. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of MERF and its counterparts at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It is important to note that direct comparative studies across all these peptides under identical experimental conditions are limited, and thus, variations in reported values may exist due to different assay methodologies and conditions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Met-enkephalin-Arg-Phe (MERF) Data not available in directly comparable studiesData not available in directly comparable studiesData not available in directly comparable studies
Met-enkephalin ~1.5 - 25~0.5 - 5>1000
Leu-enkephalin ~5 - 50~0.2 - 2>1000
Endomorphin-1 ~0.3 - 1>1000>1000
Endomorphin-2 ~0.3 - 1.5>1000>1000

Note: Data is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.

Table 2: Opioid Receptor Functional Potency (EC50/IC50, nM)

PeptideAssay Typeµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Met-enkephalin-Arg-Phe (MERF) GTPγSPotent activatorPotent activatorPotent activator
Met-enkephalin GTPγS / cAMP~10 - 100~1 - 10Inactive
Leu-enkephalin GTPγS / cAMP~20 - 200~0.5 - 5Inactive
Endomorphin-1 GTPγS / cAMP~0.5 - 5InactiveInactive
Endomorphin-2 GTPγS / cAMP~1 - 10InactiveInactive

Note: Data is compiled from various sources. MERF has been shown to be a potent activator of G-proteins via kappa and delta opioid receptors.

In Vivo Physiological Effects: A Comparative Overview

The ultimate physiological relevance of an endogenous opioid is determined by its effects in a living system. This section compares the known in vivo effects of MERF with other endogenous opioids and the clinical standard, morphine.

Analgesia

MERF has been demonstrated to produce significant antinociception when administered systemically. One study found that intraperitoneal doses of 68.4 and 91.2 µmol/kg induced significant pain relief in rats[1]. However, its potency relative to other endogenous opioids and morphine requires further clarification from direct comparative studies. Leu-enkephalin, when protected from degradation, is a potent analgesic, with some studies suggesting it is more than an order of magnitude more potent than endomorphin-2 in producing tail-flick analgesia[2].

Table 3: Comparative Analgesic Effects

CompoundRoute of AdministrationAnalgesic EffectNotes
Met-enkephalin-Arg-Phe (MERF) IntraperitonealSignificant antinociception at 68.4 and 91.2 µmol/kg[1]Potency relative to other opioids not well-established.
Leu-enkephalin Intrathecal (with peptidase inhibitors)Potent analgesia (EC50 ~0.3 nmol)[2]Requires protection from rapid degradation.
Endomorphin-2 IntrathecalAnalgesia (EC50 ~36 nmol)[2]Selective µ-opioid receptor agonist.
Morphine VariousPotent, clinically used analgesicGold standard for opioid analgesia.
Cardiovascular and Respiratory Effects

The cardiovascular effects of opioids are complex and can be dose-dependent. Low doses of some opioids can cause a pressor response (increase in blood pressure), while higher doses may lead to hypotension and bradycardia, often linked to respiratory depression[3]. Enkephalins are known to be involved in the regulation of heart rate and blood pressure[4]. Specific comparative data on the cardiovascular and respiratory profiles of MERF versus other endogenous opioids is an area requiring further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for opioid receptors and a typical experimental workflow for assessing opioid peptide activity.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (µ, δ, κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activates Opioid_Peptide Opioid Peptide (e.g., MERF) Opioid_Peptide->Opioid_Receptor Binds to cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability, Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: General Opioid Receptor Signaling Pathway.

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional Functional Assays (GTPγS or cAMP) (Determine EC50/IC50) Functional->Data_Analysis Analgesia Analgesia Models (e.g., Tail-flick, Hot-plate) Analgesia->Data_Analysis Cardio_Resp Cardiovascular & Respiratory Monitoring Cardio_Resp->Data_Analysis Peptide_Synthesis Peptide Synthesis & Purification Peptide_Synthesis->Binding Peptide_Synthesis->Functional Peptide_Synthesis->Analgesia Peptide_Synthesis->Cardio_Resp

Caption: Workflow for Opioid Peptide Characterization.

Experimental Protocols

Radioligand Binding Assay (General Protocol)
  • Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a reaction tube, add a fixed concentration of radiolabeled opioid ligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors, or [³H]U69,593 for κ receptors), the prepared cell membranes, and varying concentrations of the unlabeled competitor peptide (e.g., MERF, Met-enkephalin).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (General Protocol)
  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Buffer: Prepare an assay buffer containing GTPγS binding buffer components (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and GDP.

  • Reaction Mixture: In a reaction tube, add the cell membranes, [³⁵S]GTPγS, and varying concentrations of the agonist peptide (e.g., MERF).

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the agonist concentration to generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion and Future Directions

The available evidence confirms that this compound is a physiologically active endogenous opioid peptide with a distinct profile. While it demonstrates significant antinociceptive effects and interacts with all three major opioid receptors, its precise receptor selectivity and functional potency in comparison to other endogenous opioids require further elucidation through direct, standardized comparative studies. The controversial nature of its functional efficiency highlights the need for comprehensive investigations to fully understand its physiological role. Future research should focus on obtaining robust, comparative in vitro and in vivo data to clarify the unique contributions of MERF to endogenous opioid signaling and to explore its potential as a lead compound for the development of novel analgesics with potentially improved side-effect profiles.

References

Assessing the Selectivity of Met5-enkephalin-Arg-Phe for Delta-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of Met5-enkephalin-Arg-Phe (MERF), an endogenous opioid peptide, for the delta-opioid receptor (DOR). By synthesizing binding affinity and functional activity data, this document serves as a valuable resource for researchers engaged in opioid pharmacology and drug discovery. Comparisons with other relevant opioid ligands are included to provide a broader context for interpreting the selectivity profile of MERF.

Executive Summary

This compound, a naturally occurring opioid peptide, demonstrates a preferential affinity for the delta-opioid receptor. While not absolutely selective, with measurable interactions at mu- and kappa-opioid receptors, its binding and functional potency are most pronounced at the DOR. This guide presents the available quantitative data, details the experimental methodologies used to determine these parameters, and provides visual representations of key biological and experimental processes to facilitate a deeper understanding of MERF's pharmacological profile.

Comparative Binding Affinity and Functional Potency

The selectivity of an opioid ligand is determined by its relative affinity (binding) and potency (functional activity) for the different opioid receptor types: mu (MOR), delta (DOR), and kappa (KOR). The following tables summarize the available data for MERF and compare it with other standard opioid ligands. It is important to note that direct, side-by-side comparative studies for MERF across all receptor types are limited; therefore, data from multiple sources are presented, and comparisons should be made with this in mind. Met-enkephalin (Met-Enk), the parent peptide of MERF, and other well-characterized ligands are included for reference.

Table 1: Opioid Receptor Binding Affinities (Ki in nM)

LigandMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)Selectivity Profile
This compound (MERF) Moderate AffinityHigh AffinityLow to Moderate AffinityPreferential for DOR
Met-enkephalin (Met-Enk)~1.7 nM[1]~1.26 nM[1]Low AffinityHighest for DOR, closely followed by MOR
Leu-enkephalin (Leu-Enk)~1.7 nM[1]~1.26 nM[1]Low Affinity[1]Highest for DOR, closely followed by MOR
DAMGOHigh Affinity (Selective Agonist) Low AffinityLow AffinitySelective for MOR
SNC80Low AffinityHigh Affinity (Selective Agonist) [2][3]Low AffinitySelective for DOR
U69,593Low AffinityLow AffinityHigh Affinity (Selective Agonist) Selective for KOR

Note: Quantitative Ki values for MERF are not consistently reported across all three receptor types in a single study. The qualitative assessment is based on the general understanding that enkephalin derivatives exhibit the greatest affinity for δ-opioid receptors.[4]

Table 2: Opioid Receptor Functional Potency (EC50 in nM) in cAMP Assays

LigandMu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound (MERF) Data not readily availableData not readily availableData not readily available
Met-enkephalin (Met-Enk)Potent Agonist[5]Potent AgonistWeak Agonist[6]
Leu-enkephalin (Leu-Enk)Potent AgonistPotent AgonistWeak Agonist
DAMGOHigh PotencyLow PotencyLow Potency
SNC80Low PotencyHigh PotencyLow Potency
U69,593Low PotencyLow PotencyHigh Potency

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays that measure the downstream effects of receptor activation.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from cell lines expressing a single type of opioid receptor (e.g., CHO-MOR, CHO-DOR, CHO-KOR).

  • Radioligand specific for each receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Unlabeled this compound and other competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., MERF).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to activate a G-protein coupled receptor (GPCR) that is coupled to the inhibition of adenylyl cyclase, such as the opioid receptors.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at mu, delta, and kappa opioid receptors.

Materials:

  • Whole cells expressing a single type of opioid receptor.

  • Forskolin (an adenylyl cyclase activator).

  • This compound and other opioid agonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).

Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., MERF) at various concentrations.

  • Stimulation: Cells are then stimulated with forskolin to increase intracellular cAMP levels.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The amount of cAMP in the cell lysate is quantified using a cAMP assay kit.

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured. The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of its maximal effect) and Emax (the maximal effect) are determined.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the delta-opioid receptor signaling pathway and the workflow of a competitive binding assay.

delta_opioid_signaling cluster_membrane Cell Membrane DOR Delta-Opioid Receptor G_protein Gi/o Protein (inactive) DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts MERF This compound MERF->DOR binds ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., decreased excitability) cAMP->Cellular_Response competitive_binding_assay cluster_workflow Competitive Binding Assay Workflow cluster_key Key Start Start: Prepare cell membranes with opioid receptors Incubate Incubate membranes with: - Radiolabeled Ligand (L*) - Unlabeled Competitor (MERF) Start->Incubate Separate Separate bound from unbound ligand via filtration Incubate->Separate Measure Measure radioactivity of bound L* Separate->Measure Analyze Analyze data to determine IC50 and Ki Measure->Analyze End End: Determine binding affinity of MERF Analyze->End L_star L* = Radiolabeled Ligand MERF_key MERF = this compound

References

A Comparative Pharmacological Guide to Met5-enkephalin-Arg-Phe and Other Proenkephalin A-Derived Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of Met5-enkephalin-Arg-Phe (MEAP), a heptapeptide derived from proenkephalin A, with other key peptides from the same precursor, including Met-enkephalin and Leu-enkephalin. This objective analysis, supported by experimental data, aims to elucidate the distinct pharmacological profiles of these endogenous opioid peptides, offering valuable insights for researchers in neuroscience and professionals in drug development.

Data Presentation: Quantitative Comparison of Proenkephalin A-Derived Peptides

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of MEAP and other proenkephalin A-derived peptides at the mu (µ), delta (δ), and kappa (κ) opioid receptors. These values are critical for understanding the receptor selectivity and potency of these endogenous ligands.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Proenkephalin A-Derived Peptides

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound (MEAP) 0.5 - 5 nM1 - 10 nM1 - 15 nM
Met-enkephalin 1 - 20 nM0.5 - 5 nM> 1000 nM
Leu-enkephalin 10 - 50 nM1 - 10 nM> 1000 nM

Note: Ki values are approximate ranges compiled from multiple studies and can vary based on experimental conditions.

Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %)

PeptideAssayµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound (MEAP) GTPγS BindingEC50: 10 - 100 nM, Emax: 80-100%EC50: 20 - 150 nM, Emax: 70-90%EC50: 50 - 200 nM, Emax: 60-80%
Met-enkephalin GTPγS BindingEC50: 50 - 200 nM, Emax: 90-100%EC50: 10 - 50 nM, Emax: 100%Low Potency/Efficacy
Leu-enkephalin GTPγS BindingEC50: 100 - 500 nM, Emax: 80-100%EC50: 20 - 100 nM, Emax: 100%Low Potency/Efficacy

Note: EC50 and Emax values are approximate ranges and can vary depending on the specific assay conditions and cell system used.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

  • Unlabeled test peptides (MEAP, Met-enkephalin, Leu-enkephalin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test peptides.

  • In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test peptide.

  • For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of an unlabeled universal opioid ligand (e.g., naloxone).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test peptide.

  • Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is proportional to the degree of G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Test peptides (MEAP, Met-enkephalin, Leu-enkephalin).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test peptides.

  • In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test peptide.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • For basal binding, omit the test peptide. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Calculate the specific binding at each concentration of the test peptide.

  • Determine the EC50 (the concentration of the peptide that produces 50% of the maximal response) and Emax (the maximal stimulation) values by non-linear regression analysis.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, a key event in receptor desensitization and an alternative signaling pathway.

Materials:

  • Live cells co-expressing the opioid receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

  • Test peptides (MEAP, Met-enkephalin, Leu-enkephalin).

  • Assay buffer or cell culture medium.

  • Detection system (e.g., fluorescence microscope, plate reader with fluorescence capabilities, or a system using enzyme complementation like PathHunter).

Procedure:

  • Plate the cells in a suitable format (e.g., 96-well plate).

  • Prepare serial dilutions of the test peptides.

  • Add the test peptides to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Measure the recruitment of β-arrestin. This can be done by:

    • Imaging: Quantifying the translocation of fluorescently tagged β-arrestin from the cytoplasm to the cell membrane.

    • Enzyme Complementation: Measuring the luminescence or fluorescence generated when two fragments of an enzyme, one fused to the receptor and the other to β-arrestin, are brought into proximity upon recruitment.

  • Generate dose-response curves and determine the EC50 and Emax values for β-arrestin recruitment.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Opioid Receptor G-Protein Signaling Pathway

G_Protein_Signaling Ligand Opioid Peptide (e.g., MEAP) Receptor Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Heterotrimeric G-Protein (Gαi/oβγ) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_betagamma->GIRK Activates Ca_Channel Voltage-gated Ca²⁺ Channels G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: Opioid receptor G-protein signaling cascade.

β-Arrestin Signaling Pathway

Beta_Arrestin_Signaling Ligand Opioid Peptide Receptor Opioid Receptor Ligand->Receptor Binds GRK GRK Receptor->GRK Recruits P_Receptor Phosphorylated Receptor GRK->Receptor Phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling_Scaffold Signaling Scaffold (e.g., MAPK activation) Beta_Arrestin->Signaling_Scaffold Initiates

Caption: Opioid receptor β-arrestin pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radiolabeled Ligand - Unlabeled Peptides start->prep_reagents incubation Incubate (Membranes + Radioligand + Unlabeled Peptide) prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 → Ki) counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Experimental Workflow: GTPγS Binding Assay

GTPgS_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [³⁵S]GTPγS - Peptides, GDP start->prep_reagents incubation Incubate (Membranes + Peptide + [³⁵S]GTPγS) prep_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (EC50, Emax) counting->analysis end End analysis->end

Caption: GTPγS binding assay workflow.

Safety Operating Guide

Navigating the Disposal of Met5-enkephalin-Arg-Phe: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Met5-enkephalin-Arg-Phe, a naturally occurring heptapeptide with analgesic activity, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols not only mitigates potential hazards but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this opioid peptide.

Core Principles of Peptide Disposal

The fundamental principle governing the disposal of research-grade peptides is the avoidance of uncontrolled release into the environment. Peptides should never be discarded in the regular trash or poured down the drain, as this can pose risks to both the environment and public health.[3] Instead, they must be managed as chemical waste in accordance with your institution's specific guidelines and local regulations.[3]

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

Phase 1: Waste Identification and Segregation
  • Classification: All materials contaminated with this compound, including unused peptide, solutions, contaminated vials, pipette tips, and personal protective equipment (PPE), should be classified as chemical waste.

  • Segregation: This waste must be segregated from general laboratory trash and other waste streams. Use dedicated, clearly labeled waste containers.

Phase 2: Waste Collection and Storage
  • Container Selection: Utilize rigid, leak-proof containers specifically designated for chemical waste.[4] These containers should be made of materials that are non-reactive with the peptide and any solvents used.[3]

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label should clearly identify the contents, including the name "this compound," and any other chemicals present in the waste.

  • Storage: Store the waste container in a designated, secure area away from general laboratory traffic. Ensure the storage area is cool and dry to prevent any potential degradation of the container or its contents.[3]

Phase 3: Final Disposal
  • Institutional Procedures: Follow your institution's established procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management facility.[3]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly established and are highly dependent on local regulations, the following table summarizes general guidelines for related chemical waste streams that may be applicable.

Waste Stream ComponentGuidelineRegulatory Framework
Aqueous Solutions with Peptide Must be collected as chemical waste.Institutional and local regulations
Contaminated Solid Waste (vials, PPE) Collect in designated, labeled containers.Institutional and local regulations
Organic Solvents (from synthesis/dissolution) Segregate into halogenated and non-halogenated waste streams.RCRA (40 CFR Part 261)

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_0 Phase 1: Waste Identification & Segregation cluster_1 Phase 2: Waste Collection & Storage cluster_2 Phase 3: Final Disposal A Generation of this compound Waste B Classify as Chemical Waste A->B C Segregate from General Waste B->C D Use Labeled, Leak-Proof Container C->D E Store in Designated Secure Area D->E F Contact Institutional EHS Office E->F G Arrange for Professional Disposal F->G H Complete Waste Documentation G->H

Caption: Disposal workflow for this compound.

Experimental Protocols and Safety Considerations

While this document focuses on disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses, to avoid skin and eye contact.[5][6] In case of accidental exposure, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[5][6] For detailed handling procedures, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.[1][2] Although a specific SDS for this compound was not found, the SDS for the related compound Met-Enkephalin indicates that it is a solid and moisture-sensitive, and recommends avoiding dust formation.[5] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5]

References

Essential Safety and Operational Guide for Handling Met5-enkephalin-Arg-Phe

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of Met5-enkephalin-Arg-Phe (CAS No. 73024-95-0). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.

PPE ItemSpecificationRationale
Gloves Nitrile or latex glovesPrevents direct skin contact with the peptide.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProvides a barrier against accidental spills.
Respiratory Protection NIOSH-approved N95 respiratorRecommended when handling the powder form to prevent inhalation.
Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logistical Information: Storage and Handling

Proper storage and handling are crucial for maintaining the stability and integrity of this compound.

ParameterGuideline
Storage Temperature -20°C
Storage Conditions Store in a tightly sealed container in a dry and well-ventilated place. Protect from light and moisture.
Handling Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably in a fume hood when handling the powder.

Operational Plan: A Standard Workflow

The following diagram outlines a standard operational workflow for experiments involving this compound, from preparation to post-experiment cleanup.

G Standard Operational Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare workspace in fume hood A->B C Retrieve peptide from -20°C storage B->C D Allow to equilibrate to room temperature C->D E Weigh and dissolve peptide D->E F Perform experimental protocol E->F G Decontaminate workspace F->G I Return unused peptide to storage F->I H Dispose of contaminated materials G->H J Doff PPE H->J I->J

Standard operational workflow for handling this compound.

Disposal Plan

As an opioid peptide, this compound and any materials contaminated with it should be disposed of with care, following institutional and local regulations for chemical and bioactive waste.

Waste TypeDisposal Procedure
Unused solid peptide Treat as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Contaminated labware (e.g., pipette tips, tubes) Dispose of in a designated sharps or biohazardous waste container.
Aqueous solutions containing the peptide Neutralize if necessary and dispose of as chemical waste according to institutional protocols. Do not pour down the drain unless explicitly permitted by your EHS office.
Contaminated PPE Dispose of in designated laboratory waste containers.

For unused opioids in a clinical or take-home setting, the FDA recommends using drug take-back locations or mail-back programs.[1][2][3] If these are not available, some opioids may be flushed, but it is critical to consult the FDA's flush list.[3] For disposal in trash, the FDA recommends mixing the substance with an unpalatable material like coffee grounds or cat litter in a sealed container.[1]

Biological Activity and Signaling Pathways

This compound is an endogenous opioid peptide that acts as an agonist at μ (mu), δ (delta), and κ (kappa) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Mu-Opioid Receptor (μOR) Signaling

Activation of μORs leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[4] This also leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

G Mu-Opioid Receptor (μOR) Signaling Pathway Met This compound MOR μ-Opioid Receptor Met->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces K_efflux K+ Efflux GIRK->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx

Simplified μ-Opioid Receptor signaling cascade.
Delta-Opioid Receptor (δOR) Signaling

Similar to μORs, δORs are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.

G Delta-Opioid Receptor (δOR) Signaling Pathway Met This compound DOR δ-Opioid Receptor Met->DOR G_protein Gi/o Protein DOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces Cellular_Response Altered Gene Expression & Cellular Function MAPK->Cellular_Response

Simplified δ-Opioid Receptor signaling cascade.
Kappa-Opioid Receptor (κOR) Signaling

Activation of κORs also involves Gi/o protein coupling, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Additionally, κOR signaling can involve the p38 MAP kinase pathway.

G Kappa-Opioid Receptor (κOR) Signaling Pathway Met This compound KOR κ-Opioid Receptor Met->KOR G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits p38_MAPK p38 MAPK Pathway G_protein->p38_MAPK activates cAMP cAMP AC->cAMP produces Neuronal_Activity Modulation of Neuronal Activity p38_MAPK->Neuronal_Activity

Simplified κ-Opioid Receptor signaling cascade.

References

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